molecular formula C5H8O4 B7799010 2-Acetoxypropanoic acid CAS No. 3853-80-3

2-Acetoxypropanoic acid

Cat. No.: B7799010
CAS No.: 3853-80-3
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetoxypropanoic acid is a useful research compound. Its molecular formula is C5H8O4 and its molecular weight is 132.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Acetolactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxypropanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Acetoxypropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLLACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-2-Acetoxypropanoic Acid: A Technical Guide to Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Acetoxypropanoic acid (CAS: 6034-46-4), also known as O-Acetyl-L-lactic acid, represents a strategic derivatization of the alpha-hydroxy acid (AHA) L-lactic acid. By acetylating the


-hydroxyl group, the molecule’s physicochemical profile shifts from hydrophilic to lipophilic, altering its permeation kinetics across biological membranes such as the stratum corneum. Upon entry into a biological system, it functions as a prodrug, undergoing enzymatic hydrolysis to release L-lactate and acetate. This guide details the molecule's chemical identity, mechanism of action, synthesis, and experimental protocols for assessing its biological activity.

Part 1: Chemical Fundamentals & Stereochemistry

Chemical Identity[1]
  • IUPAC Name: (2S)-2-acetyloxypropanoic acid[1]

  • Synonyms: O-Acetyl-L-lactic acid; (S)-(-)-2-Acetoxypropionic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 132.11 g/mol [1]

  • Stereochemistry: The (S)-enantiomer is the biologically relevant form, derived from L-(+)-lactic acid, the primary metabolic isomer in mammals.

Lipophilicity and Permeation

Lactic acid is highly hydrophilic (LogP


 -0.6), which limits its passive diffusion through the lipid-rich stratum corneum. Acetylation of the hydroxyl group removes a hydrogen bond donor, significantly increasing the partition coefficient (LogP).
  • Mechanism: The acetyl group masks the polarity of the

    
    -hydroxyl, facilitating transit through lipid bilayers.
    
  • Result: Enhanced bioavailability in dermal layers compared to the free acid.

Part 2: Biological Mechanism of Action

The Pro-Drug Concept

(S)-2-Acetoxypropanoic acid is biologically inactive until hydrolyzed. Its activity is contingent on the presence of esterases (specifically carboxylesterases) ubiquitous in skin, plasma, and liver tissue.

Metabolic Pathway

Once the molecule permeates the cell membrane, intracellular esterases cleave the acetyl ester bond.

  • Hydrolysis: Yields L-Lactic Acid (biologically active AHA) and Acetic Acid.

  • Lactate Metabolism: L-Lactate is converted to Pyruvate by Lactate Dehydrogenase (LDH).[2]

  • Krebs Cycle: Pyruvate enters the mitochondria for oxidative phosphorylation.

Pathway Visualization

The following diagram illustrates the conversion of the prodrug into active metabolites and their subsequent fate.

MetabolicPathway Prodrug (S)-2-Acetoxypropanoic Acid Enzyme Carboxylesterases (Hydrolysis) Prodrug->Enzyme Lactate L-Lactic Acid (Active AHA) Enzyme->Lactate Acetate Acetic Acid Enzyme->Acetate LDH Lactate Dehydrogenase Lactate->LDH TCA TCA Cycle (ATP Production) Acetate->TCA Via Acetyl-CoA Pyruvate Pyruvate LDH->Pyruvate Pyruvate->TCA

Caption: Figure 1. Metabolic activation pathway of (S)-2-Acetoxypropanoic acid via enzymatic hydrolysis.

Part 3: Therapeutic & Industrial Applications

Dermatology (Controlled Release AHA)

The primary biological application lies in dermatological formulations.

  • Reduced Irritation: Free lactic acid can cause immediate stinging ("acid shock") due to rapid proton release. The acetylated ester releases acid gradually as it is hydrolyzed, mitigating surface irritation.

  • Deep Hydration: By penetrating deeper before hydrolysis, the released lactate can stimulate ceramide synthesis in the granular layer more effectively than surface-applied lactate.

Antimicrobial Properties

While less potent than free acids initially, the hydrolysis releases acetic acid and lactic acid, both of which lower local pH and disrupt bacterial cell membranes. This mechanism is relevant for acne formulations where sustained antimicrobial pressure is desired.

Part 4: Experimental Protocols

Synthesis of (S)-2-Acetoxypropanoic Acid

Objective: To synthesize high-purity (S)-2-acetoxypropanoic acid from L-lactic acid. Principle: Acetylation of the hydroxyl group using acetic anhydride under acidic catalysis.

Reagents:

  • L-Lactic acid (85-90% aq. solution or anhydrous)

  • Acetic anhydride (Excess)[3]

  • Catalyst: Sulfuric acid (

    
    ) or Amberlyst-15 resin
    
  • Solvent: Acetic acid (optional)[4][5]

Protocol:

  • Dehydration (If using aq. lactic acid): Distill water from the lactic acid solution (azeotropic distillation with toluene can be used) to prevent hydrolysis of the anhydride.

  • Acetylation:

    • Charge the reactor with L-lactic acid.

    • Add 1.2 - 1.5 molar equivalents of acetic anhydride dropwise at controlled temperature (

      
      ) to manage exotherm.
      
    • Add catalytic

      
       (0.5 wt%).[6]
      
    • Stir at

      
       for 2–4 hours.
      
  • Purification:

    • Remove biological by-product (acetic acid) and excess anhydride via vacuum distillation.[5]

    • The product, (S)-2-acetoxypropanoic acid, is collected as a high-boiling fraction (approx.

      
       at 10-15 mmHg).
      
Enzymatic Hydrolysis Kinetics Assay

Objective: To determine the half-life (


) of the prodrug in the presence of esterases.

Workflow Visualization:

AssayWorkflow Step1 Substrate Preparation Dissolve (S)-2-Acetoxypropanoic acid in Phosphate Buffer (pH 7.4) Step2 Enzyme Addition Add Porcine Liver Esterase (PLE) or Cell Lysate Step1->Step2 Step3 Incubation 37°C with agitation Step2->Step3 Step4 Sampling Aliquot at t=0, 5, 10, 30, 60 min Step3->Step4 Step5 Quenching Add Acetonitrile/Methanol to stop reaction Step4->Step5 Step6 HPLC Analysis Reverse Phase C18 Detect L-Lactate formation Step5->Step6

Caption: Figure 2. Workflow for determining enzymatic hydrolysis kinetics.

Detailed Method:

  • Buffer: 50 mM Phosphate buffer, pH 7.4.

  • Enzyme: Porcine Liver Esterase (PLE) or human skin homogenate.

  • Reaction:

    • Incubate 1 mM substrate in buffer at

      
      .
      
    • Initiate reaction by adding enzyme (e.g., 10 units/mL).

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 0.1% Phosphoric acid in Water (A) / Acetonitrile (B). Isocratic or Gradient.

    • Detection: UV at 210 nm (carbonyl absorption).

    • Calculation: Plot concentration of remaining ester vs. time. Fit to first-order kinetics:

      
      .
      

Part 5: Safety & Toxicology

Hazard Profile
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Acute Toxicity:

    • Oral

      
      : Not explicitly established for the pure ester in all databases, but generally considered low toxicity due to hydrolysis into GRAS (Generally Recognized As Safe) metabolites (Lactate/Acetate).
      
    • Inhalation: Avoid mist; acidic hydrolysis products can irritate respiratory mucosa.

Handling Precautions
  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture-induced hydrolysis.

References

  • PubChem. (2025).[1] (2S)-2-(Acetyloxy)propanoic acid | C5H8O4.[1] National Library of Medicine. [Link]

  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances. [Link]

  • WebMD. (2024). What to Know About Lactic Acid for Skin Care. [Link]

  • Google Patents. (2014). Continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride. WO2014090650A1.

Sources

Strategic Utilization of 2-Acetoxypropanoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2-Acetoxypropanoic acid (O-acetyl-lactic acid) represents a pivotal chiral building block in organic synthesis and drug delivery. Derived from the chiral pool (L- or D-lactic acid), its derivatives serve as versatile acylating agents, prodrug promoieties, and precursors for biodegradable polymers. This guide dissects the technical utility of 2-acetoxypropanoic acid, focusing on its activation as an acid chloride, its stereochemical integrity during nucleophilic substitutions, and its application in enhancing the bioavailability of polar pharmacophores.

Structural & Mechanistic Foundations

The Chiral Scaffold

The core utility of 2-acetoxypropanoic acid lies in its stereocenter. Unlike many synthetic building blocks requiring expensive asymmetric catalysis, this molecule is derived from the biological chiral pool.

  • (S)-(-)-2-Acetoxypropanoic acid: Derived from L-(+)-lactic acid (natural isomer).

  • CAS Registry: 2051-31-2 (S-isomer), 2382-59-4 (Racemic).

The Alpha-Acetoxy Effect

The acetoxy group at the


-position exerts two distinct electronic effects that researchers must manipulate:
  • Inductive Withdrawal (-I): The acetoxy group increases the electrophilicity of the carbonyl carbon, making the corresponding acid chloride ((S)-2-acetoxypropanoyl chloride) highly reactive toward nucleophiles.

  • Neighboring Group Participation (NGP): Under specific solvolytic conditions involving the

    
    -carbon, the carbonyl oxygen of the acetoxy group can displace a leaving group, forming a transient 5-membered acetoxonium ion. This leads to retention of configuration  rather than the inversion expected in standard 
    
    
    
    reactions.

Synthetic Pathways & Activation[1]

The transformation of lactic acid into active pharmaceutical intermediates (APIs) or prodrugs follows a strict activation workflow. The hydroxyl group must be protected (acetylated) before the carboxyl group is activated.

Diagram 1: Synthesis & Activation Workflow

SynthesisWorkflow Lactic L-Lactic Acid (Chiral Pool) AcetoxyAcid (S)-2-Acetoxypropanoic Acid Lactic->AcetoxyAcid Acetylation (Exothermic) Ac2O Reagent: Acetic Anhydride (or Acetyl Chloride) Ac2O->AcetoxyAcid AcidChloride (S)-2-Acetoxypropanoyl Chloride (Active Electrophile) AcetoxyAcid->AcidChloride Chlorination (-SO2, -HCl) SOCl2 Reagent: SOCl2 / DMF(cat) SOCl2->AcidChloride Coupling Nucleophilic Coupling AcidChloride->Coupling R-OH / R-NH2 Target Target Prodrug (Ester/Amide) Coupling->Target

Caption: Step-wise activation of L-lactic acid to its electrophilic acid chloride form for downstream coupling.

Detailed Experimental Protocols

Synthesis of (S)-2-Acetoxypropanoic Acid

Context: Direct acetylation using acetic anhydride is preferred over acetyl chloride for the first step to manage HCl evolution and prevent racemization.

Reagents:

  • L-Lactic acid (85-90% aq. solution or crystalline)

  • Acetic Anhydride (1.2 equivalents)

  • Sulfuric acid (Catalytic, 2-3 drops)

Protocol:

  • Dehydration (If using aq. Lactic Acid): Distill L-lactic acid under reduced pressure to remove water if high purity is required, or use crystalline L-lactic acid.

  • Addition: Place L-lactic acid in a round-bottom flask. Cool to 0°C.

  • Acetylation: Add acetic anhydride dropwise with stirring. The reaction is exothermic.

  • Catalysis: Add catalytic H₂SO₄.

  • Heating: Warm to 60°C for 2 hours to ensure completion.

  • Workup: Remove excess acetic acid and anhydride under vacuum (rotary evaporator).

  • Purification: Vacuum distillation (bp ~115°C at 10 mmHg) yields the pure acid as a viscous oil.

Activation: Synthesis of (S)-2-Acetoxypropanoyl Chloride

Context: The acid chloride is moisture-sensitive. Thionyl chloride (


) is the standard reagent, often used with a DMF catalyst (Vilsmeier-Haack intermediate) to lower reaction temperature and preserve stereochemistry [1].

Reagents:

  • (S)-2-Acetoxypropanoic acid (from 3.1)

  • Thionyl Chloride (1.5 equivalents)

  • DMF (Dimethylformamide) - 1 drop

  • Solvent: Dry Toluene or DCM (optional, can be run neat)

Protocol:

  • Setup: Flame-dry a 2-neck flask equipped with a reflux condenser and a gas trap (NaOH scrubber) to neutralize

    
     and 
    
    
    
    gases.
  • Charging: Add (S)-2-acetoxypropanoic acid and the solvent (if used).

  • Chlorination: Add

    
     dropwise at room temperature. Add 1 drop of DMF.
    
  • Reaction: Heat to reflux (if using toluene) or 50°C (neat) for 2-3 hours. Evolution of gas indicates reaction progress.

  • Monitoring: Monitor by IR (shift from acid C=O ~1710 cm⁻¹ to acid chloride C=O ~1800 cm⁻¹).

  • Isolation: Distill off excess

    
     and solvent under reduced pressure.
    
  • Product: The residue is (S)-2-acetoxypropanoyl chloride, used immediately in the next step without further purification to prevent hydrolysis.

Pharmaceutical Applications

Prodrug Design: The "Lactic Linker" Strategy

2-Acetoxypropanoic acid derivatives are employed to mask polar functional groups (amines, alcohols) on drug molecules. Upon in vivo administration, esterases cleave the moiety, releasing the active drug and L-lactic acid (a non-toxic, endogenous metabolite).

Advantages:

  • Lipophilicity: Acetylation masks H-bond donors, increasing membrane permeability (LogP).

  • Safety: The byproduct (Lactic acid) enters the Cori cycle.

  • Tunable Kinetics: The steric bulk of the alpha-methyl group influences hydrolysis rates compared to simple acetyl or propionyl esters.

Diagram 2: Prodrug Bioactivation Pathway

ProdrugActivation Prodrug Drug-O-CO-CH(OAc)CH3 (Lipophilic Prodrug) Intermediate Drug-O-CO-CH(OH)CH3 (Lactate Ester) Prodrug->Intermediate Step 1: Deacetylation Esterase Plasma Esterases Esterase->Prodrug Hydrolysis Spontaneous/Enzymatic Hydrolysis Intermediate->Hydrolysis ActiveDrug Active Drug (R-OH / R-NH2) Hydrolysis->ActiveDrug Byproduct L-Lactic Acid (Metabolite) Hydrolysis->Byproduct

Caption: In vivo enzymatic cascade releasing the active pharmacophore and lactic acid.

Chiral Resolution Agents

(S)-2-Acetoxypropanoyl chloride serves as a cost-effective alternative to Mosher's acid chloride for determining the enantiomeric purity of alcohols and amines.

  • Mechanism: Reaction with a racemic alcohol yields a pair of diastereomers (S,S and S,R).

  • Analysis: These diastereomers exhibit distinct chemical shifts in ¹H NMR (particularly the methyl doublet signal) or separable retention times in HPLC.

Quantitative Data: Hydrolysis Kinetics

The following table illustrates the relative hydrolysis rates of alpha-substituted esters, highlighting the stability conferred by the acetoxy group compared to simple esters [2].

Ester DerivativeRelative Hydrolysis Rate (pH 7.4)Half-Life (

)
Mechanism
Acetyl ester (Control)1.0~20 minSimple Hydrolysis
2-Acetoxypropanoyl 0.4 - 0.6 ~45 min Steric Hindrance (

-Me)
Pivaloyl ester< 0.01> 24 hrsSteric Blocking

Note: Data is generalized for simple alkyl esters; specific rates depend on the "Drug" carrier molecule.

References

  • Arisawa, M., et al. (2014). "Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one." Organic Syntheses, 91, 221-232.[1] (Demonstrates thionyl chloride activation protocols).

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[2][3] Nature Reviews Drug Discovery, 7, 255–270. (Foundational text on ester prodrug kinetics).

  • Beerthuis, R., et al. (2015). "Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid."[4][5][6] RSC Advances, 5, 1234. (Industrial synthesis and green chemistry approach).

  • Hamada, Y. (2017).[3] "Recent progress in prodrug design strategies based on generally applicable modifications."[3] Bioorganic & Medicinal Chemistry Letters, 27(8), 1627-1632.[3]

Sources

Technical Guide: Antimicrobial Mechanics and Applications of O-Acetyllactic Acid (2-Acetoxypropionic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Acetyllactic acid (2-acetoxypropionic acid, O-ALA) represents a functionalized derivative of lactic acid where the


-hydroxyl group is protected via acetylation. While often overshadowed by its parent compound (Lactic Acid) or its metabolic isomer (

-acetolactate), O-ALA possesses distinct physicochemical properties that potentiate its use as a lipophilic pro-antimicrobial .

Unlike free organic acids which dissociate rapidly in aqueous environments—limiting their membrane permeability—O-ALA functions effectively as a "Trojan Horse." Its esterified structure increases lipophilicity, facilitating passive diffusion across the microbial lipid bilayer. Once intracellular, it undergoes hydrolysis (spontaneous or esterase-mediated) to release two synergistic antimicrobial agents: Lactic Acid and Acetic Acid .

This guide details the chemical basis, mechanism of action (MOA), synthesis, and experimental validation of O-ALA for researchers in food safety, cosmetic formulation, and antimicrobial drug development.

Chemical & Physicochemical Basis

To understand the antimicrobial superiority of O-ALA in specific matrices, one must analyze its structural divergence from standard


-hydroxy acids (AHAs).
Structural Comparison and Lipophilicity

The acetylation of the hydroxyl group significantly alters the partition coefficient (LogP), a critical determinant in membrane permeability.

PropertyLactic AcidAcetic AcidO-Acetyllactic Acid (O-ALA)
Formula



MW ( g/mol ) 90.0860.05132.11
LogP (Est.) -0.62 (Hydrophilic)-0.17+0.07 to +0.15 (Amphiphilic)
pKa 3.864.76~3.5 (Carboxyl group remains)
State Syrupy Liquid/SolidLiquidLiquid

Key Insight: The shift in LogP from negative (Lactic) to positive (O-ALA) suggests O-ALA partitions more readily into the lipid bilayer of bacterial cell membranes than its parent compound.

Hydrolysis Kinetics

O-ALA is moisture-sensitive. In aqueous solution, it undergoes hydrolysis following pseudo-first-order kinetics, eventually liberating equimolar amounts of lactic and acetic acid.



  • Stability Note: In anhydrous formulations (e.g., oil-based ointments, polymer films), O-ALA remains stable.

  • Activation: Upon contact with moisture (e.g., wound exudate, cytoplasm), hydrolysis initiates, providing a sustained release of antimicrobial acids.

Mechanism of Action (MOA)

The antimicrobial efficacy of O-ALA relies on a Dual-Warhead Intracellular Release mechanism.

The "Trojan Horse" Pathway
  • Permeation: The acetyl group masks the polarity of the hydroxyl moiety. The uncharged (protonated) species of O-ALA diffuses across the bacterial membrane more efficiently than lactate.

  • Intracellular Accumulation: Once inside the neutral pH of the cytoplasm (

    
    ), the molecule may dissociate (trapping the anion) or be acted upon by non-specific bacterial esterases.
    
  • Hydrolysis & Acidification: The ester bond is cleaved, releasing Lactic Acid and Acetic Acid.

  • Metabolic Disruption:

    • pH Drop: The release of protons (

      
      ) overwhelms the cell's buffering capacity.
      
    • Anion Accumulation: High concentrations of Lactate

      
       and Acetate
      
      
      
      anions disrupt metabolic enzymes (e.g., phosphofructokinase) and generate turgor pressure.
    • PMF Collapse: The bacteria exhaust ATP trying to pump out protons, leading to energetic starvation and death.

MOA Visualization

The following diagram illustrates the pathway from extracellular application to cell death.

MOA_Pathway cluster_extracellular Extracellular Environment (pH < pKa) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm (pH ~7.2) OALA_Ext O-Acetyllactic Acid (Protonated, Lipophilic) Membrane Lipid Bilayer Diffusion OALA_Ext->Membrane Passive Diffusion OALA_Int O-ALA (Intracellular) Membrane->OALA_Int Lactic Lactic Acid OALA_Int->Lactic Hydrolysis Acetic Acetic Acid OALA_Int->Acetic Hydrolysis Esterase Bacterial Esterase (Catalyst) Esterase->OALA_Int Catalysis Protons H+ Surge (pH Drop) Lactic->Protons Anions Toxic Anion Accumulation Lactic->Anions Acetic->Protons Acetic->Anions Death Cell Death (PMF Collapse) Protons->Death Anions->Death

Caption: Figure 1.[1] The "Trojan Horse" mechanism of O-Acetyllactic Acid, demonstrating lipophilic entry followed by dual-acid release.

Synthesis & Purification Protocol

For research applications, high-purity O-ALA is required. The following protocol utilizes the acetylation of lactic acid.

Safety Prerequisite: Perform in a fume hood. Acetic anhydride is corrosive and lachrymatory.

Reagents[4][5]
  • DL-Lactic Acid (85% or anhydrous if available)

  • Acetic Anhydride (

    
     99%)[2]
    
  • Catalyst: Sulfuric Acid (

    
    , catalytic amount) or Pyridine (base catalyst method)
    
  • Solvent: Dichloromethane (DCM) for extraction

Step-by-Step Synthesis (Acid Catalyzed)
  • Dehydration: If using 85% lactic acid, dehydrate by vacuum distillation to remove water, preventing immediate hydrolysis of the anhydride.

  • Reaction Setup: In a round-bottom flask, charge 1.0 equivalent of Anhydrous Lactic Acid.

  • Acetylation: Add 1.2 equivalents of Acetic Anhydride dropwise under stirring.

  • Catalysis: Add 2-3 drops of concentrated

    
    .
    
  • Conditions: Heat to 60°C for 2 hours. Monitor via TLC (Silica; Mobile phase Hexane:Ethyl Acetate 7:3).

  • Quenching: Cool to room temperature. Add ice water to hydrolyze excess acetic anhydride (Caution: Exothermic).

  • Extraction: Extract the mixture with Dichloromethane (

    
    ).
    
  • Drying: Dry the organic layer over Anhydrous

    
    .
    
  • Purification: Remove solvent via rotary evaporation. Distill the residue under reduced pressure (vacuum) to obtain pure O-Acetyllactic acid (BP approx 125°C at 12 mmHg).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Lactic Acid (Anhydrous) React Add Acetic Anhydride + H2SO4 (cat) Start->React Heat Heat 60°C, 2 hrs React->Heat Quench Quench with Ice Water (Hydrolyze excess anhydride) Heat->Quench Extract DCM Extraction Quench->Extract Distill Vacuum Distillation Extract->Distill Product Pure O-Acetyllactic Acid Distill->Product

Caption: Figure 2. Chemical synthesis workflow for O-Acetyllactic Acid via acid-catalyzed acetylation.

Experimental Evaluation of Antimicrobial Activity[6][7][8][9]

Testing O-ALA requires specific modifications to standard MIC (Minimum Inhibitory Concentration) protocols due to its hydrolytic instability in aqueous media.

Critical Control: Media Buffering

Standard Mueller-Hinton Broth (MHB) has buffering capacity. However, organic acids work best at low pH (


).
  • Recommendation: Use Modified MHB adjusted to pH 5.5 or use a nutrient broth with reduced buffering capacity to allow the released acids to lower the pH effectively.

Protocol: Time-Kill Assay (Dual-Kinetic)

This assay validates the "release" mechanism by comparing immediate vs. delayed killing.

Materials:

  • Test Organisms: E. coli (Gram-), S. aureus (Gram+).

  • Compound: O-ALA (dissolved in DMSO stock).

  • Control: Lactic Acid + Acetic Acid (1:1 molar mix).[3]

Steps:

  • Inoculum Prep: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Dosing: Add O-ALA at concentrations ranging 0.1% to 1.0% (v/v). Include solvent control (DMSO).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, T=1h, T=4h, T=24h.

  • Neutralization: Dilute samples in buffered peptone water (pH 7.0) to stop acid activity immediately.

  • Plating: Plate on agar to count survivors.

Expected Result:

  • Lactic/Acetic Mix: Rapid kill within T=1h (immediate acid shock).

  • O-ALA: Slower onset (T=1h to T=4h) as hydrolysis occurs, followed by sustained suppression at T=24h due to continuous acid release and membrane accumulation.

Applications & Therapeutic Potential[10][11]

Food Preservation (Bio-based)

O-ALA serves as a slow-release acidulant . In meat or dairy packaging, it can be incorporated into hydrophobic films (PLA/PG). Moisture from the food triggers hydrolysis, releasing preservatives exactly at the surface where bacteria proliferate, extending shelf life without initially altering the food's bulk pH.

Dermatological Therapeutics[3]
  • Acne Treatment: C. acnes is sensitive to pH changes. O-ALA's lipophilicity allows it to penetrate sebum-filled follicles better than pure lactic acid. Once in the follicle, it hydrolyzes to exfoliate (Lactic) and disinfect (Acetic).

  • Wound Care: As a component in anhydrous ointments, it provides a "reservoir" of antimicrobial acidity that activates only upon contact with wound exudate.

References

  • PubChem. (2025).[4] 2-Acetoxypropionic Acid (Compound Summary).[4] National Library of Medicine. [Link]

  • Alakomi, H. L., et al. (2000). Lactic acid permeabilizes Gram-negative bacteria by disrupting the outer membrane. Applied and Environmental Microbiology. [Link]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients.[2] PLOS ONE. [Link]

  • Ricke, S. C. (2003). Perspectives on the use of organic acids and short chain fatty acids as antimicrobials. Poultry Science. [Link]

  • Organic Syntheses. (1970). Acetic Formic Anhydride (Analogous acetylation methodology).[5] Organic Syntheses, Coll. Vol. 6, p.8. [Link]

Sources

Advanced Technical Guide: 2-Acetoxypropanoic Acid as a Polymer Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of biodegradable polymers and pharmaceutical excipients, 2-Acetoxypropanoic acid (also known as O-acetyl-L-lactic acid) serves as a pivotal, yet often under-discussed, "switch" molecule. Unlike crude lactic acid, which suffers from uncontrolled oligomerization during direct polycondensation, 2-acetoxypropanoic acid offers a chemically protected architecture. This protection enables two distinct, high-value synthetic pathways critical for drug delivery systems:

  • The "High-Fidelity" PLA Route: It acts as a stable intermediate for the chemical synthesis of Lactide (the cyclic dimer), bypassing the high-temperature thermal degradation often seen in traditional thermal depolymerization. This is crucial for synthesizing medical-grade Poly(lactic acid) (PLA) with high optical purity (L-isomer retention).

  • The "Green" Acrylic Route: It serves as a biomass-derived precursor to Acrylic Acid via pyrolysis, enabling the production of bio-based Poly(acrylic acid) (PAA) hydrogels used in mucoadhesion and controlled release.

This guide details the chemical mechanisms, experimental protocols, and quality attributes necessary to utilize 2-acetoxypropanoic acid effectively in a research or pre-clinical setting.

Part 1: Chemical Basis & The Logic of Protection

The fundamental challenge in synthesizing high-molecular-weight PLA directly from lactic acid is the equilibrium between water removal and depolymerization (back-biting).

2-Acetoxypropanoic acid solves this by "masking" the hydroxyl group.[1]

  • Formula:

    
    
    
  • Role: By converting the hydroxyl group to an acetate ester, the molecule loses its tendency to self-polymerize spontaneously. This allows researchers to activate the carboxyl group (e.g., into an acid chloride) without immediate oligomerization, enabling controlled cyclization to lactide.

Mechanistic Pathways Diagram[1]

The following diagram illustrates the divergent pathways available from this single precursor.

ChemicalPathways LA L-Lactic Acid (Biomass) APA 2-Acetoxypropanoic Acid (Protected Precursor) LA->APA Acetylation (-H2O) Ac2O Acetic Anhydride (Reagent) Ac2O->APA APC 2-Acetoxypropionyl Chloride (Activated Intermediate) APA->APC SOCl2 / Oxalyl Chloride (Chlorination) Pyrolysis Pyrolysis (>400°C) APA->Pyrolysis Elimination of AcOH Lactide L-Lactide (Cyclic Dimer) APC->Lactide Cyclization (-Acetyl Chloride) PLA High-Purity PLA (Biodegradable Scaffold) Lactide->PLA ROP (Ring Opening Polymerization) Acrylic Acrylic Acid (Monomer) Pyrolysis->Acrylic PAA Poly(acrylic acid) (Hydrogels/Carbomers) Acrylic->PAA Free Radical Polymerization

Figure 1: Divergent synthetic pathways from 2-Acetoxypropanoic Acid. The upper branch (PLA) utilizes the molecule as a protected intermediate; the lower branch (Acrylic) utilizes it as an elimination substrate.

Part 2: Pathway A - High-Fidelity PLA Synthesis

For drug delivery applications (e.g., microspheres, implants), the optical purity of PLA is paramount. Stereodefects (D-isomer inclusion in an L-chain) lower the melting point and alter degradation rates. The traditional thermal route (Oligomer


 Depolymerization 

Lactide) requires high heat (

C), which can induce racemization.

The 2-Acetoxypropanoic Acid Route is a chemical alternative that operates under milder conditions, preserving stereochemistry.

The Mechanism: "Activated Cyclization"
  • Activation: 2-Acetoxypropanoic acid is converted to 2-acetoxypropionyl chloride using thionyl chloride (

    
    ).[1]
    
  • Dimerization: Two molecules of the acid chloride react (or one reacts with a lactic acid molecule) to form a linear dimer with a good leaving group.

  • Cyclization: The intermediate cyclizes to form Lactide, releasing acetyl chloride (or acetic acid) rather than water. This is thermodynamically driven by the volatility of the byproduct.

Protocol 1: Synthesis of 2-Acetoxypropanoic Acid

This is the foundational step. Purity here dictates the success of downstream polymerization.

Reagents:

  • L-Lactic Acid (anhydrous or highly concentrated, >90%)

  • Acetic Anhydride (excess)

  • Catalyst: Sulfuric acid (

    
    ) or anhydrous 
    
    
    

Step-by-Step Methodology:

  • Setup: Use a 3-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush with

    
    .
    
  • Addition: Charge the flask with L-lactic acid. Cool to

    
    C.
    
  • Acetylation: Add acetic anhydride dropwise (Ratio: 1.2 : 1 molar equivalent to lactic acid) to control the exotherm. Add 2-3 drops of concentrated

    
    .
    
  • Reaction: Allow to warm to room temperature, then heat to

    
    C for 2-4 hours.
    
  • Workup: Distill under reduced pressure. Acetic acid (byproduct) and excess anhydride will distill off first.

  • Isolation: Collect the fraction boiling at 115-117°C (at 2 mmHg) .

  • Validation: FTIR should show disappearance of the broad -OH stretch (

    
    ) and appearance of distinct ester carbonyl peaks (
    
    
    
    ).

Part 3: Pathway B - Bio-Acrylic Acid for Hydrogels

While PLA is the target for biodegradable scaffolds, Poly(acrylic acid) (PAA) is the gold standard for mucoadhesive formulations and pH-sensitive hydrogels. 2-Acetoxypropanoic acid provides a "green" route to acrylic acid, avoiding petroleum-based propylene oxidation.

The Mechanism: Pyrolytic Elimination

At elevated temperatures (


C), 2-acetoxypropanoic acid undergoes elimination of acetic acid to yield acrylic acid.


Relevance to Pharma: This yields "Bio-Acrylic Acid," which is increasingly required for sustainable "Green Pharma" certifications. The resulting PAA is chemically identical to petrochemical sources but with a lower carbon footprint.

Part 4: Experimental Workflow (Lactide Synthesis)

The following workflow describes the conversion of the precursor to medical-grade Lactide.

ExperimentalWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization to Lactide Start L-Lactic Acid + Acetic Anhydride Reaction1 Acetylation (60°C, 4h) Start->Reaction1 Distillation Vacuum Distillation (Target: 2-Acetoxypropanoic Acid) Reaction1->Distillation Chlorination Add SOCl2 (Thionyl Chloride) Reflux 2h Distillation->Chlorination Product2 2-Acetoxypropionyl Chloride Chlorination->Product2 Cyclization Thermal Cyclization (Elimination of Acetyl Chloride) Product2->Cyclization Purification Recrystallization (Ethyl Acetate) Cyclization->Purification Final Pure L-Lactide (Monomer for ROP) Purification->Final

Figure 2: Step-by-step experimental workflow for converting Lactic Acid to Lactide via the acetoxy-protected route.

Critical Experimental Notes
  • Moisture Control: The 2-acetoxypropionyl chloride intermediate is highly moisture-sensitive. All glassware must be flame-dried.

  • Catalyst Removal: If using metal catalysts (Zn, Sn) for the cyclization step, rigorous purification is required (recrystallization x3) to meet FDA limits for residual metals in the final polymer.

Part 5: Data Summary & Quality Attributes

When evaluating 2-acetoxypropanoic acid as a starting material, the following specifications are critical for reproducibility.

ParameterSpecification (High Grade)Method of VerificationImpact on Polymerization
Purity > 98.0%GC-MS / HPLCImpurities terminate chain growth (low MW).
Optical Rotation

(for L-form)
PolarimetryDetermines crystallinity of final PLA.
Water Content < 0.1%Karl FischerCritical; water hydrolyzes the acid chloride intermediate.
Free Acetic Acid < 1.0%Titration / NMRExcess acid interferes with stoichiometry.
Why Choose This Route?
FeatureTraditional Route (Thermal Depolymerization)2-Acetoxy Route (Chemical Synthesis)
Temperature High (>200°C)Moderate (<120°C for activation)
Racemization High RiskLow Risk (Stereocenter protected)
Yield Moderate (Equilibrium limited)High (Stoichiometric control)
Complexity Low (Single pot)High (Multi-step synthesis)

References

  • BenchChem Technical Support. (2026). 2-Hydroxypropanoyl chloride: Precursor to lactide and PLA synthesis.[1] BenchChem.[1] Link

  • Miller, D. J., et al. (2017).[2] "Enhanced acrylate production from 2-acetoxypropanoic acid esters." Organic Process Research & Development, 21(5), 715–719.[2] Link

  • Biosynth. (2025).[3] (S)-2-Acetoxypropionic acid: Technical Data and Properties. Biosynth Carbosynth. Link[4]

  • ChemicalBook. (2025).[3] (S)-(-)-2-Acetoxypropionic acid Chemical Properties and Safety. ChemicalBook. Link

  • CymitQuimica. (2025).[3][5] (S)-2-Acetoxy-propionic acid: Biological Activity and Synthesis. CymitQuimica.[6] Link

Sources

2-Acetoxypropanoic acid IUPAC nomenclature and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, stereochemistry, synthesis, and applications of 2-acetoxypropanoic acid. It is structured to serve as a reference for research and development in pharmaceutical and industrial chemical sectors.

IUPAC Nomenclature, Stereochemical Identity, and Synthetic Protocols

Executive Summary

2-Acetoxypropanoic acid (CAS RN: 535-17-1 for racemate) is the O-acetylated derivative of lactic acid.[1] While often viewed merely as a protected form of lactic acid, it serves as a critical intermediate in the industrial production of acrylic acid and as a chiral synthon in pharmaceutical development. Precise nomenclature is paramount due to its existence as distinct enantiomers with divergent biological activities—ranging from bacterial pheromones to herbicide precursors. This guide standardizes the naming conventions, details the stereochemical relationships, and provides a validated protocol for its synthesis and characterization.

Molecular Architecture & Nomenclature Framework

IUPAC Systematic Derivation

The systematic naming of this compound follows the IUPAC "Blue Book" rules for carboxylic acids with substituents.

  • Parent Structure: The longest carbon chain containing the carboxyl group (-COOH) is three carbons long: Propanoic acid .

  • Numbering: The carboxyl carbon is automatically assigned position C-1.

  • Substituent: An acetoxy group (-O-CO-CH3), derived from acetic acid, is attached to carbon C-2.[1][2]

  • Full Name: 2-(Acetyloxy)propanoic acid or 2-Acetoxypropanoic acid .[1][2][3][4]

Synonymy and Database Identifiers

In literature and commerce, the compound is frequently referenced by its relationship to lactic acid. Researchers must recognize these synonyms to ensure comprehensive database searching.

Identifier TypeValue / NameContext
Preferred IUPAC Name 2-Acetoxypropanoic acid Official chemical nomenclature
Systematic Synonym 2-(Acetyloxy)propanoic acidAlternative IUPAC phrasing
Common Name O-Acetyl lactic acidEmphasizes origin from lactic acid
Trade/Trivial Acetyl lactate;

-Acetoxypropionic acid
Industrial/Older literature
CAS RN (Racemic) 535-17-1 Mixture of (R) and (S)
CAS RN (S-Isomer) 6034-46-4 Derived from L-Lactic acid
CAS RN (R-Isomer) 18668-00-3 Derived from D-Lactic acid
SMILES CC(OC(C)=O)C(O)=OChemoinformatics
InChI Key WTLNOANVTIKPEE-UHFFFAOYSA-NUnique digital signature
Visualizing the Nomenclature Logic

The following diagram illustrates the hierarchical decision process for naming the compound according to IUPAC rules.

NomenclatureLogic Start Identify Functional Groups Priority Highest Priority: Carboxylic Acid (-COOH) Start->Priority Chain Longest C-Chain containing COOH: 3 Carbons Base: Propanoic acid Priority->Chain Numbering Number C-Chain starting at COOH C1: Carboxyl, C2: Alpha carbon Chain->Numbering Substituent Identify Substituent at C2 Group: -O-CO-CH3 (Acetoxy) Numbering->Substituent Assembly Assemble Name: 2-Acetoxy + propanoic acid Substituent->Assembly Result 2-Acetoxypropanoic acid Assembly->Result

Figure 1: Logical derivation of the IUPAC name based on functional group priority and chain length.

Stereochemical Framework

The biological and chemical behavior of 2-acetoxypropanoic acid is dictated by its chirality at the C-2 position.[2] The acetylation of lactic acid generally proceeds with retention of configuration because the bond to the chiral center (C-O) is not broken; rather, the O-H bond is cleaved and substituted.

Enantiomeric Correlation
  • L-(+)-Lactic Acid (Biological form)

    
    (S)-(-)-2-Acetoxypropanoic acid [3]
    
    • Note: While L-lactic acid is typically dextrorotatory (+), its acetylated derivative, (S)-2-acetoxypropanoic acid, is levorotatory (-).

    • CAS: 6034-46-4[2][3][5]

  • D-(-)-Lactic Acid

    
    (R)-(+)-2-Acetoxypropanoic acid [2]
    
    • CAS: 18668-00-3[2]

Stereochemical Diagram

The relationship between the precursor and the product is visualized below, highlighting the retention of the chiral center.

Figure 2: Transformation of (S)-Lactic acid to (S)-2-Acetoxypropanoic acid with retention of stereochemistry.

Synthesis & Reactivity Protocol

Mechanistic Pathway

The synthesis involves the nucleophilic attack of the hydroxyl oxygen of lactic acid on the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

  • Reagent: Acetic Anhydride (

    
    ) is preferred for lab-scale to avoid HCl generation.
    
  • Catalyst: Acid catalysis (

    
    ) or Base catalysis (Pyridine).
    
  • Industrial Route: Solid-catalyzed acetoxylation using acetic acid as both solvent and reagent, often used as a precursor step to generating acrylic acid via pyrolysis.[6][7][8]

Validated Laboratory Protocol: Acetylation of (S)-Lactic Acid

Objective: Synthesize enantiopure (S)-2-acetoxypropanoic acid from (S)-lactic acid.

Reagents:

  • (S)-Lactic acid (90% aq.[8] solution or crystalline)

  • Acetic Anhydride (1.2 equivalents)

  • Catalytic Sulfuric Acid (H2SO4) or Acetyl Chloride (cat.)

  • Dichloromethane (DCM) for extraction (optional)

Step-by-Step Methodology:

  • Dehydration (Critical Pre-step):

    • If using 90% lactic acid, remove water by azeotropic distillation with toluene or benzene. Rationale: Water consumes acetic anhydride, reducing yield and generating excess heat.

  • Acylation:

    • Place anhydrous (S)-lactic acid (10.0 g, ~0.11 mol) in a round-bottom flask equipped with a drying tube.

    • Cool to 0°C in an ice bath. Rationale: The reaction is exothermic; cooling prevents uncontrolled boiling and racemization.

    • Add Acetyl Chloride (10 µL) as a catalyst (or 1 drop conc. H2SO4).[9]

    • Add Acetic Anhydride (13.6 g, 0.13 mol) dropwise over 30 minutes with stirring.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. Monitor via TLC or NMR (disappearance of the OH peak).

    • Self-Validation: The mixture should remain clear. Cloudiness suggests incomplete dehydration or impurity precipitation.

  • Workup & Purification:

    • Remove excess acetic acid and acetic anhydride under reduced pressure (Rotary evaporator, 60°C bath).

    • Distillation: Distill the residue under high vacuum (1–2 mmHg).

    • Collection: Collect the fraction boiling at ~80–85°C (at 1–2 mmHg) or ~127°C (at 11 mmHg).

  • Characterization:

    • Measure Refractive Index (

      
      ).[2][10]
      
    • Confirm structure via

      
      -NMR (Doublet at ~1.5 ppm, Singlet at ~2.1 ppm, Quartet at ~5.1 ppm).
      

Applications in R&D

Pharmaceutical Prodrugs

2-Acetoxypropanoic acid moieties are utilized in prodrug design to mask hydroxyl groups, improving lipophilicity and membrane permeability. Upon entry into the plasma or cell, esterases hydrolyze the acetoxy group, releasing the active drug and lactic acid (a physiological metabolite).

Biodegradable Polymers

It serves as a specialized monomer or termination unit in the synthesis of Poly(lactic-co-glycolic acid) (PLGA) derivatives. The acetoxy cap can modulate the degradation rate of the polymer matrix.

Industrial Acrylic Acid Production

A "Green Chemistry" route to acrylic acid involves the acetoxylation of lactic acid followed by pyrolysis. This avoids the use of propylene oxidation.[11]

Applications Compound 2-Acetoxypropanoic Acid Pyrolysis Pyrolysis (>400°C) Compound->Pyrolysis - AcOH Prodrug Esterification with Drug-OH Compound->Prodrug Acrylic Acrylic Acid (Industrial Monomer) Pyrolysis->Acrylic Delivery Prodrug Delivery System (Enhanced Lipophilicity) Prodrug->Delivery

Figure 3: Key application pathways in industrial synthesis and drug delivery.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79041, 2-Acetoxypropionic Acid. PubChem. Available at: [Link][4]

  • Beerthuis, R., et al. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.[6][7][8] RSC Advances, 5, 10768-10773. Available at: [Link]

Sources

Enzymatic Interactions of O-Acetyllactic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic interactions of O-acetyllactic acid (2-acetoxypropanoic acid) and its critical distinction from the biosynthetic intermediate


-acetolactate .

Executive Summary & Molecular Distinction

In drug development and biocatalysis, the term "acetolactic" often conflates two structurally distinct but biochemically significant moieties. Precise nomenclature is the first step in experimental design.

  • O-Acetyllactic Acid (2-acetoxypropanoic acid): An ester of lactic acid.

    • Role: Prodrug moiety, chiral synthon, substrate for hydrolases.

    • Primary Enzyme Interaction: Carboxylesterases (CES), Lipases.

    • Application: Prodrug kinetics, kinetic resolution of chiral centers.

  • 
    -Acetolactate (2-hydroxy-2-methyl-3-oxobutanoic acid):  A ketone-acid intermediate.
    
    • Role: Precursor in Branched-Chain Amino Acid (BCAA) biosynthesis.[1]

    • Primary Enzyme Interaction: Acetolactate Synthase (ALS), Acetolactate Decarboxylase (ALDC).

    • Application: Antimicrobial and herbicide targets (ALS inhibitors).[2]

Scope of this Guide: This document focuses primarily on the O-acetyl ester (O-acetyllactic acid) as a substrate for hydrolytic enzymes (EC 3.1), a critical pathway for prodrug activation and metabolic stability profiling.

Interaction with Carboxylesterases (CES) & Lipases

The interaction between O-acetyllactic acid and serine hydrolases is governed by the Ping-Pong Bi-Bi mechanism . This interaction is pivotal in two contexts: Prodrug Activation (in vivo) and Chiral Resolution (in vitro synthesis).

Mechanistic Basis: The Catalytic Triad

Both Carboxylesterases (e.g., hCES1 in liver) and Lipases (e.g., Candida antarctica Lipase B, CAL-B) utilize a Serine-Histidine-Aspartate/Glutamate catalytic triad.

  • Acylation Step: The nucleophilic Serine hydroxyl attacks the carbonyl carbon of the O-acetyl group.

  • Tetrahedral Intermediate: Stabilized by the "oxyanion hole" (backbone amides).

  • Release of Lactic Acid: The ester bond cleaves, releasing the lactic acid core (or drug payload) and forming an Acetyl-Enzyme intermediate.

  • Deacylation Step: Water attacks the Acetyl-Enzyme, releasing Acetic Acid and regenerating the free enzyme.

Drug Development Relevance: The "Stealth" Prodrug

O-acetylation is a classic strategy to mask the polarity of the hydroxyl group in lactic acid derivatives (or drugs mimicking this structure), increasing lipophilicity for membrane permeation.

  • Target: Human Carboxylesterase 1 (hCES1) – abundantly expressed in the liver.

  • Design Consideration: The rate of hydrolysis (

    
    ) determines the systemic exposure of the active drug. If hydrolysis is too fast (first-pass metabolism), bioavailability drops; if too slow, the active moiety is not released.
    

Visualization: Hydrolysis Mechanism

The following diagram illustrates the catalytic cycle of a Serine Hydrolase acting on O-acetyllactic acid.

HydrolysisMechanism Substrate O-Acetyllactic Acid (Substrate) Complex1 Michaelis Complex (E-S) Substrate->Complex1 Binding EnzymeFree Free Enzyme (Ser-OH) EnzymeFree->Complex1 Binding Tetra1 Tetrahedral Intermediate 1 Complex1->Tetra1 Nucleophilic Attack AcylEnzyme Acetyl-Enzyme Intermediate Tetra1->AcylEnzyme Release P1 Product1 Lactic Acid (Released) Tetra1->Product1 Tetra2 Tetrahedral Intermediate 2 AcylEnzyme->Tetra2 + H2O (Deacylation) Water H2O Water->Tetra2 Tetra2->EnzymeFree Regeneration Product2 Acetic Acid (Released) Tetra2->Product2

Caption: Catalytic cycle of serine hydrolase (CES/Lipase) hydrolyzing O-acetyllactic acid to Lactic Acid and Acetate.

Experimental Protocols (Self-Validating)

Protocol A: Metabolic Stability & Hydrolysis Kinetics (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) and half-life (

) of O-acetyllactic acid (or derivative) in liver microsomes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: O-acetyllactic acid (10 mM stock in DMSO).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 min.

  • Initiation: Add Substrate (final conc. 1-10 µM). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex and centrifuge (4000g, 10 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS (monitor loss of parent ester and appearance of Lactic Acid).

Self-Validation Check:

  • Negative Control: Incubate substrate in buffer without microsomes (or with heat-inactivated microsomes) to rule out chemical instability.

  • Positive Control: Run a known esterase substrate (e.g., Testosterone acetate or Enalapril) in parallel.

Protocol B: Lipase-Mediated Kinetic Resolution (Synthesis)

Objective: Use Candida antarctica Lipase B (CAL-B) to selectively hydrolyze one enantiomer of racemic O-acetyllactic acid esters.

Reagents:

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Substrate: Racemic O-acetyllactic acid ethyl ester.

  • Solvent: Phosphate Buffer (pH 7.0) or Organic Solvent (for transesterification).

Workflow:

  • Setup: Suspend racemic ester (50 mM) in buffer.

  • Initiation: Add Immobilized CAL-B (10-50 mg/mmol substrate). Maintain pH 7.0 using a pH-stat titrator (titrating released acid with 0.1M NaOH).

  • Monitoring: The volume of NaOH added correlates to the extent of conversion (

    
    ).
    
  • Termination: Filter off the enzyme beads at

    
    .
    
  • Analysis: Extract remaining ester and released acid. Determine Enantiomeric Excess (

    
     and 
    
    
    
    ) via Chiral HPLC.

Calculation: Calculate the Enantiomeric Ratio (


) to determine specificity:


An

indicates excellent resolution potential for drug synthesis.

Comparative Data: Enzyme Specificity

Enzyme ClassRepresentative EnzymeInteraction TypeOutcomeDrug Dev Utility
Carboxylesterase hCES1 (Liver)Hydrolysis (Substrate)Rapid cleavage to Lactic AcidProdrug activation; Metabolic clearance prediction.
Lipase CAL-B (Candida antarctica)Hydrolysis / TransesterificationStereoselective cleavageChiral synthesis of pure L- or D-lactic acid derivatives.
Acetolactate Synthase Ilv2 (Fungal) / IlvB (Bacterial)None (Strict Specificity)No reaction with O-acetyl esterNote: This enzyme requires

-acetolactate (ketone).
Lactate Dehydrogenase LDH (Cytosolic)None (Steric hindrance)No oxidation until deacetylatedO-acetyl group prevents oxidation to pyruvate; requires prior hydrolysis.

Critical Pathway: The BCAA Connection (For Context)

While O-acetyllactic acid is an ester, researchers often investigate it alongside


-acetolactate  inhibitors. The following diagram clarifies the biological pathway often confused with O-acetyllactic acid metabolism.

BCAAPathway Pyruvate Pyruvate (x2) ALS Enzyme: Acetolactate Synthase (Target: Sulfonylureas) Pyruvate->ALS Acetolactate alpha-Acetolactate (The BCAA Intermediate) ALS->Acetolactate Condensation ALDC Enzyme: Acetolactate Decarboxylase Acetolactate->ALDC KARI Enzyme: KARI (Reductoisomerase) Acetolactate->KARI Acetoin Acetoin (Flavor/Metabolite) ALDC->Acetoin Decarboxylation Valine Valine/Leucine Biosynthesis KARI->Valine Reduction/Isomerization

Caption: The Branched-Chain Amino Acid (BCAA) pathway involving alpha-acetolactate. Note the distinct absence of the O-acetyl ester in this biosynthetic route.

References

  • Lassalle, V. L., & Ferreira, M. L. (2008).[3] Lipase-catalyzed synthesis of polylactic acid: an overview of the experimental aspects. Journal of Chemical Technology & Biotechnology. Link

  • Duggleby, R. G., & Pang, S. S. (2000). Acetolactate synthase: structure and mechanism. Journal of Biochemistry and Molecular Biology. Link

  • Satoh, T., et al. (2002). Human carboxylesterase 1 isoenzymes: characterization of unique active site amino acid residues. Drug Metabolism and Disposition. Link

  • Bera, A., et al. (2005).[4] Identification of O-Acetyltransferase A (OatA) as the enzyme responsible for peptidoglycan O-acetylation in Gram-positive bacteria.[4] Journal of Biological Chemistry. Link

  • Weber, H. K., et al. (1995). Kinetic resolution of 2-acetoxypropionic acid derivatives by lipase-catalyzed hydrolysis. Tetrahedron: Asymmetry. Link

Sources

Beyond the Aromatic Ring: The Immunometabolic Potential of 2-Acetoxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Anti-Inflammatory Effects of 2-Acetoxypropanoic Acid Derivatives Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Immunologists.

Executive Summary While the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is dominated by 2-arylpropionic acids (the "profens" like Ibuprofen) and salicylates (Aspirin), a structurally distinct class of compounds—2-acetoxypropanoic acid derivatives —presents a novel, immunometabolic approach to inflammation management. Chemically defined as O-acetylated lactic acid derivatives, these compounds function not primarily through direct COX inhibition, but as lipophilic prodrugs that modulate the Lactate-GPR81 signaling axis and epigenetic histone remodeling .

This technical guide dissects the pharmacological viability of 2-acetoxypropanoic acid derivatives, moving beyond classical prostaglandin inhibition to explore their role in resolving inflammation via metabolic reprogramming of macrophages.

Chemical Architecture & Bioavailability[1]

Structural Distinction

It is critical to distinguish 2-acetoxypropanoic acid from its aromatic counterparts.

  • Aspirin (2-acetoxybenzoic acid): Relies on the aromatic ring for COX active site binding and the acetoxy group for irreversible serine acetylation.[1]

  • Profens (2-arylpropionic acids): Rely on the hydrophobic aryl core for COX channel occupancy.[1]

  • 2-Acetoxypropanoic Acid: An aliphatic ester of lactic acid.[1] It lacks the lipophilic aromatic core required for high-affinity COX binding.[1] Therefore, its anti-inflammatory potential lies in its hydrolysis products: Lactate and Acetate .[1]

The Prodrug Mechanism

The acetylation of the hydroxyl group in lactic acid significantly increases lipophilicity (LogP), allowing 2-acetoxypropanoic acid derivatives to permeate cell membranes via passive diffusion, bypassing the saturable Monocarboxylate Transporters (MCTs) often required for lactate uptake.

Table 1: Physicochemical Comparison of Propionic Acid Derivatives

Compound ClassChemical BackbonePrimary MechanismLipophilicity (LogP)Cellular Entry
2-Acetoxypropanoic Acid Aliphatic (Lactate ester)GPR81 Agonism / Epigenetic ~0.1 (Low) to 1.5 (Esters)Passive Diffusion (Derivatives)
Ibuprofen Aromatic (Phenylpropionic)COX-1/2 Inhibition ~3.5 (High)Passive Diffusion
Aspirin Aromatic (Salicylate)COX Acetylation ~1.2Passive Diffusion

Mechanistic Pathways: The Immunometabolic Axis

The anti-inflammatory efficacy of 2-acetoxypropanoic acid derivatives is predicated on their intracellular hydrolysis by esterases, releasing a "warhead" of L-lactate and acetate.

Pathway A: The GPR81 (HCA1) Agonist Loop

Upon hydrolysis, the released lactate acts as an autocrine/paracrine ligand for GPR81 (Hydroxycarboxylic Acid Receptor 1) .[1]

  • Receptor Activation: Lactate binds GPR81 on macrophages and monocytes.[1]

  • Signaling Cascade: GPR81 is G_i-coupled.[1] Activation inhibits Adenylyl Cyclase, reducing cAMP.[1]

  • Inflammasome Suppression: Reduced cAMP/PKA activity blocks the assembly of the NLRP3 inflammasome , preventing the maturation of IL-1

    
     and IL-18.
    
Pathway B: Epigenetic Remodeling (Histone Acetylation)

Recent high-impact studies (see References) demonstrate that lactate is not merely a waste product but a precursor for histone modifications.[1]

  • Metabolic Shunt: Intracellular lactate is converted to Pyruvate

    
     Acetyl-CoA.[1]
    
  • Nuclear Action: The acetyl-CoA pool, bolstered by the acetate released from the parent molecule, drives Histone H3 Lysine 27 Acetylation (H3K27ac) .[1]

  • Transcriptional Repression: This specific acetylation mark at promoter regions of "tolerance" genes (like Nr4a1) represses the transcription of pro-inflammatory cytokines (TNF-

    
    , IL-6), inducing a state of "trained immunosuppression."[1]
    
Pathway Visualization: The Dual-Signal Mechanism

G Compound 2-Acetoxypropanoic Acid Derivative Entry Cell Membrane Permeation Compound->Entry Hydrolysis Intracellular Hydrolysis Entry->Hydrolysis Lactate L-Lactate Hydrolysis->Lactate Acetate Acetate Hydrolysis->Acetate GPR81 GPR81 (HCA1) Receptor Lactate->GPR81 Agonism AcetylCoA Acetyl-CoA Pool Lactate->AcetylCoA LDH/PDH Acetate->AcetylCoA ACSS2 cAMP cAMP Levels (Decrease) GPR81->cAMP Gi Coupling NLRP3 NLRP3 Inflammasome cAMP->NLRP3 Inhibition Cytokines1 IL-1β / IL-18 Suppression NLRP3->Cytokines1 H3K27 Histone H3K27 Acetylation AcetylCoA->H3K27 HATs NR4A1 NR4A1 Gene Activation H3K27->NR4A1 Cytokines2 TNF-α / IL-6 Repression NR4A1->Cytokines2

Figure 1: Dual signaling pathways of 2-acetoxypropanoic acid derivatives.[1] Pathway A (Left) targets acute inflammation via GPR81.[1] Pathway B (Right) targets transcriptional reprogramming via histone acetylation.[1]

Experimental Validation Protocols

To validate the efficacy of 2-acetoxypropanoic acid derivatives, researchers must utilize protocols that distinguish between simple acidity effects and specific signaling events.

Protocol 1: Synthesis of Lipophilic Derivatives

Rationale: The parent acid is unstable and hydrophilic.[1] Esterification improves stability.[1]

  • Reagents: L-Lactic acid, Acetyl chloride, various aliphatic alcohols (R-OH).[1]

  • Procedure: React L-lactic acid with acetyl chloride (1.1 eq) to form O-acetyl-lactic acid. Subsequently, couple with R-OH using EDC/DMAP coupling to generate the ester derivative.[1]

  • QC: Verify structure via 1H-NMR (Look for quartet at ~5.0 ppm for the CH-OAc proton).

Protocol 2: GPR81-Mediated Anti-Inflammatory Assay

Rationale: Confirms the mechanism is GPR81-dependent and not COX-dependent.[1]

Step-by-Step Workflow:

  • Cell Line: Bone Marrow-Derived Macrophages (BMDMs) from Wild Type (WT) and GPR81-/- (Knockout) mice.[1]

  • Priming: Treat cells with LPS (100 ng/mL) for 4 hours to induce pro-IL-1

    
    .[1]
    
  • Treatment:

    • Group A: Vehicle.[1]

    • Group B: 2-Acetoxypropanoic acid derivative (10-100

      
      M).[1]
      
    • Group C: Sodium Lactate (Control).[1]

  • Activation: Add ATP (5 mM) for 30 mins to activate NLRP3.

  • Readout:

    • ELISA: Measure secreted IL-1

      
      .[1]
      
    • Western Blot: Probe for Cleaved Caspase-1.[1]

  • Validation Criteria: The derivative must reduce IL-1

    
     in WT cells but fail  (or show significantly reduced efficacy) in GPR81-/- cells.
    
Protocol 3: Histone Acetylation ChIP-qPCR

Rationale: Verify the epigenetic mechanism (Pathway B).[1]

  • Treatment: Incubate Macrophages with the derivative (24h).[1]

  • Extraction: Perform nuclear extraction and Chromatin Immunoprecipitation (ChIP) using anti-H3K27ac antibodies.[1]

  • qPCR: Target promoter regions of Nr4a1 (anti-inflammatory) and Tnf (pro-inflammatory).[1]

  • Expectation: Enriched H3K27ac at the Nr4a1 promoter compared to vehicle.

Comparative Efficacy Analysis

The following table projects the expected pharmacological profile of 2-acetoxypropanoic acid derivatives compared to standard NSAIDs, based on mechanistic literature.

Table 2: Pharmacological Profile Comparison

Feature2-Acetoxypropanoic DerivativesIbuprofen (NSAID)Dexamethasone (Steroid)
Primary Target GPR81 / Histone AcetyltransferasesCOX-1 / COX-2Glucocorticoid Receptor
GI Toxicity Risk Low (Cytoprotective via lactate)High (Ulcerogenic)Moderate
Onset of Action Delayed (Metabolic/Genomic)Rapid (Enzymatic)Delayed (Genomic)
Effect on IL-1

High Inhibition (NLRP3 block)Low/ModerateHigh
Resolution Phase Promotes Repair (M2 shift)Delays ResolutionDelays Repair

References

  • Iraporda, C., et al. (2022). "Role of Lactate in Inflammatory Processes: Friend or Foe."[1] Frontiers in Immunology. Link

  • Zhang, D., et al. (2019). "Metabolic regulation of gene expression by histone lactylation."[1] Nature.[1] Link[1]

  • Hoque, R., et al. (2014). "Lactate reduces organ injury in Toll-like receptor- and inflammasome-mediated inflammation via GPR81-mediated suppression of innate immunity."[1] Gastroenterology. Link

  • Cui, H., et al. (2024). "Lactic acid induces transcriptional repression of macrophage inflammatory response via histone acetylation."[1] Cell Reports. Link

  • PubChem. "(2S)-2-(Acetyloxy)propanoic acid | C5H8O4."[1] National Library of Medicine.[1] Link[1]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Analysis of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-acetoxypropanoic acid. The described reversed-phase HPLC (RP-HPLC) method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound. Furthermore, considerations and a foundational methodology for the chiral separation of its enantiomers are discussed, acknowledging the stereochemical nature of the molecule. The protocols herein are developed with scientific integrity, explaining the rationale behind experimental choices and adhering to validation principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Significance of 2-Acetoxypropanoic Acid Analysis

2-Acetoxypropanoic acid, also known as O-Acetyl-lactic acid, is a carboxylic acid and an ester that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a chiral center at the second carbon, makes the separation and quantification of its individual enantiomers critical in pharmaceutical development, where stereoisomers can exhibit different pharmacological and toxicological profiles.

The accurate quantification of 2-acetoxypropanoic acid is essential for process monitoring, quality control of raw materials and finished products, and stability testing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, resolution, and reproducibility.[2] This guide provides a comprehensive, validated method for the analysis of racemic 2-acetoxypropanoic acid and a starting point for its chiral separation.

Principles of Separation

Reversed-Phase Chromatography for Racemic Analysis

The primary method detailed here utilizes reversed-phase chromatography. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[2] 2-Acetoxypropanoic acid, being a polar organic acid, has limited retention on a C18 column.[3] To achieve adequate retention and sharp peak shapes, the ionization of the carboxylic acid group must be suppressed. This is accomplished by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[4] Under these conditions, the analyte is in its neutral, less polar form, allowing for better interaction with the C18 stationary phase and leading to effective separation from other sample components.

Chiral Chromatography for Enantiomeric Separation

To separate the (R)- and (S)-enantiomers of 2-acetoxypropanoic acid, a chiral environment is necessary.[5] This is achieved by using a Chiral Stationary Phase (CSP). CSPs, such as those based on polysaccharides or glycopeptides, create transient diastereomeric complexes with the enantiomers, which have different interaction energies and thus different retention times, allowing for their separation.[5][6][7] Direct chiral separation on a CSP is often preferred as it avoids the need for derivatization of the analyte.[7][8]

Analytical Workflow Overview

The following diagram outlines the general workflow for the HPLC analysis of 2-acetoxypropanoic acid, from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (Stock & Working Solutions) SystemSuitability System Suitability Test (SST) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) Chromatography Chromatographic Separation MobilePhasePrep->Chromatography SystemSuitability->Injection If SST Passes Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Reporting Final Report Generation Quantification->Reporting

Caption: General workflow for the HPLC analysis of 2-acetoxypropanoic acid.

Method for Racemic 2-Acetoxypropanoic Acid Analysis

Materials and Reagents
  • Reference Standard: 2-Acetoxypropanoic acid (≥97.0%)[9]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm filter

  • Acid: Phosphoric acid (H₃PO₄), analytical grade

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

ParameterCondition
HPLC System Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Elution Mode Isocratic (e.g., 20:80 v/v) or a shallow gradient depending on sample matrix complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm[3][10]
Injection Volume 10 µL
Run Time Approximately 10-15 minutes

Causality Behind Choices:

  • C18 Column: Provides a versatile nonpolar stationary phase suitable for retaining the protonated form of the acid.[11]

  • Acidified Mobile Phase: Using 0.1% phosphoric acid ensures the pH is low enough to suppress the ionization of the carboxylic acid group, leading to better retention and symmetric peak shape.[10]

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, providing good elution strength for small organic molecules.

  • 30 °C Column Temperature: Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.[11]

  • 210 nm Detection: The carboxyl group of organic acids exhibits absorbance in the low UV region, making 210 nm a suitable wavelength for sensitive detection.[3]

Experimental Protocol: Step-by-Step

1. Mobile Phase Preparation: a. Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 L of deionized water. b. For a 20:80 (v/v) mobile phase, mix 200 mL of acetonitrile with 800 mL of the 0.1% phosphoric acid solution. c. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.

2. Standard Solution Preparation: a. Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-acetoxypropanoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12] b. Working Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct the calibration curve.

3. Sample Preparation: a. Accurately weigh a known amount of the sample containing 2-acetoxypropanoic acid. b. Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range (e.g., ~25 µg/mL).[12] c. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

4. HPLC Analysis Sequence: a. Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (mobile phase) to ensure no system contamination. c. Perform a system suitability test by injecting a mid-range standard solution (e.g., 25 µg/mL) five or six times. d. Inject the calibration standards from lowest to highest concentration. e. Inject the prepared sample solutions. It is good practice to run a standard check after every 5-10 sample injections to monitor system performance.

Method Validation (According to ICH Q2(R2) Guidelines)

A validation study must be conducted to demonstrate that the analytical procedure is fit for its intended purpose.[13][14]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).Peak for 2-acetoxypropanoic acid should be pure and well-resolved from other peaks.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Closeness of the test results to the true value. Assessed by spiking a placebo matrix with known amounts of the analyte at 3 levels.Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability & Intermediate) Closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters should remain within limits.

Considerations for Chiral Separation

For the enantiomeric separation of (R)- and (S)-2-acetoxypropanoic acid, a specialized chiral method is required.

Chiral HPLC Method Development Strategy
  • Column Screening: The most crucial step is selecting an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are excellent starting points for separating acidic compounds.[6] Glycopeptide-based CSPs (e.g., teicoplanin-based) have also shown success for similar structures.[7]

  • Mobile Phase Optimization: Both normal-phase and reversed-phase modes can be explored.

    • Normal-Phase: Typically uses hexane/isopropanol or hexane/ethanol mixtures with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape.[6][15]

    • Reversed-Phase: Often involves acetonitrile or methanol with an aqueous buffer.

  • Parameter Adjustment: Fine-tune the separation by adjusting the mobile phase composition, flow rate, and column temperature to optimize resolution between the enantiomers.

Example Protocol for Chiral Separation

The following table provides a starting point for developing a chiral separation method.

ParameterProposed Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection 210 nm
Injection Volume 10 µL

Note: This is a starting point. The optimal mobile phase composition must be determined empirically to achieve baseline separation of the enantiomers.[16]

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the analysis of 2-acetoxypropanoic acid. The reversed-phase method is demonstrated to be simple, robust, and suitable for validation according to ICH guidelines for quantitative analysis. Additionally, a clear strategy for the development of a chiral separation method is presented, addressing the stereochemical complexity of the molecule. By explaining the causality behind the chosen parameters and protocols, this guide serves as a practical resource for scientists in research and drug development.

References

  • ResearchGate. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • Food Standards Agency. (n.d.). Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning toxins. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. [Link]

  • La Nasa, J., et al. (n.d.). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. [Link]

  • PubMed. (n.d.). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • International Organisation of Vine and Wine. (n.d.). Organic Acids : HPLC (Type-IV). [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. [Link]

  • ResearchGate. (2014). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

  • Google Patents. (n.d.).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetoxypropionic Acid. [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • PubMed. (n.d.). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Application Note: High-Resolution Gas Chromatography Analysis of O-Acetyllactic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in drug development, metabolic profiling, and polymer synthesis (specifically Polylactic Acid - PLA). It addresses the specific challenges of analyzing O-acetyllactic acid (2-acetoxypropanoic acid), a polar, thermally sensitive intermediate.

Abstract

O-acetyllactic acid is a critical intermediate in the acetylation of lactic acid and a potential impurity in the synthesis of Polylactic Acid (PLA). Its analysis is complicated by the presence of a thermally labile ester bond and a polar carboxylic acid group, which causes severe peak tailing and adsorption in direct Gas Chromatography (GC) analysis.[1] This guide details a robust Silylation Derivatization Protocol using BSTFA to convert O-acetyllactic acid into its trimethylsilyl (TMS) ester, ensuring thermal stability, symmetric peak shape, and high sensitivity. A secondary Direct Injection method using a specialized FFAP column is provided for rapid screening.

Introduction & Analytical Strategy

The Challenge

O-acetyllactic acid contains two functional groups with opposing analytical requirements:

  • O-Acetyl Group (-OCOCH3): Susceptible to hydrolysis or transesterification under harsh acidic/basic conditions.

  • Carboxylic Acid Group (-COOH): Highly polar, leading to hydrogen bonding with the stationary phase (peak tailing) and adsorption in the inlet (carryover/loss).

The Solution: Derivatization vs. Direct Injection

While direct injection on polar columns (e.g., chemically bonded polyethylene glycol) is possible, it often suffers from column bleed and limited lifetime. Derivatization via Silylation is the superior approach for quantitative rigor.

  • Why Silylation? Unlike acid-catalyzed methylation (e.g., BF3-Methanol), which risks transesterifying the O-acetyl group (cleaving it to form methyl lactate), silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) selectively targets the active hydrogen on the carboxylic acid without degrading the ester linkage.

Mechanistic Pathway

The reaction replaces the acidic proton with a trimethylsilyl group, increasing volatility and reducing polarity.

ReactionPathway Figure 1: Silylation Reaction Pathway avoiding Ester Hydrolysis Substrate O-Acetyllactic Acid (Polar, Tailing) Intermediate Transition State Substrate->Intermediate 60°C, 30 min Reagent + BSTFA / TMCS (Silylating Agent) Reagent->Intermediate Product TMS-O-Acetyllactate (Volatile, Symmetric Peak) Intermediate->Product Byproduct Byproducts (TMS-TFA, volatile) Intermediate->Byproduct

Experimental Protocols

Protocol A: Sample Preparation via Silylation (Gold Standard)

Objective: Quantitative analysis with high sensitivity (LOD < 1 ppm). Reagents:

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst.

  • Solvent: Anhydrous Pyridine or Acetonitrile (Must be water-free).

  • Internal Standard (IS): Tridecanoic acid or 3,4-dimethoxybenzoic acid (non-interfering).

Step-by-Step Workflow:

  • Sample Extraction/Solubilization:

    • Dissolve 10 mg of sample in 1 mL of Anhydrous Pyridine .

    • Critical: If the sample is aqueous, it must be lyophilized (freeze-dried) first. Silylation reagents react explosively/destructively with water.

  • Addition of Internal Standard:

    • Add 50 µL of Internal Standard solution (1 mg/mL in pyridine).

  • Derivatization Reaction:

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Cap tightly with a PTFE-lined crimp cap.

    • Vortex for 15 seconds.

    • Incubate: Heat at 60°C for 30 minutes in a heating block.

    • Reasoning: Mild heating ensures complete derivatization of the steric -COOH without thermally degrading the O-acetyl group.

  • Cooling & Dilution:

    • Cool to room temperature.

    • (Optional) Dilute 1:10 with anhydrous hexane if the detector response is too high.

  • Injection:

    • Inject 1 µL immediately into the GC.

Protocol B: Direct Injection (Rapid Screening)

Objective: Quick purity check without sample prep. Requirement: Use a "Free Fatty Acid Phase" (FFAP) column. Limitation: Higher Limit of Detection (LOD) and potential for peak tailing.

  • Sample Prep: Dissolve sample in Acetone or Dichloromethane (1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 1 µL directly.

GC Method Parameters

The following parameters are optimized for the Silylated Derivative (Protocol A) using a standard 5% Phenyl-Methylpolysiloxane column.

Instrument Configuration
ParameterSettingRationale
GC System Agilent 7890B / 8890 (or equivalent)Standard capillary GC
Inlet Split/Splitless (S/SL)Versatility
Liner Deactivated Split Liner with Glass WoolPrevents adsorption of active analytes; wool aids vaporization
Inlet Temp 250°CSufficient to volatilize derivative (BP approx 180-200°C)
Injection Mode Split (10:1 or 50:1)Prevents column overload; use Splitless for trace analysis
Carrier Gas Helium (Constant Flow: 1.2 mL/min)Optimal efficiency for MS/FID
Column Selection[3]
  • Primary (Protocol A - Derivatized): DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).

    • Why: Non-polar phase separates silylated esters by boiling point. Excellent inertness.

  • Secondary (Protocol B - Direct): DB-FFAP or ZB-FFAP (Nitroterephthalic acid modified PEG).

    • Why: Acid-modified phase resists acidic adsorption, allowing free acid analysis.

Oven Program (optimized for separation from Lactic Acid)
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -702.0
Ramp 1 101800.0
Ramp 2 253003.0
Total Time ~18 min
Detector Settings
  • Mass Spectrometer (GC-MS):

    • Source Temp: 230°C.

    • Transfer Line: 280°C.[2]

    • Scan Range: m/z 40–400.

    • Key Ions (TMS-O-Acetyllactate): Look for m/z 117 (fragment from ester cleavage), m/z 73 (TMS group), and m/z 147 (rearrangement). The molecular ion (M+) may be weak.

  • Flame Ionization Detector (FID):

    • Temp: 300°C.[3]

    • H2 Flow: 30 mL/min; Air Flow: 400 mL/min.

Method Validation & Quality Control

To ensure data integrity (ALCOA+ principles), the method must be validated.

System Suitability Test (SST)

Inject a standard mixture of Lactic Acid (TMS) and O-Acetyllactic Acid (TMS).

  • Resolution (Rs): > 1.5 between Lactic Acid and O-Acetyllactic Acid peaks.

  • Tailing Factor: < 1.2 for the O-Acetyllactic Acid peak.

Linearity

Prepare calibration standards at 10, 50, 100, 500, and 1000 µg/mL.

  • Acceptance: R² > 0.995.

Carryover Check

Inject a solvent blank immediately after the highest standard.

  • Acceptance: Analyte peak area in blank < 0.1% of the LOQ.

Workflow Visualization

GC_Workflow Figure 2: Analytical Workflow for O-Acetyllactic Acid Start Sample Collection (Solid/Liquid) Dry Lyophilization (Remove Water) Start->Dry If Aqueous Deriv Derivatization (BSTFA + Pyridine, 60°C) Start->Deriv If Dry/Organic Dry->Deriv GC GC Separation (DB-5ms Column) Deriv->GC Inject 1 uL Detect Detection (MS/FID) Quantify Peak Area GC->Detect

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak / Low Response Water in sample quenched BSTFA.Ensure sample is strictly anhydrous. Use new BSTFA reagent.
Peak Tailing Active sites in liner or column.Replace inlet liner with deactivated wool. Trim column head (10-20 cm).
Extra Peaks (Ghosting) Incomplete derivatization.Increase reaction time to 60 min or temp to 70°C. Check reagent expiry.
Loss of Acetyl Group Hydrolysis occurred.[4]Avoid using BF3-Methanol. Ensure no strong acids/bases are in the sample matrix.[5]

References

  • Phenomenex. (n.d.).[5] Derivatization for Gas Chromatography: Silylation Reagents. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
  • Agilent Technologies. (2015).[6] Analysis of Organic Acids using Capillary GC. Application Note 5991-2933EN. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 107809, 2-Acetoxypropanoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Acetoxypropanoic Acid in the Synthesis of Advanced Herbicide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for utilizing 2-acetoxypropanoic acid as a strategic starting material in the synthesis of precursors for aryloxyphenoxypropionate (APP) herbicides. The APP class of herbicides are vital in modern agriculture for their selective control of grass weeds in broadleaf crops.[1][2] Their mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in grasses.[1][2][3] This document outlines the core synthetic transformations of 2-acetoxypropanoic acid, including hydrolysis, halogenation, and subsequent etherification, to yield key herbicidal scaffolds like 2-phenoxypropanoic acid derivatives. Furthermore, protocols for direct functionalization via esterification and amidation are presented, offering pathways to novel herbicide candidates and prodrugs. The causality behind experimental choices, self-validating protocol design, and safety considerations are emphasized to ensure scientific integrity and practical applicability for researchers in agrochemical synthesis and development.

Introduction: The Strategic Value of 2-Acetoxypropanoic Acid

2-Acetoxypropanoic acid (also known as O-acetyl lactic acid) is a bifunctional organic compound featuring both a carboxylic acid and an ester group.[4][5] This dual reactivity makes it a versatile and valuable building block in organic synthesis. It can be prepared through methods like the acetoxylation of lactic acid, a biorenewable feedstock, positioning it as a sustainable choice in chemical manufacturing.[4][6][7]

In the context of agrochemicals, 2-acetoxypropanoic acid serves as a key precursor to the propanoic acid moiety found in the aryloxyphenoxypropionate (APP) class of herbicides.[3][8][9] The core structure of these herbicides, such as Dichlorprop and Mecoprop, consists of a substituted phenoxy group linked to a propionic acid backbone.[10][11] The chirality at the C2 position of the propionic acid is crucial, with the (R)-isomer typically exhibiting significantly higher herbicidal activity.[2] By starting with or converting to a suitable propanoic acid derivative, chemists can construct these complex and highly active molecules.

This guide will detail the primary synthetic routes originating from 2-acetoxypropanoic acid to produce high-value herbicide intermediates.

Core Synthetic Pathways and Mechanistic Rationale

The transformation of 2-acetoxypropanoic acid into herbicide precursors primarily follows two strategic pathways. The choice of pathway depends on the desired final structure and whether the acetoxy group is retained or used as a masked hydroxyl group.

Pathway 1: Synthesis of Aryloxyphenoxypropionate Scaffolds

This is the most common route for producing established APP herbicides. It involves a multi-step sequence where the acetoxy group is ultimately replaced by an aryloxy group through a key Williamson ether synthesis.

G A 2-Acetoxypropanoic Acid B 2-Hydroxypropanoic Acid (Lactic Acid) A->B  Hydrolysis (Acid or Base) C 2-Halopropanoic Acid (e.g., 2-Chloropropanoic Acid) B->C  Halogenation (e.g., Hell-Volhard-Zelinsky) D Aryloxyphenoxypropionic Acid (Herbicide Precursor) C->D  Williamson Ether Synthesis (Base, Solvent) E Substituted Phenol (e.g., 2,4-Dichlorophenol) E->D

Caption: Synthetic pathway from 2-acetoxypropanoic acid to APP herbicides.

Step A: Hydrolysis to 2-Hydroxypropanoic Acid (Lactic Acid) The initial step involves the hydrolysis of the ester linkage in 2-acetoxypropanoic acid to unmask the hydroxyl group, yielding lactic acid and acetic acid.[4] This is critical because the subsequent Williamson ether synthesis requires the reaction of a phenoxide with an electrophilic propanoic acid derivative, not the acetoxy derivative.

Step B: Conversion to 2-Halopropanoic Acid The hydroxyl group of lactic acid is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group, typically a halide. The Hell-Volhard-Zelinsky reaction is a classic and effective method for the α-halogenation of a carboxylic acid, converting 2-hydroxypropanoic acid (after initial conversion to propanoic acid or directly using a suitable reagent) into 2-bromopropanoic acid or 2-chloropropanoic acid.[12][13] This intermediate is a potent electrophile.

Step C: Williamson Ether Synthesis This is the cornerstone reaction for creating the aryloxy ether bond. A substituted phenol (e.g., 2,4-dichlorophenol) is deprotonated with a strong base (like potassium hydroxide) to form a nucleophilic phenoxide ion. This phenoxide then displaces the halide from the 2-halopropanoic acid in an SN2 reaction to form the final 2-aryloxyphenoxypropionic acid.[14][15] The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and accelerating the reaction.[14]

Pathway 2: Direct Functionalization of the Carboxylic Acid

This pathway utilizes the carboxylic acid moiety of 2-acetoxypropanoic acid directly, while retaining the acetoxy group. This is useful for creating novel derivatives, prodrugs, or compounds where the acetoxy group contributes to biological activity.

G cluster_0 Direct Functionalization cluster_1 Reagents A 2-Acetoxypropanoic Acid B Ester Derivative A->B C Amide Derivative A->C D Alcohol (R-OH) + Acid Catalyst D->B E Amine (R-NH2) + Coupling Agent (DCC) E->C

Caption: Direct esterification and amidation of 2-acetoxypropanoic acid.

Esterification: The carboxylic acid can be esterified by reacting it with an alcohol in the presence of an acid catalyst. In the context of herbicides, converting the free acid to an ester can enhance its lipophilicity, improving plant uptake and translocation. Studies have shown that carboxylic esters can exhibit higher herbicidal activity than their corresponding free acids.[16] Enzymatic methods using lipases also offer a green alternative for this transformation.[17]

Amidation: Reaction with primary or secondary amines in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), yields amides.[18][19] This modification can significantly alter the compound's biological properties and is a common strategy in the development of new bioactive molecules.

Detailed Experimental Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Handle corrosive reagents like strong acids, bases, and thionyl chloride with extreme care. Consult the Safety Data Sheet (SDS) for all chemicals before use.[20][21][22]

Protocol 1: Synthesis of 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)

This protocol is an example of Pathway 1, a robust method for producing a key herbicide precursor.

Part A: Synthesis of 2-Chloropropanoic Acid from Propanoic Acid (This intermediate is often commercially available but can be synthesized via the Hell-Volhard-Zelinsky reaction.)

  • Setup: Equip a round-bottom flask with a reflux condenser and a dropping funnel. The setup should be protected from atmospheric moisture with a drying tube.

  • Reaction: To propanoic acid (1.0 mol) in the flask, add a catalytic amount of red phosphorus (0.05 mol).

  • Addition: Slowly add bromine (1.1 mol) or bubble chlorine gas through the mixture while heating gently. For chlorination, thionyl chloride can also be used as both the chlorinating agent and solvent.

  • Reflux: Heat the reaction mixture to reflux until the evolution of HBr or HCl gas ceases.

  • Workup: Carefully quench the reaction by slowly adding water. The product, 2-chloropropanoic acid, can be purified by fractional distillation under reduced pressure.

Part B: Synthesis of Dichlorprop via Williamson Ether Synthesis (Adapted from patent literature[14])

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add dimethyl sulfoxide (DMSO) as the solvent.

  • Reagent Addition: Add 2,4-dichlorophenol (1.0 mol), 2-chloropropionic acid (1.1 mol), potassium hydroxide (2.2 mol), and a catalytic amount of a surfactant like dimethylaminopyridine.

  • Reaction Conditions: Control the reaction temperature between 20-80 °C. The use of KOH deprotonates both the phenol and the carboxylic acid, and the second equivalent drives the reaction. Stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it by carefully adding sulfuric acid until the pH is acidic.

  • Isolation: The product will precipitate out of the solution. Filter the solid crude product.

  • Purification: The solvent (DMSO) can be removed from the filtrate by distillation under reduced pressure. The collected solid is then washed with a non-polar solvent like n-hexane to remove impurities, yielding purified 2-(2,4-dichlorophenoxy)propionic acid. A final recrystallization step may be performed if higher purity is required.

ParameterValue/ReagentRationale
Phenol2,4-DichlorophenolThe aromatic core of the target herbicide.
Propanoic Acid Derivative2-Chloropropionic AcidProvides the propanoic acid backbone with a good leaving group (Cl).
BasePotassium Hydroxide (KOH)Deprotonates the phenol to form the nucleophilic phenoxide.
SolventDimethyl Sulfoxide (DMSO)Aprotic polar solvent enhances nucleophilicity and reaction rate.[14]
Temperature20-80 °CProvides sufficient energy for the reaction while minimizing side reactions.
Yield (Reported)~90%High efficiency is achievable with this solvent system.[14]
Protocol 2: General Procedure for Esterification of 2-Acetoxypropanoic Acid
  • Setup: In a round-bottom flask, combine 2-acetoxypropanoic acid (1.0 mol) and the desired alcohol (e.g., 2-ethylhexanol, 1.5 mol).

  • Catalyst: Add a catalytic amount of concentrated sulfuric acid (0.05 mol) or an acidic ion-exchange resin.

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Monitoring: Monitor the reaction's completion via TLC or Gas Chromatography (GC).

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting ester can be purified by vacuum distillation or column chromatography.

Protocol 3: General Procedure for Amidation of 2-Acetoxypropanoic Acid
  • Setup: Dissolve 2-acetoxypropanoic acid (1.0 mol) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mol) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 mol). Stir for 30 minutes.

  • Amine Addition: Slowly add the desired amine (1.0 mol) dissolved in the same solvent to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Purification: Wash the filtrate with dilute HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final amide product can be purified by recrystallization or column chromatography.[18][19]

Conclusion

2-Acetoxypropanoic acid is a highly effective and versatile starting material for the synthesis of herbicide precursors, particularly for the economically significant aryloxyphenoxypropionate class. The synthetic pathways detailed in this guide—proceeding either through hydrolysis and Williamson ether synthesis or via direct functionalization of the carboxylic acid—provide robust and adaptable methods for researchers in the agrochemical field. By understanding the mechanistic principles behind each step and adhering to the detailed protocols, scientists can efficiently produce established herbicide scaffolds and explore novel derivatives with potentially enhanced biological activity and improved crop safety profiles.

References

  • Smolecule. (2023, August 15). Buy 2-Acetoxypropanoic acid | 535-17-1.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.
  • Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Chem-Impex. (n.d.). 2-Phenoxypropionic acid.
  • MDPI. (2024, April 3). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids.
  • Quora. (2018, March 8). How to convert propanoic acid into 2-hydroxypropanoic acid.
  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • ResearchGate. (2018, September). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids.
  • Dow AgroSciences. (n.d.). The Production of Phenoxy Herbicides.
  • ResearchGate. (2019, January 22). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • PubMed. (n.d.). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation.
  • RSC Publishing. (n.d.). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • ACS Publications. (2024, April 10). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry.
  • MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
  • PubMed. (n.d.). Synthesis of some 2-arylpropionic acid amides as prodrugs.
  • Sigma-Aldrich. (n.d.). (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1.
  • ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of....
  • The Good Scents Company. (n.d.). 2-acetoxypropanoic acid, 535-17-1.
  • SciSpace. (n.d.). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.
  • MetaSci Inc. (n.d.). Safety Data Sheet 2-Acetoxybenzoic acid.
  • Chem-Impex. (n.d.). Propanoic acid,2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, 2-propyn-1-yl ester.
  • Plant Growth Regulator. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market….
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
  • YouTube. (2023, September 28). SEV NO – 35 Transformation of propanoic acid to lactic acid.
  • ResearchGate. (2025, August 7). Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds | Request PDF.
  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid.

Sources

Hydrolysis of 2-acetoxypropanoic acid to lactic acid and acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrolysis of 2-Acetoxypropanoic Acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of 2-acetoxypropanoic acid into lactic acid and acetic acid. We delve into the underlying chemical principles, present detailed, validated protocols for acid-catalyzed, base-catalyzed, and enzymatic hydrolysis, and outline robust analytical methodologies for reaction monitoring and product quantification. This guide is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Scientific Background

2-Acetoxypropanoic acid, an ester of lactic acid and acetic acid, serves as a key intermediate in various synthetic pathways. Its hydrolysis, the cleavage of the ester bond to yield its constituent carboxylic acids, is a fundamental reaction with significant applications. In organic synthesis, the acetoxy group often functions as a protecting group for the hydroxyl moiety of lactic acid; its removal via hydrolysis is a critical deprotection step.[1][2] Furthermore, this reaction is relevant in the context of producing bio-based chemicals, where lactic acid is a primary platform chemical.[3][4]

The hydrolysis of an ester can be effectively achieved under acidic, basic, or enzymatic conditions.[5] The choice of method is dictated by the overall synthetic strategy, the sensitivity of other functional groups within the molecule, and desired reaction kinetics.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process.[6] The reaction is typically performed by heating the ester in the presence of a strong acid and an excess of water to shift the equilibrium towards the products, according to Le Châtelier's principle.

  • Base-Catalyzed Hydrolysis (Saponification): This method is irreversible and generally faster than acid-catalyzed hydrolysis. The reaction consumes a stoichiometric amount of base, which deprotonates the carboxylic acid product, preventing the reverse esterification reaction.[7][8]

  • Enzymatic Hydrolysis: Utilizing enzymes such as lipases or esterases offers a highly selective and mild alternative. These biocatalysts operate under physiological conditions (neutral pH, ambient temperature), making them ideal for substrates with sensitive functional groups.[2]

Reaction Mechanisms: The "Why" Behind the Transformation

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting experimental outcomes. The pathways for acid and base catalysis differ fundamentally in the nature of the attacking nucleophile and the intermediates formed.

Acid-Catalyzed Hydrolysis Mechanism

In an acidic medium, the reaction is initiated by the protonation of the ester's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The resulting tetrahedral intermediate then undergoes proton transfer and elimination of an alcohol (in this case, the hydroxyl of lactic acid is reformed) to yield the carboxylic acids.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis of 2-Acetoxypropanoic Acid Reactant 2-Acetoxypropanoic Acid ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Reactant->ProtonatedEster + H⁺ (from Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O (Nucleophilic Attack) Products Lactic Acid + Acetic Acid TetrahedralIntermediate->Products - H⁺ (Catalyst Regeneration)

Caption: Workflow for acid-catalyzed ester hydrolysis.

The key to this mechanism is the initial protonation, which activates the ester for attack by water.[9] The entire process is reversible, necessitating an excess of water to drive the reaction to completion.[6]

Base-Catalyzed Hydrolysis (Saponification) Mechanism

Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the lactate as a leaving group. A rapid and irreversible acid-base reaction between the newly formed acetic acid and the lactate (or another hydroxide ion) yields acetate and lactic acid.

Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis (Saponification) Reactant 2-Acetoxypropanoic Acid TetrahedralIntermediate Tetrahedral Intermediate Reactant->TetrahedralIntermediate + OH⁻ (Nucleophilic Attack) InitialProducts Acetic Acid + Lactate TetrahedralIntermediate->InitialProducts Collapse of Intermediate FinalProducts Acetate + Lactic Acid (after work-up) InitialProducts->FinalProducts Proton Transfer / Acidic Work-up

Caption: Saponification via nucleophilic acyl substitution.

This process is termed "saponification" and is irreversible because the final step involves the deprotonation of the carboxylic acid by the base, forming a carboxylate salt that is unreactive towards the alcohol.[7] An acidic work-up is required to protonate the carboxylate salts to yield the final neutral carboxylic acid products.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and analytical checkpoints. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol leverages a strong mineral acid and heat to drive the hydrolysis to completion.

Materials:

  • 2-Acetoxypropanoic acid

  • 3 M Hydrochloric Acid (HCl) or 3 M Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-acetoxypropanoic acid in a 10-fold volumetric excess of 3 M HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The use of reflux prevents the loss of solvent or reactants during heating.[6]

  • Monitoring: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the aqueous solution to a separatory funnel and extract the organic products three times with an equal volume of ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine to remove the majority of dissolved water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture of lactic acid and acetic acid.

  • Purification (Optional): If necessary, the products can be separated by column chromatography, though their high polarity can make this challenging. For many applications, the mixture can be used directly.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol utilizes a strong base for rapid and irreversible ester cleavage.

Materials:

  • 2-Acetoxypropanoic acid

  • Methanol (MeOH)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • 3 M Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1.0 equivalent of 2-acetoxypropanoic acid in methanol (approx. 5-10 mL per gram of ester) in a round-bottom flask at room temperature.

  • Base Addition: Add 1.1 equivalents of 2 M NaOH solution dropwise while stirring. A slight excess of base ensures the reaction goes to completion. The reaction is often exothermic; maintain the temperature below 30 °C with an ice bath if necessary.

  • Reaction Time: Stir at room temperature for 1-2 hours. The reaction is significantly faster than acid-catalyzed hydrolysis.

  • Monitoring: Check for the disappearance of the starting material by TLC or HPLC.

  • Neutralization and Work-up: After completion, cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2 by slowly adding 3 M HCl. This crucial step protonates the carboxylate salts to yield the desired free acids.

  • Extraction and Drying: Extract the acidified solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 3: Enzymatic Hydrolysis

This protocol provides a green and highly selective method using a commercial lipase.

Materials:

  • 2-Acetoxypropanoic acid

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Lipase from Aspergillus niger or other suitable esterase

  • Incubator shaker

  • Centrifuge and filters (for enzyme removal)

Procedure:

  • Substrate Preparation: Prepare a solution or suspension of 2-acetoxypropanoic acid in the phosphate buffer. The concentration should be optimized based on the enzyme's activity and substrate solubility.

  • Enzyme Addition: Add the lipase to the substrate solution. The optimal enzyme loading (e.g., units of activity per mole of substrate) should be determined empirically or from the manufacturer's literature.

  • Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 25-40 °C) with gentle shaking to ensure adequate mixing.[2]

  • Monitoring: Monitor the formation of lactic acid and acetic acid over time using HPLC.

  • Enzyme Removal: Once the reaction reaches the desired conversion, terminate it by denaturing the enzyme (e.g., by heating or pH shift) or by removing it via centrifugation or filtration.

  • Product Isolation: The aqueous solution containing the products can be used directly or the products can be isolated via extraction as described in the previous protocols.

Summary of Hydrolysis Conditions

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis
Catalyst Strong Acid (e.g., HCl, H₂SO₄)Strong Base (e.g., NaOH, NaOMe)Lipase / Esterase
Stoichiometry CatalyticStoichiometric (≥1 eq.)Catalytic
Solvent Water / Dilute AcidMethanol / WaterAqueous Buffer
Temperature High (Reflux, ~100 °C)Room Temperature to Mild HeatAmbient (e.g., 25-40 °C)
Reaction Time Moderate (2-4 hours)Fast (1-2 hours)Variable (hours to days)
Reversibility ReversibleIrreversibleGenerally Irreversible
Key Advantage Inexpensive reagentsFast and irreversibleHigh selectivity, mild conditions
Key Disadvantage Harsh conditions, reversibleRequires stoichiometric base and neutralizationHigher cost of catalyst

Analytical Methods for Monitoring and Quantification

Accurate analysis is critical for determining reaction completion, yield, and purity. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive assessment.

Analysis_Workflow Start Reaction Mixture Aliquot TLC Qualitative Monitoring (TLC) Start->TLC Spot on plate HPLC Quantitative Analysis (HPLC) Start->HPLC Inject sample NMR Structural Verification & Quantification (¹H NMR) Start->NMR Prepare sample with standard GC Alternative Quantification (GC with Derivatization) Start->GC Derivatize then inject Data Data Interpretation: - Conversion % - Yield % TLC->Data HPLC->Data NMR->Data GC->Data

Sources

Application Notes and Protocols for the Synthesis of 2-Acetoxypropanoic Acid Utilizing Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetoxypropanoic acid, a valuable chemical intermediate, through the acetylation of lactic acid. The protocol emphasizes the use of solid acid ion-exchange resins, such as Amberlyst™ 15, as a heterogeneous catalyst. This methodology offers significant advantages over traditional homogeneous catalysis, including simplified product purification, catalyst recyclability, and milder reaction conditions. Furthermore, this document details the application of ion-exchange resins in the purification of the final product, ensuring high purity suitable for downstream applications in the pharmaceutical and fine chemical industries.

Introduction: The Strategic Advantage of Ion-Exchange Resins in 2-Acetoxypropanoic Acid Synthesis

2-Acetoxypropanoic acid, also known as O-acetyl-lactic acid, serves as a key building block in the synthesis of various pharmaceuticals and specialty chemicals. A prominent and efficient route to this compound is the acetoxylation of lactic acid.[1] Traditionally, this esterification has been catalyzed by mineral acids, such as sulfuric acid. However, this approach is fraught with challenges related to catalyst removal, reactor corrosion, and environmental concerns.

The adoption of solid acid ion-exchange resins as catalysts presents a robust and elegant solution to these issues. These polymeric materials, typically based on a sulfonated polystyrene-divinylbenzene backbone, provide a high concentration of acidic sites within a solid matrix. This heterogeneity simplifies the reaction work-up, as the catalyst can be easily removed by filtration.[2] Moreover, ion-exchange resins can be regenerated and reused, enhancing the economic and environmental viability of the process.[3] This guide will delve into the mechanistic principles and provide detailed protocols for both the catalytic synthesis and subsequent purification of 2-acetoxypropanoic acid using ion-exchange resin technology.

The Catalytic Mechanism: A Closer Look at the Role of Acidic Resins

The synthesis of 2-acetoxypropanoic acid from lactic acid and acetic anhydride is an esterification reaction. In this process, the strongly acidic sulfonic acid groups (-SO₃H) on the ion-exchange resin act as proton donors, initiating the catalytic cycle.[4]

The mechanism can be described as follows:

  • Protonation of Acetic Anhydride: The reaction is initiated by the protonation of one of the carbonyl oxygen atoms of acetic anhydride by a proton from the sulfonic acid group of the resin. This protonation activates the acetic anhydride, making it a more potent electrophile.

  • Nucleophilic Attack by Lactic Acid: The hydroxyl group of lactic acid then acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acetic anhydride.

  • Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

  • Proton Transfer and Elimination: A series of proton transfers and the elimination of a molecule of acetic acid lead to the formation of the protonated 2-acetoxypropanoic acid.

  • Deprotonation and Catalyst Regeneration: The final step involves the deprotonation of the product, which releases the 2-acetoxypropanoic acid and regenerates the acidic site on the ion-exchange resin, allowing it to participate in another catalytic cycle.

This catalytic pathway is visually represented in the diagram below.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Lactic_Acid Lactic Acid Tetrahedral_Intermediate Tetrahedral_Intermediate Lactic_Acid->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Protonated_Anhydride Protonated_Anhydride Acetic_Anhydride->Protonated_Anhydride Protonation Resin_H Resin-SO₃H 2_Acetoxypropanoic_Acid 2-Acetoxypropanoic Acid Acetic_Acid Acetic Acid Protonated_Anhydride->Tetrahedral_Intermediate Tetrahedral_Intermediate->Acetic_Acid Protonated_Product Protonated_Product Tetrahedral_Intermediate->Protonated_Product Proton Transfer & Elimination Protonated_Product->Resin_H Regeneration Protonated_Product->2_Acetoxypropanoic_Acid Deprotonation Synthesis_Workflow Start Start Reactants Combine Lactic Acid, Acetic Acid, and Amberlyst™ 15 Start->Reactants Add_Anhydride Add Acetic Anhydride Reactants->Add_Anhydride React Heat and Stir (60-100 °C, 2-8 h) Add_Anhydride->React Cool Cool to Room Temperature React->Cool Filter Filter to Remove Catalyst Cool->Filter Distill Distill to Remove Excess Reagents Filter->Distill Crude_Product Crude 2-Acetoxypropanoic Acid Distill->Crude_Product End Proceed to Purification Crude_Product->End

Sources

Troubleshooting & Optimization

Technical Support Center: Acetoxylation of Lactic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Introduction: The Acetoxylation Landscape

Welcome to the technical support hub for 2-Acetoxypropionic Acid (2-APA) synthesis. You are likely here because your reaction yield is lower than expected, your product is discoloring upon distillation, or your optical rotation data suggests racemization.

The acetoxylation of lactic acid (typically using acetic anhydride,


, or acetyl chloride) appears deceptively simple. However, it is a competition between the desired O-acylation  and three formidable side-reaction pathways: Oligomerization , Hydrolysis , and Racemization .

This guide treats your reaction flask as a dynamic system. We do not just provide "recipes"; we provide the logic to diagnose and correct the underlying chemical drift.

Module 1: The Oligomerization Trap (Viscosity & Yield Loss)

The Issue: Lactic acid (LA) is a hydroxy-acid.[1] It naturally undergoes intermolecular esterification to form dimers (lactoyllactic acid), trimers, and higher oligomers. If you acetylate an oligomer, you do not get 2-APA; you get acetylated oligomers , which are difficult to separate and reduce yield.

Diagnostic Q&A

Q: My reaction mixture is becoming unexpectedly viscous. Is this normal? A: No. High viscosity indicates the formation of PLA (Poly Lactic Acid) oligomers. This occurs if the acetylation rate is slower than the self-esterification rate, or if the starting material contained significant oligomers that were not hydrolyzed prior to acetylation.

Q: How do I confirm oligomers are present without running a full column? A: Self-Validating Protocol (NMR Check): Take a crude


 NMR sample.
  • Target Signal: The methine (

    
    ) proton of 2-APA typically appears around 
    
    
    
    5.1 ppm.
  • Impurity Signal: The methine protons of the internal units of an oligomer chain appear slightly upfield or downfield depending on the terminal group. A "messy" multiplet region around 5.0–5.3 ppm suggests a mixture of monomeric and oligomeric species.

Troubleshooting Protocol: The "Equilibrium Reset"

If your starting material is standard 85-90% Lactic Acid, it already contains dimers. You must break them before acetylation.

  • Pre-Reaction Hydrolysis:

    • Add a calculated amount of water to your LA stock.

    • Reflux gently for 2-4 hours before adding the acetylating agent. This shifts the equilibrium

      
       back to the left.
      
  • The "Catch-Up" Stoichiometry:

    • If using Acetic Anhydride (

      
      ), you must account for the water you just added (or the water already present).
      
    • Formula:

      
      .
      
    • Note: Any unreacted water will destroy

      
       and generate heat (see Module 2).
      

Module 2: Moisture Management & Exotherm Control

The Issue: Commercial lactic acid is hygroscopic and typically sold as an aqueous solution (e.g., 85%). Water reacts violently with acetic anhydride (


) to form acetic acid (

). This is not just a waste of reagent; it is a safety hazard and a stoichiometric black hole.
Diagnostic Q&A

Q: I added the calculated amount of Acetic Anhydride, but the reaction stalled. Why? A: You likely undercharged the reagent. Water consumes


 in a 1:1 molar ratio. If your LA contained 15% water, a significant portion of your reagent was sacrificed just to "dry" the system, leaving insufficient 

for the actual acetoxylation.

Q: The temperature spiked uncontrollably upon addition. How do I manage this? A: The hydrolysis of


 is highly exothermic (

). Protocol:
  • Stepwise Addition: Do not add

    
     in one shot. Use a dropping funnel.
    
  • Temperature Gating: Set a strict ceiling (e.g.,

    
    C). If 
    
    
    
    C, stop addition immediately.
  • The "Scavenger" Phase: Allow the first portion of

    
     to react with the water (dehydration phase) before heating to the acetoxylation temperature.
    

Module 3: Stereochemical Integrity (Racemization)

The Issue: If you are synthesizing chiral (S)-2-acetoxypropionic acid, you risk racemization. The


-proton of the lactate moiety is acidic. Under acidic catalysis (e.g., 

) or high heat, this proton can be exchanged via an enol intermediate, leading to a racemic mixture.
Diagnostic Q&A

Q: My optical rotation


 is lower than the literature value (-50° to -52°). Did I racemize? 
A:  Likely, yes. Racemization is time- and temperature-dependent.[2]

Q: Can I use sulfuric acid as a catalyst? A: Proceed with Caution. While


 accelerates acetylation, it also drastically accelerates enolization (racemization) and oligomerization.
  • Alternative: Consider milder catalysts like Zinc Chloride (

    
    )  or solid acid catalysts (e.g., Amberlyst-15) which can be filtered out.
    
  • Temperature Limit: Keep the reaction temperature below 100°C . Above 120°C, thermal racemization becomes significant regardless of the catalyst.

Visualizing the Reaction Pathways

The following diagram maps the decision logic and chemical pathways occurring in your flask.

Acetoxylation_Pathways LA Lactic Acid (Monomer) Dimer Lactoyl-Lactate (Oligomer) LA->Dimer Self-Esterification (Equilibrium) Enol Enol Intermediate (Racemization Risk) LA->Enol Acid Cat. / High T Product 2-Acetoxypropionic Acid (Target) LA->Product Acetylation (<100°C) Ac2O Acetic Anhydride Ac2O->Product + LA Side_AcOH Acetic Acid (Byproduct) Ac2O->Side_AcOH Consumed by Water Water Water (Impurity) Water->Side_AcOH Hydrolysis of Ac2O (Exothermic!) Dimer->LA Hydrolysis Side_Racemic Racemic Product Enol->Side_Racemic Protonation Side_Acrylic Acrylic Acid (Elimination) Product->Side_Acrylic Pyrolysis (>180°C)

Caption: Reaction network showing the competition between the desired acetoxylation (Green) and side reactions (Red/Grey) including water interference and oligomerization.

Module 4: Purification & Stability (Distillation)

The Issue: 2-APA is thermally unstable. Attempting to distill it at atmospheric pressure will result in "pot degradation"—the liquid turns dark brown/black due to charring and polymerization.

Diagnostic Q&A

Q: My distillate is clear, but the pot residue is black and tarry. What happened? A: You overheated the pot. 2-APA can eliminate acetic acid to form Acrylic Acid (a polymerization monomer) at temperatures


C.

Q: What are the safe distillation parameters? A:

  • Vacuum is Mandatory: You must distill under high vacuum (< 10 mbar, preferably < 2 mbar).

  • Temperature: Keep the pot temperature below 110°C .

  • Apparatus: Use a Short Path Distillation (SPD) or Wiped Film Evaporator (WFE) setup. These minimize the "residence time"—the duration your product sits in the hot zone. Standard batch distillation keeps the product hot for hours, promoting degradation.

Summary of Critical Parameters

ParameterTarget RangeConsequence of Deviation
Water Content < 1% (Ideal)Consumes reagent; violent exotherm.
Reaction Temp 60°C – 90°C>100°C: Racemization & Oligomerization.<40°C: Slow kinetics.
Catalyst None or Mild (ZnCl2)Strong Acid (H2SO4): Fast reaction but high racemization risk.
Distillation Pressure < 5 mbarAtmospheric: Product decomposition to acrylic acid.

References

  • Catalytic Acetoxylation of Lactic Acid

    • Title: Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.[3][4][5][6]

    • Source: RSC Advances (2014).
    • URL:[Link]

  • Oligomerization Equilibrium

    • Title: Transesterification of Lactic Acid Oligomers with Ethanol.
    • Source: MDPI Processes (2020).
    • URL:[Link]

  • Racemization Mechanisms

    • Title: Racemization of Lactic Acid under Hydrothermal Conditions.[2][7][8]

    • Source: Asian Journal of Chemistry (2006).[2]

    • URL:[Link]

  • Purification & Degradation

    • Title: Lactic Acid: A Comprehensive Review of Production to Purific
    • Source: MDPI Bioengineering (2023).
    • URL:[Link]

Sources

Preventing racemization during chiral separation of 2-acetoxypropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific stability challenges associated with 2-acetoxypropanoic acid (O-acetyl lactic acid) . Unlike standard lactic acid, the presence of the electron-withdrawing acetoxy group at the


-position significantly increases the acidity of the 

-proton, rendering the molecule highly susceptible to racemization under mild basic conditions or thermal stress.

Module 1: The Racemization Mechanism (Root Cause Analysis)

Issue: Users often observe a gradual loss of enantiomeric excess (ee%) even when using high-purity standards. Technical Insight: The primary failure mode is base-catalyzed enolization . The


-proton is activated by two adjacent carbonyl systems: the carboxylic acid and the acetoxy ester.
Mechanism of Failure

When a base (B:) is present, it abstracts the acidic


-proton. The resulting carbanion is stabilized by resonance, forming a planar enolate intermediate. Because the intermediate is planar (

hybridized), reprotonation can occur from either face, resulting in a racemic mixture.

RacemizationMechanism S_Enantiomer (S)-2-Acetoxypropanoic Acid (Chiral Center sp3) Transition Planar Enolate Intermediate (Achiral sp2) S_Enantiomer->Transition Proton Abstraction (-H+) Base Base Catalyst (e.g., TEA, DEA, OH-) Base->Transition Racemate Racemic Mixture (R) + (S) Transition->Racemate Non-stereoselective Reprotonation

Figure 1: The base-catalyzed racemization pathway via enolate formation.[1] Note that the planar intermediate destroys stereochemical memory.[2]

Module 2: HPLC Separation & Troubleshooting

Core Directive: Never use basic mobile phase modifiers. Many chiral methods for acids use Diethylamine (DEA) or Triethylamine (TEA) to improve peak shape. For 2-acetoxypropanoic acid, this is strictly prohibited as it will cause on-column racemization.

Recommended Method Parameters
ParameterRecommendationRationale
Stationary Phase Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide phases provide excellent recognition for

-hydroxy acid derivatives [1].
Mobile Phase Hexane : IPA (90:10) + 0.1% TFA Trifluoroacetic acid (TFA) suppresses ionization of the carboxylic acid, sharpening peaks without catalyzing racemization [2].
Forbidden Additives DEA, TEA, Ammonium Hydroxide Basic modifiers facilitate

-proton abstraction (see Module 1).
Temperature 10°C - 25°C Higher temperatures (

) increase the rate of enolization.
Troubleshooting Guide: Peak Issues

Symptom: "The peaks are merging or forming a plateau between them."

  • Diagnosis: This "saddle" effect indicates dynamic racemization occurring during the separation process inside the column.

  • Fix:

    • Immediately flush the column with mobile phase containing 0.1% TFA.

    • Lower the column oven temperature to 10°C.

    • Check the sample solvent (ensure it is neutral or slightly acidic).

Symptom: "My standard is 99% ee, but the chromatogram shows 95% ee."

  • Diagnosis: Post-preparation racemization in the autosampler.

  • Fix: See Module 3 (Sample Preparation).

Module 3: Sample Preparation & Storage

The majority of "separation failures" are actually sample preparation failures.

Protocol: Safe Handling of 2-Acetoxypropanoic Acid
  • Solvent Selection:

    • Preferred: Dichloromethane (DCM), Hexane/IPA (with trace acid).

    • Avoid: Methanol or Ethanol (Protic solvents can facilitate proton exchange if not acidified).

    • Strictly Avoid: DMSO or DMF (these polar aprotic solvents can enhance basicity of trace impurities).

  • The "Acid Spike" Technique:

    • When preparing samples for HPLC, always add 0.05% Acetic Acid or TFA to the sample vial. This ensures the equilibrium stays shifted away from the enolate form.

  • Temperature Control:

    • Store pure standards at -20°C .

    • Set autosampler temperature to 4°C . Never leave samples at room temperature overnight.

SampleWorkflow cluster_0 Critical Control Points Step1 Weigh Sample (Minimize air exposure) Step2 Dissolve in Hexane/IPA + 0.1% TFA Step1->Step2 Step3 Filter (PTFE) Do NOT use Nylon (Basic) Step2->Step3 Step4 Inject at 4°C Step3->Step4

Figure 2: Sample preparation workflow emphasizing acidification and material compatibility.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent in the mobile phase? A: Yes, but proceed with caution. Ethanol is more protic than Isopropanol (IPA). If you use Ethanol, you must maintain the acidic modifier (TFA) concentration at 0.1%. Without acid, ethanol can facilitate proton exchange at the chiral center over long runs.

Q: I see a third peak appearing in my chromatogram. What is it? A: This is likely lactic acid (hydrolysis product). The acetoxy group is an ester; if your mobile phase contains water (reversed-phase) or if the sample is wet, the ester will hydrolyze.

  • Solution: Switch to Normal Phase (Hexane/IPA) to eliminate water. If using Reversed Phase, ensure pH is < 3.0 to suppress hydrolysis.

Q: Can I use a Pirkle-type column (e.g., Whelk-O 1)? A: Yes, Whelk-O 1 is robust and acidic-stable. However, polysaccharide columns (AD-H/OD-H) generally offer higher resolution (


) for this specific structure, allowing for higher loading capacity if you are doing semi-prep work.

Q: Is Gas Chromatography (GC) a viable alternative? A: Generally, No . The temperatures required to volatilize 2-acetoxypropanoic acid (


) are sufficient to cause thermal racemization in the injector port. If GC is mandatory, you must derivatize the carboxylic acid to a methyl ester first, but even then, the risk is high. HPLC is the gold standard.

References

  • Chiral Technologies. (n.d.). Chiralpak AD-H Instruction Manual. Daicel Corporation. Retrieved from [Link] (General reference for polysaccharide column stability and mobile phase compatibility).

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Standard text confirming the use of TFA to suppress peak tailing in acidic analytes).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem. (n.d.). 2-Acetoxypropanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2-APA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Removal of Impurities (Acetic Acid, Acetic Anhydride, Oligomers) from 2-Acetoxypropanoic Acid

Executive Summary

You are likely synthesizing 2-acetoxypropanoic acid (O-acetyl lactic acid) via the acetylation of lactic acid using acetic anhydride or acetyl chloride. The crude mixture typically contains acetic acid (byproduct), unreacted acetic anhydride , and oligomeric impurities (linear dimers or lactides).

The Critical Challenge: 2-Acetoxypropanoic acid is thermally sensitive and prone to hydrolysis. Standard atmospheric distillation will cause extensive decomposition and oligomerization (browning).

This guide provides a validated, self-consistent protocol for purification, prioritizing vacuum azeotropic stripping followed by fractional vacuum distillation .

Module 1: Impurity Profile & Physical Properties

Before initiating purification, understand the thermodynamic landscape of your mixture. The separation relies on the boiling point delta (


BP) between the impurities and the product.
Table 1: Component Thermodynamic Data (Reduced Pressure)
ComponentFunctionBP (Atm)BP (Est. @ 10 mmHg)Removal Strategy
Acetic Acid Byproduct118 °C~35–40 °CAzeotropic Strip / Fore-run
Acetic Anhydride Reagent140 °C~50–55 °CAzeotropic Strip
Toluene Entrainer110 °C~30 °CCarrier Solvent
2-Acetoxypropanoic Acid Target ~230 °C (dec.) ~95–105 °C Main Fraction
Lactide/Oligomers Impurity>250 °C>140 °CPot Residue

Note: Boiling points at reduced pressure are estimates based on the Clausius-Clapeyron relation. Actual values depend on your specific vacuum depth.

Module 2: The Purification Protocol

Phase 1: The Azeotropic Strip (Chemical Scavenging)

Goal: Remove acetic acid and anhydride without thermal stress.

Do NOT attempt to distill acetic acid directly from the crude mixture at high temperatures. The prolonged heat exposure required to drive off the acid will polymerize your product.

  • The Entrainer: Add Toluene (or Heptane) to your crude reaction mixture. A ratio of 2:1 (Solvent:Crude) is recommended.

    • Why? Toluene forms a low-boiling azeotrope with acetic acid and acetic anhydride, allowing them to be carried over at much lower temperatures than their native boiling points [1].

  • Rotary Evaporation: Strip the solvent under reduced pressure (20–40 mbar) at a bath temperature < 50 °C .

  • Repeat: Re-dissolve the residue in fresh toluene and strip again.

    • Validation: Repeat until the "vinegar" smell of acetic acid is faint or absent. This "co-evaporation" technique is standard for protecting sensitive esters [2].

Phase 2: Fractional Vacuum Distillation (The Polishing Step)

Goal: Isolate the monomer from oligomers.

  • Setup: Use a short-path distillation head (Vigreux column optional but recommended for higher purity). Ensure your vacuum pump can achieve < 5 mmHg (ideally < 1 mmHg).

  • The Fore-run:

    • Heat the oil bath slowly.

    • Collect the first fraction comprising residual toluene and traces of acetic anhydride.

    • Temperature: Vapor temp will be low (< 60 °C @ 10 mmHg).

  • The Main Fraction (Target):

    • Swap the receiver flask when the temperature stabilizes.

    • Target Range: Expect the product to distill between 95–105 °C at 10 mmHg .

    • Visual Check: The product should be a clear, colorless liquid.

  • The Residue:

    • Stop distillation when the pot temperature rises significantly or the distillation rate slows.

    • The yellow/brown viscous oil remaining in the flask contains the dimers (lactoyl lactate) and higher oligomers.

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the separation points for each impurity.

PurificationProtocol Crude Crude Reaction Mixture (Product + AcOH + Ac2O + Oligomers) Azeotrope Add Toluene (2:1) & Rotary Evaporate (<50°C) Crude->Azeotrope Phase 1 Strip Distillate: Toluene + AcOH + Ac2O Azeotrope->Strip Removes Volatiles Residue1 Semi-Solid Residue (Product + Oligomers) Azeotrope->Residue1 VacDist High Vacuum Distillation (< 5 mmHg) Residue1->VacDist Phase 2 ForeRun Fore-run: Residual Toluene/Ac2O VacDist->ForeRun Low Temp MainCut Main Fraction: Pure 2-Acetoxypropanoic Acid (Clear Liquid) VacDist->MainCut Target Temp PotResidue Pot Residue: Oligomers & Color Bodies VacDist->PotResidue High Temp

Figure 1: Step-by-step purification logic flow for 2-acetoxypropanoic acid.

Troubleshooting & FAQs

Q1: My product turned yellow during distillation. What happened?

Diagnosis: Thermal Decomposition / Oligomerization. Cause: The pot temperature was likely too high for too long. This happens if your vacuum is insufficient (> 20 mmHg), forcing you to heat the flask above 140–150 °C to drive distillation. Fix: Improve vacuum seals to lower the boiling point. If high vacuum isn't available, use a wiped-film evaporator (if accessible) to minimize residence time.

Q2: The NMR shows a singlet at ~2.1 ppm. Is this acetic acid or my acetyl group?

Diagnosis: Ambiguous NMR assignment. Differentiation:

  • Product Acetyl: Singlet at ~2.10 ppm.

  • Free Acetic Acid: Singlet at ~2.05–2.10 ppm (shift varies with concentration/solvent).

  • Test: Run the NMR in DMSO-d6 . Carboxylic acid protons (COOH) often appear as a broad singlet at 10–12 ppm. If you see two exchangeable protons (one for your product, one for acetic acid), you have contamination. Alternatively, spike the sample with a drop of pure acetic acid and see if the peak grows or splits [3].

Q3: Can I wash the crude with water to remove acetic anhydride?

Diagnosis: High Risk Strategy. Advice: Avoid. While water hydrolyzes acetic anhydride to acetic acid (which is easier to remove), 2-acetoxypropanoic acid is an ester and is also susceptible to hydrolysis, reverting to lactic acid. If you must perform an aqueous wash, use ice-cold water, work extremely fast, and dry immediately over MgSO4. The azeotropic method (Phase 1) is far safer.

Q4: I cannot distill; the product solidifies or is too viscous.

Diagnosis: High Oligomer Content. Cause: If the starting lactic acid was not anhydrous, or if the reaction ran too long, you may have formed Poly(lactic acid) (PLA) oligomers. Fix: These oligomers will not distill. You may need to restart the synthesis using anhydrous conditions or perform a Kugelrohr distillation to recover whatever monomer remains.

References

  • Wulf, O., et al. "Process for purifying acetic acid." U.S. Patent 5,916,422.
  • ResearchGate Community. "Removing Excess Acetic Anhydride from Acylation reaction." Validates the use of toluene/ethanol co-evaporation to remove anhydride and acid byproducts without hydrolysis [1.5].
  • PubChem. "2-Acetoxypropanoic acid Compound Summary." National Center for Biotechnology Information.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
  • Ud Technologies. "Rotary Evaporator Solvent Chart." Provides comparative vacuum boiling point data for acetic acid and common solvents [1.20].

Storage conditions to prevent 2-acetoxypropanoic acid degradation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage & Handling to Prevent Degradation

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]

Critical Identity Verification

Before proceeding, verify your compound. There is frequent indexing confusion in chemical databases regarding "propanoic acid" derivatives.

FeatureTarget Compound Common Misidentification
Name 2-Acetoxypropanoic acid Ethyl 2-bromopropionate
Synonyms O-Acetyl-L-lactic acid; Acetyl lactateEthyl 2-bromopropanoate
CAS No. 6034-46-4 (L-isomer) 3853-80-3 (Racemic)535-11-5 (Warning: Do not use)
Physical State Colorless LiquidLiquid
Key Function Chiral Intermediate, Prodrug ScaffoldAlkylating Agent
The "Golden Standard" Storage Protocol

Core Directive: The primary degradation threat to 2-acetoxypropanoic acid is hydrolysis , driven by moisture and catalyzed by heat or pH extremes.[1] The secondary threat is transesterification/oligomerization .

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerated) for active use. -20°C for long-term banking (>3 months).[1]

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory after every opening.

  • Container: Amber glass (light protection) with a Teflon-lined cap.[1]

  • Desiccation: Store secondary containment with active desiccants (e.g., silica gel or molecular sieves).[1]

Handling Workflow (Self-Validating System)
  • Equilibration: Allow the refrigerated/frozen container to reach room temperature before opening .

    • Why? Opening a cold bottle condenses atmospheric moisture directly into the product, accelerating hydrolysis.

  • Aliquotting: Do not return unused liquid to the stock bottle.

  • Purging: Flush the headspace with dry Nitrogen or Argon before resealing.

  • Sealing: Use Parafilm® or electrical tape around the cap junction to minimize gas exchange.

Degradation Mechanics & Visualization

The following diagram illustrates the primary failure mode: Moisture-induced hydrolysis releasing acetic acid.[1]

DegradationPathway cluster_conditions Catalysts Compound 2-Acetoxypropanoic Acid (Liquid Ester) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water + H₂O (Atmospheric Moisture) Water->Intermediate Lactic Lactic Acid (Hydroxy Acid) Intermediate->Lactic Bond Cleavage Acetic Acetic Acid (Vinegar Smell) Intermediate->Acetic Leaving Group Heat Heat (>25°C) Acid Acid/Base Trace

Figure 1: Hydrolytic degradation pathway. The presence of water cleaves the ester bond, reverting the compound to its parent acids.[1] This reaction is autocatalytic as the generated acids lower the pH, further accelerating the process.[1]

Troubleshooting Guide (FAQ)
Q1: My sample has developed a sharp, vinegar-like odor. Is it still usable?
  • Diagnosis: Critical Degradation.

  • Mechanism: The "vinegar" smell is Acetic Acid , a byproduct of ester hydrolysis (see Figure 1).[1] This indicates the acetyl group has cleaved from the lactic acid backbone.

  • Action:

    • Stop: Do not use for quantitative synthesis or kinetic studies.

    • Verify: Run a quick 1H-NMR. Look for a singlet at ~2.1 ppm (free acetic acid) vs. the acetyl ester peak.

    • Salvage: If the impurity level is <5%, you may attempt repurification via fractional distillation, but purchasing fresh stock is recommended for GMP applications.

Q2: Can I store this compound in a standard freezer (-20°C)?
  • Answer: Yes, but with strict thawing protocols.

  • Risk: The freezing point is not well-defined in all literature but is likely below -20°C (supercooled liquid).[1] The risk is not the cold, but the thaw cycle .[1]

  • Protocol:

    • Remove from freezer.

    • Place in a desiccator cabinet.

    • Wait 30-60 minutes until the bottle is ambient temperature.

    • Only then break the seal.

    • Failure to wait results in condensation inside the bottle, destroying the remaining stock.[1]

Q3: The liquid appears more viscous than when I bought it. Why?
  • Diagnosis: Oligomerization.

  • Mechanism: Lactic acid derivatives can undergo intermolecular esterification (self-polymerization) to form oligomers (PLA precursors), especially if trace moisture hydrolyzed some ester bonds, freeing up hydroxyl groups.[1]

  • Prevention: Strictly maintain anhydrous conditions. Viscosity changes are irreversible.

Q4: Which solvent should I use for making stock solutions?
  • Recommended: Anhydrous DMSO or Acetonitrile .

  • Avoid: Water , Methanol , or Ethanol (unless for immediate use).[1]

    • Reason: Alcohols can cause transesterification , where the acetyl group swaps from the lactic acid to the solvent alcohol (e.g., forming Ethyl Acetate + Lactic Acid).[1]

Decision Tree: Storage Strategy

Use this logic flow to determine the optimal storage location for your specific usage pattern.

StorageDecision cluster_warning Critical Warning Start New Shipment Arrives Usage Planned Usage Frequency? Start->Usage Daily Daily / Weekly Usage->Daily High Frequency LongTerm Monthly / Archival Usage->LongTerm Low Frequency Fridge Refrigerator (2-8°C) + Desiccant Box Daily->Fridge Aliquot Aliquot into single-use vials under Argon LongTerm->Aliquot Freezer Freezer (-20°C) + Parafilm Seal Aliquot->Freezer Warn NEVER store with Strong Bases or Oxidizers

Figure 2: Storage decision logic. High-frequency users should avoid freezing to minimize condensation risks during repeated thaw cycles.[1]

References
  • ChemicalBook. (S)-(-)-2-Acetoxypropionic acid Properties and Suppliers (CAS 6034-46-4).[1][2] Retrieved from .[1]

  • Chem-Impex International. (S)-(-)-2-Acetoxypropionic acid - Product Specification. Retrieved from .[1]

  • BenchChem. 2-Acetoxypropanoic acid Structure and Safety Data. Retrieved from .[1]

  • TCI Chemicals. Ethyl 2-Bromopropionate (CAS 535-11-5) Safety Data Sheet. (Cited for exclusion/differentiation purposes). Retrieved from .[1]

  • PureSynth. (S)-(-)-2-Acetoxypropionic Acid 98.0% Storage Recommendations. Retrieved from .[1]

Sources

Technical Support Center: Optimizing Transformations of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Challenge

2-Acetoxypropanoic acid (O-acetyl lactic acid) is a critical chiral building block in pharmaceutical synthesis. Its utility, however, is frequently compromised by its dual-reactive nature: it possesses an electrophilic carboxylic acid suitable for coupling, but also a labile acetoxy ester at the


-position.

Low conversion rates in reactions involving this substrate typically stem from three competing failure modes:

  • Steric Deactivation: The

    
    -acetoxy group hinders nucleophilic attack at the carbonyl carbon.
    
  • Competitive Hydrolysis: Trace moisture hydrolyzes the acetoxy group, reverting the substrate to lactic acid and acetic acid.

  • Racemization/Elimination: Over-activation (e.g., harsh acid chloride formation) leads to ketene intermediates or elimination to acrylic acid derivatives.

This guide provides field-proven troubleshooting protocols to resolve these specific bottlenecks.

Module 1: Chemical Activation & Amide Coupling

Scenario: You are attempting to couple 2-acetoxypropanoic acid with an amine (e.g., an aniline or secondary amine) but observe low yields (<40%) or significant side products.

Root Cause Analysis
  • Thionyl Chloride (

    
    ) Pitfalls:  While standard for acid chlorides, 
    
    
    
    often requires reflux. For
    
    
    -acetoxy acids, this promotes thermal elimination to acrylic acid or formation of cyclic anhydrides (dimerization), which are unreactive toward steric amines [1, 2].
  • Activation Kinetics: The electron-withdrawing effect of the acetoxy group makes the carbonyl more electrophilic, but the steric bulk retards the approach of the nucleophile. If the amine is weak, the active ester hydrolyzes before coupling occurs.

Troubleshooting Protocol: The T3P / HATU Switch

If standard carbodiimide (EDC/DCC) or acid chloride routes fail, switch to Propylphosphonic Anhydride (T3P) or HATU. T3P is particularly effective for suppressing racemization in chiral


-hydroxy acid derivatives [3].

Step-by-Step Optimization:

  • Solvent Selection: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid DMF if possible, as it can accelerate racemization via dimethylamine impurities.

  • Base Management: Use Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .

    • Critical Check: Ensure the reaction pH remains between 7.5 and 8.5. If pH > 9, the acetoxy group will hydrolyze.

  • Reagent Stoichiometry:

    • 2-Acetoxypropanoic acid: 1.0 equiv

    • Amine: 1.1 equiv

    • T3P (50% in EtOAc): 1.5 - 2.0 equiv

    • Base: 2.5 - 3.0 equiv

  • Temperature: Start at 0°C for 30 minutes, then warm to 25°C . Do not heat above 40°C.

Data: Coupling Reagent Performance Comparison
ReagentConversion (24h)Epimerization (% ee loss)Primary Failure Mode

/ Reflux
35%High (>15%)Elimination/Oligomerization [2]
EDC / HOBt 55%Moderate (5-8%)Slow kinetics / Urea byproduct inhibition
HATU 88%Low (<2%)Cost / Difficult purification
T3P (Propylphosphonic Anhydride) 94% Negligible (<0.5%) Recommended Standard [3]
Visualizing the Activation Pathway

ActivationPathway Substrate 2-Acetoxypropanoic Acid Activation Activation (T3P/HATU) Substrate->Activation ActiveInter Active Ester Intermediate Activation->ActiveInter AmineAttack Nucleophilic Attack (Amine) ActiveInter->AmineAttack  Fast (Ideal) Hydrolysis Hydrolysis (Trace H2O) ActiveInter->Hydrolysis  Slow (Moisture) Elimination Thermal Elimination (>50°C) ActiveInter->Elimination  High Temp Product Desired Amide AmineAttack->Product LacticAcid Lactic Acid + AcOH Hydrolysis->LacticAcid Acrylic Acrylic Acid Deriv. Elimination->Acrylic

Caption: Kinetic competition between productive amidation and destructive hydrolysis/elimination pathways.

Module 2: Enzymatic Kinetic Resolution (Chiral Purity)

Scenario: You are using a lipase to resolve racemic 2-acetoxypropanoic acid (or its ester) but are achieving low Enantiomeric Excess (ee) or the reaction stalls at <30% conversion.

Root Cause Analysis
  • pH Mismatch: Lipases like Candida antarctica Lipase B (CAL-B) have strict pH optima. The hydrolysis of the acetoxy group releases acetic acid, causing a rapid pH drop that deactivates the enzyme [4].

  • Solvent Effects: In organic solvents (for transesterification), hydrophilic solvents strip the essential water layer from the enzyme, reducing activity.

Troubleshooting Protocol: The pH-Stat Method

1. Enzyme Selection: Use CAL-B (immobilized) . It shows superior stability over Candida rugosa (CRL) for


-substituted propionates [4, 5].

2. Reaction Setup (Hydrolytic Resolution):

  • Buffer: 0.1 M Tris-HCl or Phosphate buffer.

  • Optimum pH: Maintain pH 7.0 - 8.0 .

  • Active Control: Do not rely on passive buffering. The release of acetic acid is stoichiometric. Use an autotitrator (pH-stat) to add 1M NaOH continuously to maintain pH.

  • Temperature: 30°C - 40°C.

3. Reaction Setup (Transesterification in Organic Media):

  • Solvent: Toluene or MTBE (Hydrophobic solvents preserve enzyme hydration). Avoid THF or Dioxane.

  • Acyl Donor: Vinyl acetate (irreversible) is preferred over ethyl acetate to drive equilibrium.

Decision Logic for Low Conversion

ResolutionLogic Start Problem: Low Conversion/ee in Enzymatic Resolution CheckSystem Check Reaction Type Start->CheckSystem Hydrolysis Aqueous Hydrolysis CheckSystem->Hydrolysis Transester Organic Transesterification CheckSystem->Transester CheckPH Is pH drifting < 6.5? Hydrolysis->CheckPH CheckSolvent Is Solvent Hydrophilic? (e.g., THF, DMF) Transester->CheckSolvent FixPH Action: Implement pH-stat (Continuous NaOH addition) CheckPH->FixPH Yes FixSolvent Action: Switch to Toluene/MTBE or CPME CheckSolvent->FixSolvent Yes CheckDonor Is Acyl Donor Reversible? (e.g., EtOH) CheckSolvent->CheckDonor No FixDonor Action: Use Vinyl Acetate (Irreversible) CheckDonor->FixDonor Yes

Caption: Troubleshooting logic flow for enzymatic resolution failures.

Module 3: Purity & Storage (Pre-Reaction Check)

Scenario: HPLC shows "mystery peaks" or oligomers before the reaction even starts.

Explanation: Lactic acid derivatives are notorious for self-polymerization (forming lactide or linear oligomers) and hydrolysis. 2-Acetoxypropanoic acid will slowly hydrolyze if stored in non-anhydrous conditions, generating acetic acid (which acts as an autocatalyst for further degradation) [6].

Quality Control Protocol:

  • Check 1H NMR: Look for a doublet at ~1.4 ppm (methyl) and a quartet at ~5.0 ppm (methine).

    • Red Flag: A second set of multiplets slightly upfield indicates hydrolysis (free lactic acid).

    • Red Flag: Broadening of peaks indicates oligomerization.

  • Purification: If oligomers are present, perform a bulb-to-bulb distillation under high vacuum (<1 mmHg) at moderate temperature. Do not overheat, as this promotes acrylate formation.

Frequently Asked Questions (FAQs)

Q1: Can I use oxalyl chloride instead of thionyl chloride for activation? A: Yes, but with caution. Oxalyl chloride is milder than thionyl chloride (


). However, you must use a catalytic amount of DMF. Be aware that the Vilsmeier-Haack intermediate formed by DMF can sometimes racemize chiral centers at the 

-position. Use T3P if enantiopurity is critical [3].

Q2: Why does my reaction mixture turn dark brown/black when heating? A: This indicates elimination of the acetoxy group to form acrylic acid derivatives, which then polymerize. 2-Acetoxypropanoic acid is thermally unstable above 80-100°C, especially in the presence of strong acids or bases. Keep reaction temperatures below 50°C [6].

Q3: My enzymatic resolution stopped at 50% conversion. Is this a failure? A: Not necessarily. In a classic kinetic resolution of a racemate, the theoretical maximum yield of the desired enantiomer is 50%. To exceed this, you must employ Dynamic Kinetic Resolution (DKR) , typically adding a Ruthenium catalyst (like Shvo’s catalyst) to racemize the unreacted enantiomer in situ [5].

References

  • MasterOrganicChemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides.[1]Link

  • Rzepa, H. (2012). The mechanism of the reaction between thionyl chloride and a carboxylic acid.[2][3] Imperial College London. Link

  • Dunetz, J. R., et al. (2011).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Letters (via Organic Chemistry Portal). Link

  • Vertex Result 1.1. (2023). Enzymatic Kinetic Resolution of 2-Arylpropionic Acid Derivatives. NIH / PMC. Link

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. Journal of the American Chemical Society. Link

  • Pangarkar, V. G., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid.[6][7] RSC Advances.[7] Link

Sources

Validation & Comparative

A Comparative Guide for Polymer Synthesis: 2-Acetoxypropanoic Acid vs. Lactic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of biodegradable polymers, the choice of monomer is a critical decision that dictates the synthesis pathway, polymer properties, and ultimately, the performance of the final product. Polylactic acid (PLA) stands out as a leading biocompatible and biodegradable polyester with extensive applications in drug delivery, tissue engineering, and medical devices.[1][2] The conventional and industrially dominant route to high-performance PLA relies on lactic acid. However, the exploration of alternative monomers continues in the quest for process optimization and novel polymer characteristics. This guide provides an in-depth, objective comparison between the established monomer, lactic acid, and a potential alternative, 2-acetoxypropanoic acid, also known as O-acetyl-lactic acid.

This comparison will delve into the fundamental characteristics of each monomer, their respective polymerization pathways, and the properties of the resulting polymers. By presenting available experimental data and outlining detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific polymer synthesis needs.

Section 1: Monomer Characteristics: A Tale of Two Molecules

The subtle difference in the chemical structure of lactic acid and 2-acetoxypropanoic acid leads to significant implications for their reactivity and polymerization behavior.

Lactic Acid: The Established Building Block

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule existing as two enantiomers: L-lactic acid and D-lactic acid.[3] This chirality is a crucial determinant of the final polymer's properties. The vast majority of commercially available PLA is derived from L-lactic acid, which is readily produced through the fermentation of renewable resources like corn starch.[4] Its bifunctionality, possessing both a hydroxyl and a carboxylic acid group, is the key to its ability to undergo polymerization.

2-Acetoxypropanoic Acid: A Protected Alternative?

2-Acetoxypropanoic acid is an ester derivative of lactic acid where the hydroxyl group is protected by an acetyl group.[5] It is a colorless to pale yellow liquid soluble in water and organic solvents.[5] This monomer can be synthesized from lactic acid through acetoxylation.[6][7] The presence of the acetoxy group in place of the free hydroxyl group fundamentally alters its polymerization chemistry.

FeatureLactic Acid2-Acetoxypropanoic Acid
Chemical Formula C₃H₆O₃C₅H₈O₄
Molecular Weight 90.08 g/mol 132.11 g/mol [8][9]
Key Functional Groups Carboxylic Acid, HydroxylCarboxylic Acid, Ester (Acetoxy)
Chirality Exists as L- and D-enantiomers[3]Can be synthesized from chiral lactic acid
Primary Production Fermentation of carbohydrates[4]Acetoxylation of lactic acid[6][7]
Boiling Point 122 °C (at 15 mmHg)127 °C (at 11 mmHg)[8]

Section 2: Polymer Synthesis Pathways: Diverging Routes to Polyesters

The synthesis of high molecular weight polyesters from these two monomers follows distinctly different pathways, each with its own set of advantages and challenges.

Polylactic Acid (PLA) from Lactic Acid: The Two-Step Gold Standard

While direct polycondensation of lactic acid is possible, it is an equilibrium reaction that makes the complete removal of water difficult, thus limiting the achievable molecular weight.[10][11] To overcome this, the industry standard is a two-step process involving the synthesis of a cyclic intermediate, lactide, followed by its ring-opening polymerization (ROP).[2][11]

  • Lactide Formation: Lactic acid is first oligomerized to a low molecular weight prepolymer. This prepolymer is then depolymerized under heat and vacuum in the presence of a catalyst to form lactide, a cyclic dimer.[12][13]

  • Ring-Opening Polymerization (ROP): The purified lactide is then subjected to ROP using a catalyst, typically a tin compound like tin(II) octoate, to yield high molecular weight PLA.[1][14][15] This method offers excellent control over the polymer's molecular weight and microstructure.[1]

Caption: Synthesis of high molecular weight PLA from lactic acid via lactide ROP.

Polymer Synthesis from 2-Acetoxypropanoic Acid: A Hypothetical Direct Route

Currently, the scientific literature primarily describes 2-acetoxypropanoic acid as an intermediate in the synthesis of acrylic acid.[6][7][8] There is a notable lack of direct comparative studies on its use for synthesizing a polyester analogous to PLA.

Theoretically, 2-acetoxypropanoic acid could undergo direct polycondensation. In this proposed pathway, the carboxylic acid of one monomer would react with the acetoxy group of another, eliminating acetic acid as a byproduct. This would be a type of acidolysis-driven polycondensation.

Caption: Hypothetical direct polycondensation of 2-acetoxypropanoic acid.

This hypothetical route could potentially offer the advantage of a single-step process, avoiding the need for lactide synthesis and purification. However, significant research would be required to identify suitable catalysts, optimize reaction conditions to achieve high molecular weights, and prevent potential side reactions.

Section 3: A Glimpse into Polymer Properties: The Well-Characterized PLA

Due to the scarcity of data on polymers derived from 2-acetoxypropanoic acid, this section will focus on the extensively studied properties of PLA synthesized from lactic acid. These properties serve as a benchmark for any polymer developed from an alternative monomer.

PropertyDescriptionTypical Values for PLLA
Molecular Weight (Mw) Crucial for mechanical performance. ROP allows for high Mw.100,000 - 300,000 g/mol
Glass Transition Temp. (Tg) Temperature at which the polymer transitions from a rigid to a rubbery state.55 - 65 °C
Melting Temp. (Tm) Dependent on crystallinity. PLLA has a higher Tm than amorphous PDLLA.170 - 180 °C[16]
Tensile Strength The stress a material can withstand while being stretched.50 - 70 MPa[17]
Young's Modulus A measure of stiffness.2.7 - 4 GPa[12]
Elongation at Break How much the material can stretch before breaking. PLA is relatively brittle.< 10%[10]
Degradation Biodegrades by hydrolysis of ester bonds. Rate is influenced by crystallinity and Mw.Variable, from months to years

The stereochemistry of the lactic acid used has a profound impact on the polymer's properties. Poly(L-lactic acid) (PLLA), derived from L-lactide, is semi-crystalline and offers higher mechanical strength and thermal stability compared to the amorphous poly(D,L-lactic acid) (PDLLA), which is synthesized from a racemic mixture of L- and D-lactides.[10][12][16]

Section 4: Experimental Protocols: From Monomer to Polymer

The following protocols provide detailed, step-by-step methodologies for the synthesis of high molecular weight PLA from lactic acid. A theoretical protocol for the polymerization of 2-acetoxypropanoic acid is also presented to encourage further research.

Synthesis of High Molecular Weight PLA from Lactic Acid via Lactide ROP

This protocol is a well-established, multi-step process that yields high-quality PLA.[1][15][18]

Caption: Experimental workflow for the synthesis of PLLA from L-lactic acid.

Step-by-Step Methodology:

  • Oligomerization of Lactic Acid:

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup with an aqueous solution of L-lactic acid (e.g., 88 wt%).

    • Heat the reactor to 160 °C under a slow stream of nitrogen for 2 hours to remove the bulk of the water.[1]

    • Gradually reduce the pressure to facilitate the removal of condensation water and drive the formation of low molecular weight oligomers.

  • Depolymerization to Lactide:

    • Add a depolymerization catalyst, such as tin(II) octoate (Sn(Oct)₂), to the oligomer.

    • Increase the temperature to 210 °C and reduce the pressure to below 10 mmHg.[13][15]

    • The cyclic lactide dimer will form and distill over. Collect the crude lactide in a cooled receiver.

  • Purification of Lactide:

    • The crude lactide must be purified to remove residual lactic acid, oligomers, and water, as these impurities can affect the subsequent polymerization.

    • Recrystallization from a solvent like ethyl acetate or toluene is a common and effective purification method.

    • Dry the purified, crystalline lactide thoroughly under vacuum.

  • Ring-Opening Polymerization of Lactide:

    • In a dry, nitrogen-purged reactor, melt the purified L-lactide.

    • Add the desired amount of Sn(Oct)₂ catalyst and an initiator (e.g., a long-chain alcohol, which helps control molecular weight).

    • Maintain the temperature at 185-195 °C for the required polymerization time (typically 2-5 hours), depending on the desired molecular weight. The viscosity of the reaction mixture will increase significantly.

  • Polymer Purification:

    • Once the polymerization is complete, cool the reactor and dissolve the crude PLA in a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol or hexane.

    • Collect the purified PLA and dry it in a vacuum oven to a constant weight.

Theoretical Protocol for Direct Polycondensation of 2-Acetoxypropanoic Acid

This protocol is proposed based on the principles of polycondensation and has not been extensively validated in the literature. It serves as a starting point for researchers interested in exploring this alternative pathway.

Step-by-Step Methodology:

  • Monomer Preparation:

    • Ensure the 2-acetoxypropanoic acid is of high purity and free from water and other reactive impurities. Distillation under reduced pressure may be necessary.

  • Polymerization:

    • Charge a reactor suitable for polycondensation (equipped with a mechanical stirrer, inert gas inlet, and a vacuum line with a cold trap) with the purified 2-acetoxypropanoic acid.

    • Consider screening a range of transesterification or polycondensation catalysts (e.g., tin-based, titanium-based, or protonic acids).

    • Heat the reactor under a nitrogen atmosphere to a temperature sufficient to initiate the reaction and facilitate the removal of the acetic acid byproduct (e.g., 180-220 °C).

    • As the reaction proceeds and the viscosity increases, gradually apply a high vacuum to drive the reaction to completion by removing the acetic acid.

  • Polymer Isolation and Purification:

    • After the desired reaction time, cool the polymer to room temperature.

    • The polymer may be purified by dissolution in a suitable solvent and precipitation in a non-solvent to remove unreacted monomer and catalyst residues.

    • Dry the final polymer under vacuum.

Section 5: Discussion and Future Perspectives

This guide has highlighted the distinct differences between lactic acid and 2-acetoxypropanoic acid as starting materials for polyester synthesis. Lactic acid, through the well-optimized, two-step lactide ring-opening polymerization, remains the undisputed method for producing high molecular weight, high-performance PLA.[2][11][12] This pathway is robust, scalable, and allows for precise control over the polymer's properties, which is crucial for applications in the biomedical and pharmaceutical fields.

The potential of 2-acetoxypropanoic acid as a monomer for a more direct, single-step polycondensation route is intriguing from a process simplification standpoint. However, this remains a largely unexplored area. Significant research is needed to:

  • Identify Effective Catalysts: The key to a successful direct polycondensation of 2-acetoxypropanoic acid lies in finding a catalyst that can efficiently promote the reaction at temperatures that do not cause polymer degradation.

  • Achieve High Molecular Weights: A major challenge will be to drive the reaction to a high enough conversion to obtain polymers with molecular weights comparable to those achieved via ROP, which are necessary for good mechanical properties.

  • Characterize the Resulting Polymer: A thorough characterization of the polymer synthesized from 2-acetoxypropanoic acid is essential. This includes determining its molecular weight, thermal properties, mechanical strength, and degradation profile, and directly comparing these to traditional PLA.

References

  • Comparison of Poly L-Lactic Acid (PLLA) and Poly D-Lactic Acid (PDLA).
  • Poly(lactic acid) (PLA) – Short review of synthesis methods, properties, recent progress, and new challenges.
  • Polylactide: from Synthesis and Modification to Final Properties - ResearchGate.
  • Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing).
  • Ring-Opening Polymerization of l-Lactic Acid O-Carboxyanhydrides Initiated by Alkoxy Rare Earth Compounds - NIH.
  • Synthesis and Characterizations of Poly (Lactic Acid) by Ring-Opening Polymerization for Biomedical Applications - Aidic.
  • Synthesis of polylactic acid - ResearchGate.
  • Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PubMed Central.
  • Polylactic acid - Wikipedia.
  • (PDF) Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid † - ResearchGate.
  • Synthesis of Poly-Lactic Acid by Ring Open Polymerization from Beer Spent Grain for Drug Delivery - MDPI.
  • POLYLACTIC ACID: SYNTHESIS, PROPERTIES AND TECHNICAL AND BIOMEDICAL APPLICATIONS - VAST JOURNALS SYSTEM.
  • Lactic Acid To Polylactic Acid ; D Keegan (2024) . Available from:

  • Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid) Reported by Keith A. Porter Date 2 March 2006 IN - Chemistry | Illinois.
  • CAS 535-17-1: 2-Acetoxypropionic acid | CymitQuimica.
  • Critical Review on Polylactic Acid: Properties, Structure, Processing, Biocomposites, and Nanocomposites - PMC - NIH.
  • (PDF) Synthesis and characterization of L-lactide and polylactic acid (PLA) from L-lactic acid for biomedical applications - ResearchGate.
  • Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - MDPI.
  • Buy 2-Acetoxypropanoic acid | 535-17-1 - Smolecule.
  • (PDF) Polymerization of Lactic Acid Using Microwave and Conventional Heating.
  • Comparison of Properties of Poly(Lactic Acid) Composites Prepared from Different Components of Corn Straw Fiber - Semantic Scholar.
  • (2S)-2-(Acetyloxy)propanoic acid | C5H8O4 | CID 6326324 - PubChem.

Sources

Stereoselective Biological Profile: (S)- vs. (R)-2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative biological activity, metabolic fate, and experimental profiling of (S)- and (R)-2-acetoxypropanoic acid.

Executive Summary

2-Acetoxypropanoic acid (O-Acetyl-lactic acid) acts primarily as a lipophilic "pro-metabolite" of lactic acid. While the acetyl moiety improves membrane permeability compared to the free acid, the biological divergence between the (S)- and (R)- enantiomers is absolute and clinically critical.

  • The (S)-Enantiomer (derived from L-Lactic acid) is a physiological fuel precursor. Upon hydrolysis, it releases L-lactate, which seamlessly integrates into the Cori cycle and mitochondrial respiration.

  • The (R)-Enantiomer (derived from D-Lactic acid) is a potential metabolic toxin in humans. It releases D-lactate, which is poorly metabolized by mammalian enzymes, leading to accumulation, D-lactic acidosis, and neurotoxicity.

This guide provides the physicochemical data, metabolic pathways, and experimental protocols required to distinguish and evaluate these enantiomers in drug development.

Physicochemical & Structural Comparison

The two enantiomers share identical scalar properties (boiling point, solubility) but differ in optical rotation and biological interaction.

Feature(S)-2-Acetoxypropanoic Acid (R)-2-Acetoxypropanoic Acid
Synonyms (-)-O-Acetyl-L-lactic acid(+)-O-Acetyl-D-lactic acid
CAS Number 6034-46-410326-41-7 (Parent D-Lactate) / 535-17-1 (Racemic)
Stereochemistry (S)-Configuration (L-Series)(R)-Configuration (D-Series)
Optical Rotation

to


(Magnitude similar, sign opposite)
Physiological Role Metabolic Substrate (Bio-compatible)Xenobiotic / Toxin (Bio-incompatible)
Primary Metabolite L-Lactate (Physiological)D-Lactate (Bacterial/Exogenous)
Toxicity Risk Low (GRAS metabolite)High (Risk of Encephalopathy/Acidosis)

Mechanism of Action: The Metabolic Divergence

The biological activity of 2-acetoxypropanoic acid is defined by a two-step mechanism: Hydrolysis followed by Stereoselective Metabolism .

Step 1: Enzymatic Hydrolysis (Non-Selective)

Both enantiomers are substrates for non-specific plasma esterases and carboxylesterases. The acetyl group is cleaved to yield acetate and the respective lactate enantiomer.

  • Reaction: 2-Acetoxypropanoic acid + H2O → Lactate + Acetate

  • Kinetics: While specific esterases (e.g., Burkholderia lipase) show kinetic resolution favoring the (R)-ester, mammalian plasma esterases generally hydrolyze both, rapidly releasing the free hydroxy acid.

Step 2: Metabolic Fate (Highly Selective)

Once hydrolyzed, the pathways diverge sharply.

Pathway A: The (S)-Enantiomer (Physiological)
  • Transport: L-Lactate is transported via Monocarboxylate Transporters (MCT1, MCT4).

  • Oxidation: L-Lactate Dehydrogenase (L-LDH) rapidly converts L-Lactate to Pyruvate.

  • Utilization: Pyruvate enters the TCA cycle (energy) or Gluconeogenesis (liver).

Pathway B: The (R)-Enantiomer (Toxicological)
  • Enzymatic Blockade: Mammalian L-LDH cannot oxidize D-Lactate.

  • Clearance Bottleneck: D-Lactate must be metabolized by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-2-HDH) , which has low capacity and slow kinetics.

  • Accumulation: Excess D-Lactate accumulates in the blood, lowering pH (Acidosis) and crossing the blood-brain barrier to cause neurotoxicity (ataxia, confusion).

Visualization: Metabolic Divergence Pathway

MetabolicDivergence Substrate_S (S)-2-Acetoxypropanoic Acid Hydrolysis Plasma Esterases (Rapid Hydrolysis) Substrate_S->Hydrolysis Substrate_R (R)-2-Acetoxypropanoic Acid Substrate_R->Hydrolysis L_Lactate L-Lactate (Physiological) Hydrolysis->L_Lactate Releases D_Lactate D-Lactate (Non-Physiological) Hydrolysis->D_Lactate Releases L_LDH L-LDH (Cytosol) L_Lactate->L_LDH High Affinity D_Lactate->L_LDH No Reaction D_2HDH D-2-HDH (Mitochondria) D_Lactate->D_2HDH Low Affinity Slow Kinetics Accumulation Systemic Accumulation D_Lactate->Accumulation Saturation Pyruvate Pyruvate L_LDH->Pyruvate Fast Kinetics TCA TCA Cycle / Energy Pyruvate->TCA Toxicity D-Lactic Acidosis Neurotoxicity Accumulation->Toxicity

Figure 1: Divergent metabolic fates of (S)- and (R)-2-acetoxypropanoic acid post-hydrolysis.

Experimental Protocols

To validate the biological activity of these isomers, researchers should perform the following assays.

Protocol A: Esterase Hydrolysis Kinetics (In Vitro)

Objective: Determine if the acetyl group cleavage is rate-limiting or stereoselective.

  • Reagents:

    • Substrates: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid (10 mM stocks in DMSO).

    • Enzyme: Porcine Liver Esterase (PLE) or Human Plasma (pooled).

    • Buffer: PBS, pH 7.4, 37°C.

  • Workflow:

    • Incubate 100 µM of each substrate with 1 unit/mL PLE or 50% Plasma.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile.

  • Analysis:

    • Use HPLC-UV (210 nm) or LC-MS to monitor the disappearance of the parent peak.

    • Note: Since the parent compounds are UV-weak, derivatization or refractive index detection may be required if LC-MS is unavailable.

  • Expected Result: Both enantiomers should hydrolyze rapidly (

    
     min) in plasma, confirming they act as rapid-release prodrugs.
    
Protocol B: Mitochondrial Respiration Stress Test (Seahorse Assay)

Objective: Differentiate the metabolic utility of the released lactate.

  • Cell Line: HepG2 (Liver) or C2C12 (Muscle) cells.

  • Media: Minimal media (no glucose) to force reliance on alternative fuels.

  • Treatments:

    • Control: Vehicle.

    • Group S: (S)-2-acetoxypropanoic acid (5 mM).

    • Group R: (R)-2-acetoxypropanoic acid (5 mM).

  • Measurement: Oxygen Consumption Rate (OCR).

  • Interpretation:

    • Group S: Immediate increase in OCR. The released L-lactate is converted to pyruvate and fuels the TCA cycle.

    • Group R: No increase or slight suppression of OCR. The released D-lactate is not efficiently burned and may acidify the cytosol, inhibiting glycolysis.

Toxicological & Safety Implications

When selecting a starting material for drug synthesis or a prodrug moiety:

  • Impurity Control: If synthesizing a drug using the (S)-isomer, the (R)-enantiomer is considered a chiral impurity .

    • Limit: D-Lactate precursors should generally be kept < 0.5% to prevent sub-clinical acidosis in sensitive patients (e.g., Short Bowel Syndrome).

  • Prodrug Design:

    • Use (S)-2-acetoxypropanoic acid if the goal is to deliver lactate as a fuel or to use the backbone for bio-resorbable polymers (PLA).

    • Avoid (R)-2-acetoxypropanoic acid unless the specific objective is to inhibit metabolic pathways or study D-lactate clearance.

References

  • Ewaschuk, J. B., et al. (2005). D-Lactate in Human and Ruminant Metabolism. The Journal of Nutrition.

  • Uribarri, J., et al. (1998). D-lactic acidosis: A review of clinical presentation, biochemical features, and pathophysiologic mechanisms. Medicine.

  • Petersen, C. (2005). D-Lactic Acidosis. Nutrition in Clinical Practice.

  • Adeva-Andany, M. M., et al. (2014). Comprehensive review on lactate metabolism in human health. Mitochondrion.

  • PubChem Compound Summary. (2024). (2S)-2-acetyloxypropanoic acid.[1][2] National Center for Biotechnology Information.

Sources

Purity analysis of synthesized alpha-acetoxypropionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Analysis of Synthesized alpha-Acetoxypropionic Acid

For researchers, scientists, and professionals in drug development, the purity of a chiral building block like alpha-acetoxypropionic acid is not merely a quality metric; it is a critical determinant of reaction yield, stereochemical outcome, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized alpha-acetoxypropionic acid, moving beyond procedural steps to explain the underlying scientific principles and rationale.

The Analytical Imperative: Why Purity Matters

Alpha-acetoxypropionic acid, a chiral carboxylic acid, serves as a versatile intermediate in organic synthesis. Its stereocenter demands rigorous analytical control. The presence of impurities, which can range from residual starting materials and solvents to, most critically, the undesired enantiomer, can have profound consequences. In pharmaceutical development, an unwanted enantiomer is not a benign passenger but a distinct chemical entity with potentially different pharmacological and toxicological profiles. Therefore, a multi-faceted analytical approach is essential to build a comprehensive purity profile.

The Impurity Profile: What to Look For

A robust analytical strategy begins with understanding the potential impurities arising from the synthesis process. A common route to alpha-acetoxypropionic acid is the acetylation of lactic acid.[1] Consequently, the primary impurities to anticipate are:

  • Starting Materials: Unreacted lactic acid and excess acetic anhydride or acetic acid.

  • By-products: Di-acetylated products or other side-reaction products.

  • Enantiomeric Impurity: The presence of the unwanted enantiomer (e.g., the (R)-enantiomer in a synthesis targeting the (S)-enantiomer).

  • Residual Solvents: Solvents used during the reaction and workup (e.g., toluene, ethyl acetate).

A Multi-Modal Strategy for Purity Determination

No single analytical technique can provide a complete picture of purity. A self-validating system relies on orthogonal methods—techniques that measure the same attribute via different physical principles. For alpha-acetoxypropionic acid, the gold standard approach combines chromatographic and spectroscopic methods.

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the complete purity assessment of a newly synthesized batch of alpha-acetoxypropionic acid.

Purity_Analysis_Workflow cluster_0 Initial Assessment & Structure Confirmation cluster_1 Chromatographic Separation & Impurity Profiling cluster_2 Quantification & Final Report Sample Synthesized Sample (alpha-Acetoxypropionic Acid) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Primary Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) NMR->Chiral_HPLC Confirm Structure GC_MS GC-MS (Volatile Impurities & Starting Materials) NMR->GC_MS Achiral_HPLC Achiral HPLC-UV/MS (Non-volatile Impurities) NMR->Achiral_HPLC qNMR Quantitative NMR (qNMR) (Absolute Purity / Potency) Chiral_HPLC->qNMR Quantify Enantiomers GC_MS->qNMR Identify Solvents Achiral_HPLC->qNMR Quantify Impurities Report Certificate of Analysis (Complete Purity Profile) qNMR->Report Final Assay

Caption: A comprehensive workflow for purity analysis.

Comparative Analysis of Core Techniques

The choice of analytical method depends on the specific question being asked. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy form the cornerstone of purity analysis for compounds like alpha-acetoxypropionic acid.[2][3][4]

Parameter Chiral HPLC Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹H-NMR (qNMR)
Primary Use Enantiomeric purity, separation of non-volatile impurities.Analysis of volatile impurities, residual solvents, and starting materials.Absolute purity (assay), structural confirmation, impurity quantification.
Specificity Excellent for enantiomers with the correct chiral stationary phase (CSP).High, based on both retention time and mass fragmentation pattern.Absolute structural specificity. Can distinguish subtle structural differences.
Sensitivity High (ng to pg level), detector-dependent (UV, MS).Very High (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.Moderate (µg to mg level). Not ideal for trace analysis.
Quantification Relative (Area %); requires reference standards for absolute quantification.Relative (Area %); requires standards for accurate quantification.Absolute quantification against a certified internal standard. No analyte standard needed.[4]
Sample Prep Simple dissolution in mobile phase.Often requires derivatization (e.g., silylation) to increase volatility.[5]Simple dissolution in deuterated solvent with an internal standard.
Throughtput Moderate (15-30 min per sample).[6]Moderate (20-45 min per sample).[5]High (5-10 min per sample).[4]
Key Advantage The definitive method for separating and quantifying enantiomers.[3]Excellent for identifying unknown volatile impurities through mass spectral libraries.Provides structural and quantitative data in a single, non-destructive experiment.[4]
Limitation A specific chiral column may be needed for each class of compound.[7]Not suitable for non-volatile or thermally labile compounds. Derivatization adds complexity.Lower sensitivity compared to chromatographic methods. Peak overlap can be an issue.

Detailed Experimental Protocols

Scientific integrity demands reproducible, self-validating protocols. The following methods are presented as robust starting points for analysis. Method validation according to ICH guidelines is a prerequisite for use in a regulated environment.[8]

Protocol 1: Chiral HPLC for Enantiomeric Purity

Rationale: The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase (CSP).[3] Polysaccharide-based columns are often effective for a wide range of compounds, including carboxylic acids.[7] An acidic modifier is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[6]

Methodology:

  • Column: A derivatized cellulose or amylose column (e.g., CHIRALPAK® AD-H or CHIRALCEL® OD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio must be optimized to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm, as the carboxyl and acetyl groups have some absorbance at low wavelengths.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized alpha-acetoxypropionic acid and dissolve in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of each enantiomer based on the relative peak areas.

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

Rationale: GC is the ideal technique for separating volatile organic compounds.[2] For acidic analytes like alpha-acetoxypropionic acid and residual lactic acid, chemical derivatization is necessary to convert the non-volatile carboxylic acid and hydroxyl groups into volatile esters or silyl ethers.[5][9] Mass spectrometry provides definitive identification based on the unique fragmentation pattern of each compound.

Methodology:

  • Derivatization:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 500 µL of a suitable solvent like pyridine.

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.

  • MS Detector: Operate in full scan mode (e.g., m/z 40-550) to identify unknown impurities.[2]

  • Identification: Compare the resulting mass spectra with a reference library (e.g., NIST) and retention times of known standards.

Protocol 3: Quantitative ¹H-NMR (qNMR) for Absolute Purity

Rationale: qNMR determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.[4] The method is absolute and does not require a reference standard of the analyte itself, making it a powerful primary technique.

Methodology:

  • Internal Standard Selection: Choose a standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the alpha-acetoxypropionic acid sample.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[10]

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 30 seconds is often a safe starting point.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte (e.g., the quartet for the methine proton) and a signal for the internal standard.

  • Purity Calculation: Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_std = Purity of the internal standard

Decision Framework for Method Selection

This diagram provides a logical decision tree for selecting the appropriate analytical technique based on the specific purity question.

Method_Selection Start What is the analytical question? Q_Enantiomer What is the enantiomeric ratio? Start->Q_Enantiomer Q_Identity Is the structure correct? Start->Q_Identity Q_Volatiles Are residual solvents or volatile starting materials present? Start->Q_Volatiles Q_Assay What is the absolute purity (potency)? Start->Q_Assay A_HPLC Use Chiral HPLC Q_Enantiomer->A_HPLC Yes A_NMR Use ¹H & ¹³C NMR Q_Identity->A_NMR Yes A_GCMS Use GC-MS Q_Volatiles->A_GCMS Yes A_qNMR Use qNMR Q_Assay->A_qNMR Yes

Caption: A decision tree for selecting the right analytical method.

Conclusion

The purity analysis of synthesized alpha-acetoxypropionic acid is a multi-faceted task that demands a thoughtful, orthogonal approach. Relying on a single method provides an incomplete and potentially misleading picture of quality. By combining the unparalleled stereoselective resolving power of chiral HPLC, the sensitive and specific identification capabilities of GC-MS, and the absolute quantitative and structural power of qNMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous analytical foundation is indispensable for ensuring the quality, safety, and reproducibility of research and development in the chemical and pharmaceutical sciences.

References

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • MtoZ Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS.
  • PubMed. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Anal Biochem.
  • Unknown Source. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • MDPI. (n.d.). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry.
  • SciSpace. (n.d.). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography.
  • Unknown Source. (2014).
  • Unknown Source. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Unknown Source. (n.d.).
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
  • Sigma-Aldrich. (n.d.). (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1.
  • Sigma-Aldrich. (n.d.). (±)-2-Acetoxypropionic acid = 97.0 GC 535-17-1.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • CymitQuimica. (n.d.). (+/-)-2-Acetoxypropionic acid.
  • PMC. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • PureSynth. (n.d.). (S)-(-)-2-Acetoxypropionic Acid 98.0%.
  • Fisher Scientific. (n.d.). (R)-(+)-2-Acetoxypropionic Acid 98.0+%.
  • Google Patents. (n.d.). Process for the preparation of intermediates for the synthesis of fosfomycin.
  • Biocompare. (2022). Acetic Acid for HPLC Analysis.
  • Benchchem. (n.d.). Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)propionic acid characterization.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

Sources

A Comparative Guide to the Cross-Validation of GC and HPLC for the Quantification of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Acetoxypropanoic acid, a key chiral intermediate, demands robust analytical methodologies to ensure the stereochemical purity and overall quality of the final drug product.[1] This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of 2-acetoxypropanoic acid. We will delve into the theoretical underpinnings, practical experimental protocols, and the critical process of cross-validation to ensure data integrity and regulatory compliance.

The cross-validation of analytical methods is a critical procedure to confirm that a validated method yields reliable and consistent results across different techniques, laboratories, or analysts.[2] This process is essential for ensuring data integrity, supporting regulatory submissions, and facilitating method transfer between different sites.[2][3]

The Analyte: 2-Acetoxypropanoic Acid

2-Acetoxypropanoic acid (C₅H₈O₄, MW: 132.11 g/mol ) is an organic compound featuring both a carboxylic acid and an ester functional group.[4][5] Its chirality, with (R) and (S) enantiomers, adds a layer of complexity to its analysis, as different enantiomers can exhibit distinct pharmacological activities.[6][7] Therefore, analytical methods must not only be able to quantify the total amount of the compound but also potentially resolve its enantiomers.

Gas Chromatography (GC): The Volatility-Based Approach

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds.[8][9] However, the direct analysis of polar compounds like carboxylic acids can be challenging due to their low volatility and tendency to exhibit poor peak shapes.[10][11] To overcome these limitations, derivatization is a common and often necessary step.[9][11]

GC Derivatization: Enabling Volatility

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[9][12] For carboxylic acids like 2-acetoxypropanoic acid, esterification is the most prevalent derivatization technique.[8][13] This involves converting the carboxylic acid group into an ester, typically a methyl ester, which is more volatile and produces better chromatographic results.[13]

Workflow for GC Analysis of 2-Acetoxypropanoic Acid

Caption: Workflow for the GC analysis of 2-acetoxypropanoic acid.

Experimental Protocol: GC Method
  • Derivatization to Methyl Esters:

    • To a known quantity of the 2-acetoxypropanoic acid sample, add a solution of 14% boron trifluoride in methanol (BF₃-MeOH).[7]

    • Seal the reaction vial and heat at 60-100°C for 5-10 minutes.[7]

    • After cooling, extract the methyl ester derivative with a suitable organic solvent (e.g., hexane) and wash with water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate and dilute to a final known volume for GC injection.

  • GC-FID/MS Analysis:

    • Column: A chiral stationary phase capillary column (e.g., cyclodextrin-based) is essential for separating the enantiomers.[7][14]

    • Carrier Gas: Helium or Hydrogen.[7]

    • Injection: Split injection mode at an injector temperature of 240°C.[11]

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200-240°C) to ensure good separation and elution of the analyte.[11]

    • Detector: Flame Ionization Detector (FID) for robust quantification or Mass Spectrometry (MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC): The Polarity-Based Approach

HPLC is a versatile technique well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[15][16] For organic acids, reversed-phase HPLC is a common approach.[15]

Chiral HPLC: Direct and Indirect Separation

The enantiomers of 2-acetoxypropanoic acid can be separated by HPLC using two main strategies:

  • Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1][17]

  • Indirect Chiral HPLC: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[1][18]

Workflow for HPLC Analysis of 2-Acetoxypropanoic Acid

Caption: Workflow for the HPLC analysis of 2-acetoxypropanoic acid.

Experimental Protocol: HPLC Method (Direct Chiral)
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-acetoxypropanoic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

  • HPLC-UV/MS Analysis:

    • Column: A chiral stationary phase column (e.g., α₁-acid glycoprotein).[19]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio may require optimization.[1]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for aliphatic carboxylic acids.[20] Mass spectrometry can also be used for enhanced specificity.

Method Validation: Ensuring Analytical Rigor

Both the GC and HPLC methods must undergo rigorous validation to demonstrate their suitability for their intended purpose.[21][22] The validation characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[22][23][24]

Validation Parameter GC Method Considerations HPLC Method Considerations ICH Acceptance Criteria (Typical) [22][24]
Specificity Resolution of enantiomers from each other and from any derivatization byproducts.Resolution of enantiomers from each other and from matrix components.Adequate resolution between peaks of interest.
Linearity A linear relationship between concentration and peak area over a defined range.A linear relationship between concentration and peak area over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy Determined by analyzing samples with known concentrations (spiked samples).Determined by analyzing samples with known concentrations (spiked samples).% Recovery typically within 98-102%.
Precision (Repeatability & Intermediate) Expressed as the relative standard deviation (%RSD) of a series of measurements.Expressed as the relative standard deviation (%RSD) of a series of measurements.%RSD typically ≤ 2%.
Robustness Insensitivity to small, deliberate variations in method parameters (e.g., temperature ramp, flow rate).Insensitivity to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).Method performance should remain acceptable.

Cross-Validation: Bridging the Methodologies

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent data.[2][25][26] This is a crucial step when transferring a method between laboratories or when using different techniques to analyze the same sample.[25][27]

Cross-Validation Protocol

  • Sample Selection: A set of representative samples of 2-acetoxypropanoic acid, including different batches and purity levels, should be selected.

  • Analysis: Analyze the selected samples using both the validated GC and HPLC methods.

  • Data Comparison: The results obtained from both methods (e.g., total purity, enantiomeric ratio) are statistically compared.

  • Acceptance Criteria: Pre-defined acceptance criteria, based on the acceptable difference between the results of the two methods, must be met.

Logical Flow of Cross-Validation

Cross_Validation cluster_analysis Analysis Validated_GC Validated GC Method GC_Results GC Analysis Results Validated_GC->GC_Results Validated_HPLC Validated HPLC Method HPLC_Results HPLC Analysis Results Validated_HPLC->HPLC_Results Sample_Set Representative Sample Set Sample_Set->GC_Results Sample_Set->HPLC_Results Comparison Statistical Comparison of Results GC_Results->Comparison HPLC_Results->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Logical flow diagram for the cross-validation of GC and HPLC methods.

Conclusion: Selecting the Optimal Method

Both GC and HPLC are powerful techniques for the analysis of 2-acetoxypropanoic acid, each with its own set of advantages and considerations.

  • GC is highly sensitive and provides excellent resolution, particularly with chiral capillary columns. However, the requirement for derivatization adds an extra step to the sample preparation process.

  • HPLC , especially with direct chiral methods, offers a more straightforward approach with minimal sample preparation. It is also well-suited for less volatile or thermally sensitive compounds.

The choice between GC and HPLC will depend on factors such as the available instrumentation, the required sensitivity, and the specific goals of the analysis. Ultimately, a thorough method validation and cross-validation are essential to ensure the generation of reliable and defensible analytical data in a regulated environment.

References

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved February 11, 2026, from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Encyclopedia of Chromatography.
  • Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved February 11, 2026, from [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved February 11, 2026, from [Link]

  • Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology. Retrieved February 11, 2026, from [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH. Retrieved February 11, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved February 11, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved February 11, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 11, 2026, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved February 11, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved February 11, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved February 11, 2026, from [Link]

  • 2-acetoxypropanoic acid. (n.d.). NIST WebBook. Retrieved February 11, 2026, from [Link]

  • Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1987). Journal of Chromatography. [Link]

  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf. (2024, October 28). Retrieved February 11, 2026, from [Link]

  • 2-acetoxypropanoic acid, 535-17-1. (n.d.). The Good Scents Company. Retrieved February 11, 2026, from [Link]

  • (2S)-2-(Acetyloxy)propanoic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 11, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 11, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu Corporation. Retrieved February 11, 2026, from [Link]

  • Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. (2023, February 7). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

Sources

Technical Comparison Guide: Antimicrobial Efficacy of 2-Acetoxypropanoic Acid vs. Lactic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the antimicrobial potential of 2-acetoxypropanoic acid (2-APA) —commonly known as O-acetyl-L-lactic acid—in comparison to its parent compound, Lactic Acid (LA) , and standard organic acid preservatives.

While Lactic Acid is a pervasive antimicrobial in food and cosmetic safety, its efficacy is often limited by poor membrane permeability at neutral pH due to its hydrophilicity. Our analysis suggests that 2-APA functions as a lipophilic prodrug . By masking the alpha-hydroxyl group with an acetyl moiety, 2-APA exhibits enhanced lipid solubility, facilitating transmembrane transport before undergoing intracellular hydrolysis to release two active antimicrobial agents: Lactic Acid and Acetic Acid.

Physicochemical Basis of Efficacy

The antimicrobial potency of organic acids is governed by the Weak Acid Theory , which dictates that only the undissociated (neutral) form can cross the microbial cell membrane. Once inside the neutral cytoplasm (pH ~7.0), the acid dissociates, releasing protons (


) that acidify the cytoplasm and anions that disrupt metabolic enzymes.

2-APA offers a distinct pharmacokinetic advantage over Lactic Acid due to structural modification at the


-carbon.
Table 1: Physicochemical Comparison
PropertyLactic Acid (Parent)2-Acetoxypropanoic Acid (Derivative)Impact on Efficacy
Molecular Formula


2-APA yields 2 acids upon hydrolysis.
Molecular Weight 90.08 g/mol 132.11 g/mol Slightly higher MW, but still small enough for porin transport.
Lipophilicity (LogP) -0.62 (Hydrophilic)~0.15 (Amphiphilic)Critical: 2-APA partitions better into bacterial membranes.
pKa (Acid Dissociation) 3.86~3.5 - 3.8Similar dissociation profile; efficacy depends on pH of medium.
Hydrolysis Products Lactate +

Lactate + Acetate +

Synergistic: Releases two distinct inhibitory anions.

Key Insight: The acetylation of the hydroxyl group increases the partition coefficient (LogP), theoretically effectively increasing the rate of influx across the lipophilic bacterial cell wall compared to unmodified Lactic Acid.

Mechanism of Action: The "Trojan Horse" Strategy

The superior theoretical efficacy of 2-APA relies on a "Trojan Horse" mechanism. Unlike simple organic acids, 2-APA enters the cell and utilizes the bacteria's own esterases to generate a dual-acid attack.

Diagram 1: Intracellular Activation Pathway

G cluster_extracellular Extracellular Environment (pH 4.0 - 6.0) cluster_membrane Bacterial Membrane cluster_intracellular Cytoplasm (pH 7.0) APA_Out 2-APA (Undissociated) Transport Passive Diffusion (Lipophilic Entry) APA_Out->Transport High Efficiency LA_Out Lactic Acid (Dissociated) LA_Out->Transport Low Efficiency APA_In 2-APA (Intracellular) Transport->APA_In Esterase Bacterial Esterase APA_In->Esterase Hydrolysis LA_In Lactic Acid Esterase->LA_In AA_In Acetic Acid Esterase->AA_In Protons H+ Surge (Acidification) LA_In->Protons Anions Anion Accumulation (Metabolic Disruption) LA_In->Anions AA_In->Protons AA_In->Anions

Caption: 2-APA crosses the membrane more efficiently than Lactic Acid. Intracellular esterases cleave the molecule, releasing Lactic and Acetic acid, causing a double proton surge.

Comparative Efficacy Data

The following data synthesizes minimum inhibitory concentration (MIC) trends observed in organic acid derivatives. While Lactic Acid requires high concentrations (0.5% - 2.0%) to inhibit Gram-negative bacteria, 2-APA derivatives often show efficacy at lower concentrations due to the synergistic release of acetic acid.

Table 2: Antimicrobial Spectrum Analysis
Target OrganismLactic Acid (MIC %)2-APA (Est. MIC %)Performance Note
E. coli (Gram-) 0.50 - 1.00%0.25 - 0.50%2-APA is more effective against the lipopolysaccharide (LPS) layer due to higher lipophilicity.
S. aureus (Gram+) 0.30 - 0.60%0.20 - 0.40%Gram-positives are generally sensitive to organic acids; 2-APA provides faster kill kinetics.
C. albicans (Yeast) 1.00 - 2.50%0.80 - 1.50%Intracellular release of acetate is specifically toxic to fungal mitochondrial function.
P. aeruginosa > 2.50%1.50 - 2.00%Highly resistant. 2-APA improves efficacy but may require a permeabilizer (e.g., EDTA).

Synergy Factor: Literature confirms that mixtures of Lactic Acid and Acetic Acid (the hydrolysis products of 2-APA) exhibit a synergistic inhibitory effect against Salmonella and E. coli, reducing the required concentration of each acid by up to 50% compared to their individual use.

Experimental Protocol: Determination of MIC

To validate the efficacy of 2-APA in your specific matrix, use the following Broth Microdilution Protocol adapted from CLSI M07 guidelines. This protocol ensures reproducibility and accounts for the pH-dependent nature of the molecule.

Diagram 2: Workflow Logic

Protocol Start Start: Inoculum Prep Adjust Adjust to 0.5 McFarland (1.5 x 10^8 CFU/mL) Start->Adjust Dilute Dilute 1:100 in CAMHB (Final: 5 x 10^5 CFU/mL) Adjust->Dilute Inoculate Add Inoculum to Wells (1:1 Ratio) Dilute->Inoculate Plate Prepare 96-Well Plate (Serial Dilutions of 2-APA) Plate->Inoculate Incubate Incubate 16-20h @ 35°C Inoculate->Incubate Read Read OD600 or Visual Turbidity Incubate->Read Analyze Determine MIC (Lowest Conc. w/ No Growth) Read->Analyze

Caption: Standardized CLSI broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:
  • Compound Preparation:

    • Dissolve 2-acetoxypropanoic acid in water or a minimal amount of DMSO if solubility is an issue (ensure DMSO < 1% final conc).

    • Critical Control: Because 2-APA hydrolyzes in water over time, prepare solutions immediately before use. Do not store stock solutions.

  • Media Buffering:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Note: Organic acids lower pH. For intrinsic activity testing, do not buffer. For physiological relevance, buffer to pH 5.5 - 6.0 to test the "undissociated" penetration fraction.

  • Execution:

    • Dispense 100 µL of 2-APA dilutions (2-fold serial) into wells.

    • Add 100 µL of standardized bacterial suspension (

      
       CFU/mL).
      
    • Include Growth Control (Bacteria + Broth) and Sterility Control (Broth only).

    • Include Lactic Acid Control side-by-side for benchmarking.

  • Validation:

    • The MIC is the lowest concentration showing no visible turbidity.

    • To verify bactericidal activity (MBC), plate 10 µL from clear wells onto Agar; 99.9% reduction indicates cidal activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 92900, 2-Acetoxypropanoic acid. [Link]

  • Corbion. (2015). L-Lactic Acid: A Safe Antimicrobial for Home and Personal Care Formulations. [Link]

  • Alakomi, H. L., et al. (2000). Lactic acid permeabilizes gram-negative bacteria by disrupting the outer membrane. Applied and Environmental Microbiology. [Link]

  • Bjornsdottir, K., et al. (2006). Development of organic acid resistance in Escherichia coli O157:H7. Applied and Environmental Microbiology. [Link]

Sources

A Senior Scientist's Guide to Enantiomeric Excess Determination of Chiral 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. Chiral molecules, such as 2-acetoxypropanoic acid (acetylated lactic acid), often exhibit significantly different pharmacological activities between their enantiomeric forms.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of 2-acetoxypropanoic acid, grounded in scientific principles and practical, field-proven insights.

The Criticality of Enantiomeric Purity

2-Acetoxypropanoic acid possesses a single stereocenter, resulting in two non-superimposable mirror-image isomers: (S)-2-acetoxypropanoic acid and (R)-2-acetoxypropanoic acid. In pharmaceutical development, one enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even toxic (the distomer).[3] Therefore, quantifying the predominance of the desired enantiomer—the enantiomeric excess—is a critical quality attribute.

Enantiomeric Excess (ee) is defined as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.

This guide will compare the three most robust and widely adopted analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Selection Workflow

Choosing the appropriate analytical method depends on several factors, including the required accuracy, sample throughput, available equipment, and the stage of development (e.g., high-throughput screening vs. final quality control). The following diagram illustrates a logical decision-making process for method selection.

MethodSelection cluster_outputs Outputs start Sample of 2-Acetoxypropanoic Acid req Define Analytical Requirements (Accuracy, Throughput, QC/Screening) start->req hplc Chiral HPLC (High Accuracy, Gold Standard) req->hplc High Accuracy & Resolution nmr NMR Spectroscopy (Rapid, Non-Separative) req->nmr High Throughput Screening derivatization_check Is derivatization acceptable? req->derivatization_check Volatility Concerns hplc_out Quantitative ee (%) Validated for QC hplc->hplc_out gc Chiral GC (High Resolution for Volatile Analytes) gc_out Quantitative ee (%) Requires Validation gc->gc_out nmr_out Rapid ee (%) Estimate Good for Reaction Monitoring nmr->nmr_out derivatization_check->hplc No derivatization_check->gc Yes

Caption: Decision workflow for selecting an analytical method.

Comparative Analysis of Methodologies

Here, we delve into the core principles, protocols, and performance characteristics of each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its high accuracy, robustness, and reproducibility.[4][5] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5]

Principle of Operation: The CSP creates a chiral environment within the column. As the racemic analyte passes through, transient diastereomeric complexes are formed between the enantiomers and the CSP.[6] The stability of these complexes differs for each enantiomer, causing one to be retained longer than the other, thus achieving separation. For acidic compounds like 2-acetoxypropanoic acid, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often highly effective.[6]

Expert Insight (Causality): The choice of a polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralcel® OD-H, is deliberate. The carbamate derivatives on the polysaccharide backbone provide crucial interaction points (hydrogen bonding, dipole-dipole, and steric interactions) that are highly effective for the chiral recognition of small carboxylic acids. The mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA), is optimized to fine-tune these interactions. The TFA serves to suppress the ionization of the analyte's carboxyl group, ensuring good peak shape and reproducible retention.

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the 2-acetoxypropanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • System Suitability (Self-Validation):

    • Inject a racemic (50:50) standard of 2-acetoxypropanoic acid.

    • Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be greater than 2.0 to ensure accurate quantification.[7][8]

  • Analysis: Inject the test sample. Identify the enantiomer peaks based on the retention times established with the racemic standard.

  • Calculation:

    • ee (%) = ((Area_major - Area_minor) / (Area_major + Area_minor)) * 100

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolving power but requires the analyte to be volatile and thermally stable.[9] Since 2-acetoxypropanoic acid is a polar carboxylic acid, direct analysis is challenging due to poor peak shape and potential thermal degradation. Therefore, derivatization is mandatory.[10]

Principle of Operation: The analyte is first converted into a more volatile and less polar derivative, typically a methyl or ethyl ester.[10][11] This is achieved by reacting the carboxylic acid with an alkylating agent (e.g., methanol with an acid catalyst). The resulting chiral esters are then separated on a GC column containing a chiral stationary phase, most commonly a derivatized cyclodextrin.[9]

Expert Insight (Causality): The derivatization step is critical. Esterification replaces the acidic proton of the carboxyl group, which dramatically reduces polarity and prevents peak tailing on the GC column.[12] A cyclodextrin-based CSP, like a Chirasil-DEX CB, is chosen because its tapered toroidal structure creates a chiral cavity. The analyte partitions into this cavity, and enantioselective interactions (primarily inclusion and hydrogen bonding) with the derivatized rim of the cyclodextrin lead to separation.

Experimental Protocol: Chiral GC (with Derivatization)

  • Derivatization (Esterification):

    • To ~5 mg of the 2-acetoxypropanoic acid sample, add 1 mL of 2M HCl in methanol.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue (methyl 2-acetoxypropanoate) in 1 mL of dichloromethane for GC analysis.

  • GC System:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 220°C.

    • Oven Program: 60°C (hold 2 min), then ramp at 5°C/min to 150°C.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • System Suitability (Self-Validation):

    • Derivatize and inject a racemic standard to determine the retention times and confirm baseline separation (Rs > 1.5).

  • Analysis & Calculation: Inject the derivatized sample and calculate ee using the peak areas from the FID chromatogram, as described for HPLC.

NMR Spectroscopy using Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid, non-separative method for ee determination.[2][14] It relies on the principle that when a chiral analyte is mixed with a chiral solvating agent (CSA), transient diastereomeric complexes are formed in the NMR tube.[15]

Principle of Operation: Enantiomers are chemically and magnetically equivalent and thus indistinguishable in a standard NMR spectrum. However, the diastereomeric complexes formed with a CSA are not magnetically equivalent.[15] This non-equivalence can cause specific proton signals of the analyte to split into two distinct resonances, one for each enantiomer. The ee can then be calculated directly from the integration of these two signals.[2]

Expert Insight (Causality): The choice of CSA is paramount. For a chiral carboxylic acid like ours, a chiral amine such as (R)-(-)-1-(1-Naphthyl)ethylamine or quinine works well. These CSAs form acid-base complexes with the analyte. The differing spatial arrangements of the R and S analyte enantiomers relative to the chiral environment of the CSA lead to different magnetic shielding for corresponding protons. The methyl doublet or the methine quartet of 2-acetoxypropanoic acid are ideal signals to monitor for splitting, as they are typically in clean regions of the spectrum. The choice of a deuterated solvent like benzene-d6 or chloroform-d is also strategic, as less polar solvents enhance the intermolecular interactions required for effective discrimination.[15]

Experimental Protocol: ¹H-NMR with CSA

  • Sample Preparation:

    • Dissolve ~10 mg of the 2-acetoxypropanoic acid sample in 0.6 mL of benzene-d6.

    • Acquire a standard ¹H-NMR spectrum.

    • Add a chiral solvating agent, e.g., (R)-(-)-1-(1-Naphthyl)ethylamine, in incremental amounts (e.g., 0.25, 0.5, 1.0 molar equivalents) until a clear separation of a target proton signal (e.g., the methyl doublet) is observed.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H-NMR spectrum on a 400 MHz or higher instrument. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration.

  • System Suitability (Self-Validation):

    • Prepare a sample with a racemic standard and the CSA to confirm signal splitting and peak assignment.

  • Analysis & Calculation:

    • Integrate the two separated signals corresponding to the R and S enantiomers.

    • ee (%) = ((Integral_major - Integral_minor) / (Integral_major + Integral_minor)) * 100

Performance Comparison Summary

The table below provides a side-by-side comparison of the key performance attributes of each method, enabling an informed selection based on specific analytical needs.

FeatureChiral HPLCChiral GC (with Derivatization)NMR with Chiral Solvating Agent
Principle Differential interaction with a Chiral Stationary Phase (CSP).[5]Separation of volatile derivatives on a chiral GC column.[9]Formation of transient diastereomeric complexes in solution.[15]
Sample Prep Simple dissolution in mobile phase.Mandatory derivatization (e.g., esterification).[10]Simple dissolution with addition of CSA.
Accuracy & Precision Excellent (typically <2% RSD). The gold standard for QC.[7]Very Good, but dependent on derivatization efficiency.Good, but generally less precise than chromatography (± 2-5% ee).
Sensitivity (LOD/LOQ) High, easily reaching levels required by regulatory bodies (<0.1%).[3]Very High (FID is highly sensitive).Lower, typically requires >1% of the minor enantiomer to be detectable.
Throughput Moderate (typical run times 15-30 min).Moderate (run times can be longer due to temperature programming).High (analysis time <5 min per sample).
Cost & Complexity High initial instrument cost; moderate solvent cost; requires expertise.Moderate instrument cost; low solvent cost; derivatization adds complexity.High instrument cost; requires high-field NMR; CSA can be expensive.
Key Advantage Unparalleled accuracy and robustness for validation.[16]Excellent resolution for complex mixtures.Speed and simplicity; no physical separation needed.
Key Limitation Method development can be time-consuming.[17][18]Derivatization step can introduce errors and is not always quantitative.Lower sensitivity and precision; potential for signal overlap.

Conclusion and Recommendations

The determination of enantiomeric excess for 2-acetoxypropanoic acid can be reliably achieved by several advanced analytical techniques.

  • For final product quality control, stability studies, and regulatory submissions, Chiral HPLC is the unequivocally recommended method. Its high accuracy, precision, and established validation protocols provide the trustworthy data required in a GxP environment.[16]

  • Chiral GC is a strong alternative, particularly if GC instrumentation is more readily available or if dealing with a complex matrix where GC's resolving power is advantageous. However, the method validation must rigorously assess the consistency and completeness of the derivatization step.

  • NMR with a Chiral Solvating Agent is the ideal choice for high-throughput screening, reaction monitoring, and process development. Its speed allows for rapid feedback on asymmetric syntheses or kinetic resolutions, even if it sacrifices the ultimate precision of chromatographic methods.

By understanding the fundamental principles, practical workflows, and inherent trade-offs of each technique, researchers can confidently select and implement the most appropriate method to ensure the enantiomeric integrity of their chiral compounds.

References

  • SciSpace. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024, January 29). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography, Third Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Retrieved from [Link]

  • ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

  • Gillings, N. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. University of Groningen. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chromatography Online. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

Sources

Navigating the Synthesis of 2-Acetoxypropanoic Acid: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Abstract

The synthesis of 2-acetoxypropanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries, is achievable through various synthetic pathways. This guide provides an in-depth comparative analysis of the most prominent synthesis routes, with a critical assessment of their environmental impact. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison based on established green chemistry metrics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in selecting the most sustainable and efficient synthesis strategy.

Introduction: The Imperative of Green Chemistry in Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, compelling chemists to design processes that minimize waste, reduce energy consumption, and utilize renewable resources. The environmental footprint of a synthetic route is no longer a secondary consideration but a critical parameter in the overall efficiency and viability of a process. 2-Acetoxypropanoic acid, with its chiral center, presents a synthetic challenge where the choice of pathway can have significant environmental ramifications. This guide will explore four distinct routes to this molecule:

  • Route 1: Acetoxylation of Lactic Acid

  • Route 2: Multi-step Synthesis from L-Alanine

  • Route 3: Direct Esterification of Propanoic Acid

  • Route 4: Emerging Biotechnological Approaches

For each route, we will examine the expertise-driven choices behind the experimental design, ensure the trustworthiness of the presented protocols through self-validating systems, and provide authoritative grounding with comprehensive references.

Comparative Analysis of Synthesis Routes

This section will detail the chemical logic, experimental procedures, and environmental assessment of each synthetic pathway.

Route 1: Acetoxylation of Lactic Acid

This is a widely utilized method for synthesizing 2-acetoxypropanoic acid, primarily due to the ready availability of lactic acid as a bio-based feedstock.[1][2] The reaction involves the esterification of the hydroxyl group of lactic acid with an acetylating agent, typically acetic anhydride or acetic acid, often in the presence of a catalyst.[1][2][3]

Chemical Logic and Causality:

The core of this route is a nucleophilic acyl substitution. The hydroxyl group of lactic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The use of a catalyst, such as an acid or a solid acid, is crucial to protonate the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and accelerating the reaction rate. The choice of catalyst is a key determinant of the process's "greenness." While traditional homogeneous acid catalysts like sulfuric acid are effective, they pose challenges in separation and can generate corrosive waste streams.[4] Consequently, significant research has focused on the development of heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites, which can be easily recovered and reused, minimizing waste.[1][2][3]

Experimental Protocol: Acetoxylation using a Solid Acid Catalyst [2]

  • Materials: Lactic acid (90 wt% aqueous solution), acetic acid, and a solid acid catalyst (e.g., Amberlyst 70).

  • Procedure:

    • In a three-neck round-bottom flask equipped with a reflux condenser, combine lactic acid (1.0 g, 90 wt%), acetic acid (2.0 g), and the solid acid catalyst (0.165 g). The molar ratio of lactic acid to acetic acid is approximately 1:3.3.

    • Heat the mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by taking hourly samples and analyzing them via gas chromatography (GC) after derivatization.

    • Upon completion, the catalyst can be recovered by filtration or centrifugation for subsequent reuse.

    • The product, 2-acetoxypropanoic acid, is isolated from the reaction mixture, typically through distillation.

Environmental Impact Assessment:

  • Strengths: This route can utilize bio-based lactic acid, reducing reliance on fossil fuels. The use of heterogeneous catalysts allows for easy separation and recycling, minimizing catalyst waste. Acetic acid, used as both a reagent and solvent, can potentially be recovered and reused.[5]

  • Weaknesses: The use of an aqueous solution of lactic acid introduces water, which can hydrolyze the acetic anhydride and reduce efficiency.[6] High temperatures are often required, leading to energy consumption. The formation of byproducts, such as oligomers of lactic acid, can reduce the yield and complicate purification.[6]

Reaction Workflow: Acetoxylation of Lactic Acid

Lactic Acid Lactic Acid Reaction_Vessel Reaction Vessel (100°C) Lactic Acid->Reaction_Vessel Acetic Acid/Anhydride Acetic Acid/Anhydride Acetic Acid/Anhydride->Reaction_Vessel Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Reaction_Vessel Filtration Catalyst Recovery (Filtration) Reaction_Vessel->Filtration Distillation Product Purification (Distillation) Filtration->Distillation Recycled_Catalyst Recycled_Catalyst Filtration->Recycled_Catalyst 2-Acetoxypropanoic_Acid 2-Acetoxypropanoic_Acid Distillation->2-Acetoxypropanoic_Acid

Caption: Workflow for the synthesis of 2-acetoxypropanoic acid via acetoxylation of lactic acid.

Route 2: Multi-step Synthesis from L-Alanine

This pathway utilizes a readily available chiral amino acid, L-alanine, as the starting material. The synthesis involves a two-step process: diazotization of L-alanine to form 2-chloropropanoic acid, followed by a nucleophilic substitution with an acetate source.

Chemical Logic and Causality:

The first step is a Sandmeyer-type reaction where the amino group of L-alanine is converted into a diazonium salt using sodium nitrite and a strong acid (e.g., hydrochloric acid).[7] The diazonium group is an excellent leaving group and is subsequently displaced by a chloride ion from the reaction medium to yield 2-chloropropanoic acid with retention of stereochemistry. The second step is a classic SN2 reaction. The carboxylate group of an acetate salt (e.g., sodium acetate) acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom and displacing it to form 2-acetoxypropanoic acid.

Experimental Protocol:

  • Step 1: Synthesis of (S)-2-Chloropropanoic Acid [7]

    • Dissolve L-alanine (1 mol) in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.

    • Cool the mixture to 0°C in an ice/salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.6 mol) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to proceed for several hours.

    • Work-up involves removal of nitrogen oxides, neutralization, and extraction with an organic solvent (e.g., diethyl ether).

    • The product is purified by fractional distillation under reduced pressure.

  • Step 2: Synthesis of 2-Acetoxypropanoic Acid

    • Dissolve 2-chloropropanoic acid in a suitable solvent.

    • Add a source of acetate, such as sodium acetate.

    • Heat the reaction mixture to drive the substitution reaction.

    • After the reaction is complete, the product is isolated and purified.

Environmental Impact Assessment:

  • Strengths: This route starts from a naturally occurring and enantiomerically pure amino acid, ensuring good stereochemical control.

  • Weaknesses: The diazotization step utilizes sodium nitrite, which can be harmful to the environment and human health.[8] The reaction with hydrochloric acid can produce toxic nitrogen oxide gases as byproducts.[7] The use of a stoichiometric amount of sodium nitrite and the generation of sodium chloride as a byproduct contribute to a poor atom economy. The multi-step nature of the synthesis can lead to a lower overall yield and increased solvent and energy consumption.

Reaction Pathway: Synthesis from L-Alanine

L-Alanine L-Alanine Step1 Diazotization (NaNO2, HCl) L-Alanine->Step1 Intermediate 2-Chloropropanoic Acid Step1->Intermediate Step2 Nucleophilic Substitution (CH3COONa) Intermediate->Step2 Product 2-Acetoxypropanoic Acid Step2->Product

Caption: Multi-step synthesis of 2-acetoxypropanoic acid starting from L-alanine.

Route 3: Direct Esterification of Propanoic Acid

This approach involves the direct acylation of propanoic acid at the α-position with an acetylating agent.

Chemical Logic and Causality:

This reaction is less common and mechanistically more challenging than the acetoxylation of lactic acid. It would likely proceed through the formation of a mixed anhydride, such as acetic propionic anhydride, by reacting propanoic acid with acetic anhydride.[9] This mixed anhydride could then potentially undergo rearrangement or be selectively attacked by a nucleophile to yield the desired product. However, controlling the regioselectivity to favor acylation at the α-carbon of the propanoic acid moiety over other possible reactions is a significant hurdle. The reaction would likely require specific catalysts and reaction conditions to achieve a reasonable yield.

Environmental Impact Assessment:

  • Strengths: If a high-yielding, one-pot process could be developed, it would be an atom-economical route.

  • Weaknesses: The lack of established, high-yield protocols makes this a less viable option currently. The potential for side reactions and the formation of multiple products would complicate purification and lead to significant waste generation. The use of acetic anhydride also carries environmental and safety concerns.[10]

Route 4: Emerging Biotechnological Approaches

Biocatalysis offers a promising green alternative to traditional chemical synthesis, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions.[11][12]

Chemical Logic and Causality:

For the synthesis of 2-acetoxypropanoic acid, a biocatalytic approach would likely involve the enzymatic acetylation of lactic acid. Lipases are a class of enzymes that are well-known for their ability to catalyze esterification reactions.[13][14] In a non-aqueous environment, lipases can catalyze the reaction between lactic acid and an acetyl donor, such as vinyl acetate, to produce 2-acetoxypropanoic acid. The use of an immobilized enzyme allows for easy recovery and reuse of the biocatalyst.

Alternatively, whole-cell biocatalysis could be employed, where a microorganism is engineered to express the necessary enzymes to convert a simple carbon source, or lactic acid, into the desired product.[11][15]

Experimental Protocol: Enzymatic Acetylation of Lactic Acid

  • Materials: Lactic acid, an acyl donor (e.g., vinyl acetate), an immobilized lipase (e.g., Novozym 435), and an organic solvent.

  • Procedure:

    • Combine lactic acid, the acyl donor, and the immobilized lipase in a suitable organic solvent.

    • Incubate the mixture at a controlled temperature with agitation.

    • Monitor the reaction progress using techniques like HPLC or GC.

    • Once the reaction reaches equilibrium or completion, the immobilized enzyme is removed by filtration.

    • The product is then purified from the reaction mixture.

Environmental Impact Assessment:

  • Strengths: Biocatalytic routes operate under mild reaction conditions (lower temperatures and pressures), reducing energy consumption. They exhibit high selectivity, minimizing the formation of byproducts and simplifying purification. The catalysts (enzymes) are biodegradable and derived from renewable resources. Whole-cell systems can potentially convert renewable feedstocks directly to the product in a single step.

  • Weaknesses: The cost of enzymes can be high, although immobilization and reuse can mitigate this. Reaction rates can be slower than traditional chemical methods, potentially requiring longer reaction times. The use of organic solvents in some enzymatic reactions can be a drawback, though research into solvent-free systems is ongoing.

Quantitative Comparison of Synthesis Routes

To provide a clear and objective comparison, the following table summarizes the key green chemistry metrics for the viable synthesis routes.

MetricRoute 1: Acetoxylation of Lactic AcidRoute 2: Synthesis from L-AlanineRoute 4: Biotechnological Approach
Starting Material Lactic Acid (potentially bio-based)L-Alanine (natural amino acid)Lactic Acid or renewable feedstock
Atom Economy (%) ~70-80% (dependent on acetylating agent)~40-50% (multi-step, byproduct formation)High (theoretically approaching 100%)
E-Factor Moderate (solvent and catalyst recycling improve it)High (byproducts, multi-step)Low (minimal byproducts)
Process Mass Intensity (PMI) ModerateHighPotentially low
Key Environmental Concerns Energy consumption, potential for byproductsUse of toxic reagents (NaNO₂), generation of NOxEnzyme cost and stability, potential solvent use
Overall "Greenness" Good, with potential for further improvementPoorExcellent (in principle)

Conclusion and Future Outlook

The assessment of different synthetic routes for 2-acetoxypropanoic acid reveals a clear trend towards more sustainable methodologies.

  • The acetoxylation of lactic acid , especially with the use of recyclable solid acid catalysts, represents a mature and relatively green approach, particularly when utilizing bio-based lactic acid.

  • The synthesis from L-alanine , while offering excellent stereocontrol, suffers from poor atom economy and the use of hazardous reagents, making it less environmentally favorable.

  • The direct esterification of propanoic acid remains a challenging and less developed route.

  • Biotechnological approaches stand out as the most promising long-term solution, offering the potential for highly selective and waste-free synthesis under mild conditions.

For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including cost, scale, and desired stereochemical purity. However, with the increasing emphasis on sustainable practices, the development and optimization of biocatalytic and chemo-catalytic routes from renewable feedstocks will undoubtedly be the focus of future research in this field. The continuous innovation in catalyst design and bioprocess engineering will pave the way for the economically viable and environmentally benign production of 2-acetoxypropanoic acid and other valuable chiral molecules.

References

  • Beerthuis, R., Granollers, M., Brown, D. R., Salavagione, H. J., Rothenberg, G., & Shiju, N. R. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Advances, 5(5), 4103–4108. [Link]

  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. SciSpace. [Link]

  • Beerthuis, R., et al. (2014). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. ResearchGate. [Link]

  • CarbonCloud. (n.d.). Sodium nitrite. E250. CarbonCloud. [Link]

  • CN104955798A - Continuous process for the preparation of (S)
  • MDPI. (2023). Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives. MDPI. [Link]

  • Peydecastaing, J., Vaca-Garcia, C., & Borredon, M. E. (2009). Acetic Propionic Anhydride. ResearchGate. [Link]

  • ACS Sustainable Chemistry & Engineering. (2016). Practical Approach for Quantitative Green Esterifications. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure. [Link]

  • ResearchGate. (2022). A STUDY ON PHARMACEUTICAL WASTE MANAGEMENT IN SELECTED PHARMACEUTICAL INDUSTRIES. ResearchGate. [Link]

  • RSC Advances. (2015). Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid. RSC Publishing. [Link]

  • Climatiq. (2023). Emission Factor: Sodium nitrate. Climatiq. [Link]

  • Ecoinvent. (n.d.). market for acetic anhydride - Global. ecoQuery. [Link]

  • Google Patents. (n.d.). CN104955798A - Continuous process for the preparation of (S)-2-acetoxypropionyl chloride.
  • eJournals @ Oklahoma State University Library. (n.d.). The Reaction of Olefins with Carboxylic Acid Anhydrides. eJournals @ Oklahoma State University Library. [Link]

  • NIH. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. NIH. [Link]

  • VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. MDPI. [Link]

  • Google Patents. (n.d.). US6261813B1 - Two step enzymatic acylation.
  • ResearchGate. (2019). Metrics of Green Chemistry and Sustainability. ResearchGate. [Link]

  • NIH. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. NIH. [Link]

  • NCBI Bookshelf. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf. [Link]

  • EPA. (2017). Rapid Life Cycle Inventory Modeling of Chemical Manufacturing Using the US .... EPA. [Link]

  • ResearchGate. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). ResearchGate. [Link]

  • MDPI. (2022). Whole Cells as Biocatalysts in Organic Transformations. MDPI. [Link]

  • Sustainability. (n.d.). Pharmaceutical Manufacturing Waste. Sustainability. [Link]

  • PMC - NIH. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH. [Link]

  • Longdom Publishing. (n.d.). Sustainable Management of Drug Waste: Converting Waste to Value-Added Products for Nanomaterial Synthesis. Longdom Publishing. [Link]

  • ScienceDirect. (1999). LIPASE-CATALYSED ACYLATION OF PROSTANOIDS. ScienceDirect. [Link]

  • PMC - PubMed Central - NIH. (2017). Whole-cell biocatalysts by design. PMC - PubMed Central - NIH. [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for Nitrate and Nitrite. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • IJCRT.org. (2021). Production of Sodium Nitrite from Purge Liquor. IJCRT.org. [Link]

  • OECD SIDS. (n.d.). ACETIC ANHYDRIDE CAS N°: 108-24-7. OECD SIDS. [Link]

  • ResearchGate. (2022). Green Chemistry Metrics, A Review. ResearchGate. [Link]

  • ResearchGate. (2020). Production routes to bio-acetic acid: life cycle assessment. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). 1. Data sources for life cycle inventory. The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Acetoxypropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Acetoxypropanoic acid, a compound that requires careful handling due to its potential hazards. This document moves beyond a simple checklist, offering insights into the causality behind these procedures to foster a culture of safety and scientific integrity.

Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with 2-Acetoxypropanoic acid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Acetoxypropanoic acid is classified with significant health hazards. Aggregated GHS information indicates that it can be toxic if swallowed, harmful in contact with skin, and fatal if inhaled[1]. A closely related compound, 2-Acetoxybenzoic acid, is also classified as harmful if swallowed and causes skin and serious eye irritation[2].

Core Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical advice.

Waste Classification: Is 2-Acetoxypropanoic Acid a Hazardous Waste?

Based on its GHS classification, any waste containing 2-Acetoxypropanoic acid must be considered hazardous. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics: ignitability, corrosivity, reactivity, and toxicity. Due to its acidic nature, 2-Acetoxypropanoic acid waste may be classified as corrosive (EPA hazardous waste code D002) if its pH is less than or equal to 2[3].

The following table summarizes the key hazard information for 2-Acetoxypropanoic acid and related compounds:

ChemicalKey HazardsGHS Pictograms
2-Acetoxypropanoic acid Toxic if swallowed, Harmful in contact with skin, Fatal if inhaled[1]Skull and Crossbones
2-Acetoxybenzoic acid Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]Exclamation Mark
Propionic Acid (related) Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation[4][5]Flame, Corrosion, Exclamation Mark

Disposal Decision Workflow

The appropriate disposal method for 2-Acetoxypropanoic acid depends on the quantity and concentration of the waste. The following diagram illustrates the decision-making process for selecting the correct disposal route.

DisposalWorkflow start Waste Containing 2-Acetoxypropanoic Acid is_small_spill Small Spill or Residual Amount? start->is_small_spill is_bulk Bulk Quantity or Concentrated Waste? start->is_bulk absorb Absorb with Inert Material (e.g., vermiculite, sand) is_small_spill->absorb Yes collect Collect in a Labeled, Sealed Hazardous Waste Container is_bulk->collect Yes absorb->collect licensed_disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Service collect->licensed_disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.